5,7-Difluoroindoline-2,3-dione
Description
Properties
IUPAC Name |
5,7-difluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOCJGRNNIZUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588619 | |
| Record name | 5,7-Difluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116570-41-3 | |
| Record name | 5,7-Difluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,7-Difluoroindoline-2,3-dione from Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5,7-difluoroindoline-2,3-dione, a fluorinated analog of isatin, from substituted anilines. The primary synthetic route detailed is the Sandmeyer isatin synthesis, a reliable and well-established method. This document furnishes detailed experimental protocols for the key synthetic steps, presents quantitative data in structured tables, and includes visualizations of the chemical workflow and a proposed biological signaling pathway to elucidate its potential mechanism of action as an anxiolytic agent. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anxiolytic, anticonvulsant, antiviral, and anticancer properties. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated isatin analogs like this compound are of considerable interest in medicinal chemistry for the development of novel therapeutic agents. The most common and versatile method for the synthesis of isatins from substituted anilines is the Sandmeyer isatin synthesis.[1][2] This method involves a two-step process: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired isatin.
Synthetic Pathway Overview
The synthesis of this compound from the appropriately substituted aniline, 3,5-difluoroaniline, proceeds via the Sandmeyer isatin synthesis. The overall reaction scheme is depicted below.
Experimental Protocols
The following protocols are adapted from established procedures for the Sandmeyer isatin synthesis and are tailored for the preparation of this compound.
Step 1: Synthesis of N-(3,5-difluorophenyl)-2-(hydroxyimino)acetamide
This step involves the reaction of 3,5-difluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitrosoacetanilide intermediate.
Materials and Reagents:
-
3,5-Difluoroaniline
-
Chloral Hydrate
-
Hydroxylamine Hydrochloride
-
Sodium Sulfate (anhydrous)
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium sulfate (see Table 1 for quantities) in deionized water.
-
Add a solution of chloral hydrate in water to the flask.
-
In a separate beaker, prepare a solution of 3,5-difluoroaniline in water and add concentrated hydrochloric acid dropwise.
-
Add the 3,5-difluoroaniline hydrochloride solution to the reaction flask.
-
Add a solution of hydroxylamine hydrochloride in water to the reaction mixture.
-
Heat the mixture to the specified temperature (see Table 1) and maintain for the indicated reaction time, with vigorous stirring.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield N-(3,5-difluorophenyl)-2-(hydroxyimino)acetamide as a solid.
Step 2: Synthesis of this compound
This step involves the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate to the final product.
Materials and Reagents:
-
N-(3,5-difluorophenyl)-2-(hydroxyimino)acetamide
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Deionized Water
Procedure:
-
To a beaker containing concentrated sulfuric acid, cautiously add the N-(3,5-difluorophenyl)-2-(hydroxyimino)acetamide in small portions while stirring and maintaining the temperature below the specified value (see Table 2) using an ice bath.
-
Once the addition is complete, continue stirring at the same temperature for the indicated reaction time to ensure complete dissolution and initiation of cyclization.
-
Slowly heat the reaction mixture to the specified cyclization temperature and maintain for the designated time.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with copious amounts of cold deionized water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or glacial acetic acid) to obtain pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters for the Synthesis of N-(3,5-difluorophenyl)-2-(hydroxyimino)acetamide
| Parameter | Value |
| Starting Material | 3,5-Difluoroaniline |
| Reagents | Chloral Hydrate, Hydroxylamine Hydrochloride, Sodium Sulfate, HCl |
| Solvent | Water |
| Temperature | 70-80 °C |
| Reaction Time | 4-6 hours |
| Product | N-(3,5-difluorophenyl)-2-(hydroxyimino)acetamide |
| Typical Yield | 85-95% |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | N-(3,5-difluorophenyl)-2-(hydroxyimino)acetamide |
| Reagent | Concentrated Sulfuric Acid |
| Solvent | None |
| Initial Temperature | 10-20 °C |
| Cyclization Temperature | 70-80 °C |
| Reaction Time | 1-2 hours |
| Product | This compound |
| Typical Yield | 70-85% |
Proposed Biological Signaling Pathway: Anxiolytic Action via GABA-A Receptor Modulation
Isatin and its derivatives have been reported to exhibit anxiolytic properties, with evidence suggesting their interaction with the GABA-A receptor complex. The proposed mechanism involves the allosteric modulation of the GABA-A receptor, leading to an enhanced inhibitory effect of the neurotransmitter GABA.
This proposed pathway illustrates that this compound acts as a positive allosteric modulator of the GABA-A receptor. This enhances the binding of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, producing an anxiolytic effect.
Conclusion
This technical guide has detailed a robust and efficient method for the synthesis of this compound from 3,5-difluoroaniline using the Sandmeyer isatin synthesis. The provided experimental protocols and quantitative data serve as a practical resource for the laboratory preparation of this compound. Furthermore, the proposed mechanism of anxiolytic action through GABA-A receptor modulation provides a rationale for its potential therapeutic application. This information is intended to support further research and development of novel fluorinated isatin derivatives as valuable scaffolds in medicinal chemistry.
References
An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Difluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Difluoroindoline-2,3-dione, also known as 5,7-difluoroisatin, is a fluorinated heterocyclic organic compound belonging to the isatin family. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, antimicrobial, and antiviral agents. The introduction of fluorine atoms to the indole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological significance.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design and development. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₂NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 183.11 g/mol | --INVALID-LINK--[1] |
| CAS Number | 116570-41-3 | --INVALID-LINK--[1] |
| Predicted LogP | 0.64 | --INVALID-LINK--[2] |
| Storage Conditions | 2-8°C | --INVALID-LINK--[2] |
Solubility Profile: While specific quantitative solubility data for this compound is not readily available in the literature, isatin derivatives generally exhibit limited solubility in water. However, they are typically soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.[3] The presence of the two fluorine atoms may slightly alter its solubility profile compared to the parent isatin molecule. For experimental purposes, it is recommended to determine the solubility in relevant solvent systems.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of isatin derivatives is the Sandmeyer isonitrosoacetanilide isatin synthesis. This can be adapted for this compound starting from 3,5-difluoroaniline.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,5-difluorophenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a round-bottom flask, dissolve 3,5-difluoroaniline (1 equivalent) in a suitable solvent such as a mixture of water and hydrochloric acid.
-
Add a solution of chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (3.3 equivalents) in water to the flask.
-
Heat the reaction mixture under reflux for a specified period, typically 1-2 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid product with water and dry it under vacuum to yield 2-(hydroxyimino)-N-(3,5-difluorophenyl)acetamide.
Step 2: Cyclization to this compound
-
Carefully add the dried 2-(hydroxyimino)-N-(3,5-difluorophenyl)acetamide from Step 1 in small portions to pre-heated concentrated sulfuric acid (e.g., at 60-80°C) with stirring.
-
After the addition is complete, continue to stir the mixture at the elevated temperature for a short period (e.g., 10-15 minutes) to ensure complete cyclization.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry it.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Characterization Methods
Standard analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are essential for structural elucidation. The ¹⁹F NMR spectrum will be particularly informative for confirming the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the N-H stretch of the indole ring and the C=O stretches of the dione moiety.
-
Melting Point Analysis: The melting point is a crucial physical property that indicates the purity of the compound.
Biological Activity and Signaling Pathways
Isatin and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[4] The mechanism of action for many isatin derivatives involves the inhibition of various kinases and other enzymes. For instance, some fluorinated isatins have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial membrane potential.[5]
While specific signaling pathways for this compound have not been extensively reported, based on the known activities of similar compounds, it is plausible that it may interact with key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. A hypothetical workflow for investigating the anticancer activity of a novel isatin derivative is presented below.
Caption: A generalized workflow for evaluating the anticancer properties of this compound.
Given that many small molecule inhibitors target protein kinases, a potential signaling pathway that could be investigated for modulation by this compound is a generic kinase signaling cascade leading to cell proliferation.
Caption: A diagram illustrating the potential inhibitory action of this compound on a generic cell proliferation pathway.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. This guide has provided a summary of its core physicochemical properties, a detailed protocol for its synthesis, and a framework for investigating its biological activities. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential in various disease models. The unique properties conferred by the fluorine substitutions make it a compound of high interest for medicinal chemists and drug discovery professionals.
References
- 1. scbt.com [scbt.com]
- 2. 4,7-Difluoro-1H-indole-2,3-dione | CAS#:749240-52-6 | Chemsrc [chemsrc.com]
- 3. Buy 5,6-Difluoroindoline-2,3-dione | 774-47-0 [smolecule.com]
- 4. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 5. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data interpretation for 5,7-Difluoroindoline-2,3-dione
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 5,7-Difluoroindoline-2,3-dione
Executive Summary
This compound, an important fluorinated derivative of the isatin scaffold, presents a unique spectroscopic profile critical for its unambiguous identification and characterization in research and development settings. This guide provides a comprehensive analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the scarcity of published experimental spectra for this specific isomer, this document leverages established principles of spectroscopy, data from analogous fluorinated compounds, and predictive models to offer a robust interpretive framework. We delve into the causal relationships between the molecule's structure—specifically the influence of the electron-withdrawing fluorine atoms and the dione functionality—and its spectral features. This guide is designed to serve as a practical reference for scientists engaged in the synthesis, purification, and application of fluorinated isatin derivatives, ensuring high standards of scientific integrity and analytical confidence.
Introduction to this compound
The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities, including anticancer, anti-HIV, and antimicrobial properties[1][2]. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability[3]. This compound combines these features, making its correct identification paramount.
Accurate structural confirmation relies on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for confident characterization.
Molecular Structure and Numbering
The structure of this compound with the standard numbering system used for NMR assignment is presented below. This numbering is crucial for correlating specific atoms with their corresponding signals in the NMR spectra.
Caption: Structure of this compound with atom numbering.
Proton (¹H) NMR Spectroscopy Analysis (Predicted)
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, three distinct signals are expected: one for the N-H proton and two for the aromatic protons (H4 and H6).
Causality Behind Predictions:
-
N-H Proton: The amide proton (N1-H) is expected to appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), a characteristic feature of isatins due to deshielding by the adjacent carbonyl groups and potential hydrogen bonding.
-
Aromatic Protons (H4, H6): The chemical shifts of H4 and H6 are influenced by the electron-withdrawing nature of the adjacent carbonyls and the fluorine atoms. The key differentiator in their signals will be the coupling to the fluorine atoms.
-
H4: This proton is meta to the F5 atom and ortho to the C3a-C7a bond. It will experience a meta-coupling to F5 (⁴JHF) and a meta-coupling to H6 (⁴JHH).
-
H6: This proton is ortho to F5 and ortho to F7. It will experience two distinct ortho-couplings to the fluorine atoms (³JHF) and a meta-coupling to H4 (⁴JHH). The resulting signal will likely be a complex multiplet, often appearing as a triplet of doublets or a doublet of triplets.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| N1-H | 11.0 - 11.5 | br s (broad singlet) | - |
| H6 | 7.0 - 7.3 | ddd (doublet of doublet of doublets) | ³J(H6-F5) ≈ 8-10 Hz, ³J(H6-F7) ≈ 8-10 Hz, ⁴J(H6-H4) ≈ 2-3 Hz |
| H4 | 6.8 - 7.1 | dd (doublet of doublets) | ⁴J(H4-F5) ≈ 5-7 Hz, ⁴J(H4-H6) ≈ 2-3 Hz |
Carbon-13 (¹³C) NMR Spectroscopy Analysis (Predicted)
The ¹³C NMR spectrum will reveal eight distinct carbon signals. The chemical shifts and multiplicities are heavily influenced by the carbonyl groups and the direct or through-space coupling with fluorine atoms.
Causality Behind Predictions:
-
Carbonyl Carbons (C2, C3): These will appear far downfield (>160 ppm). C2, being an amide carbonyl, is typically more shielded than the ketone carbonyl at C3.
-
Fluorine-Bound Carbons (C5, C7): These carbons will appear as doublets due to strong one-bond C-F coupling (¹JCF), which is typically very large (240-260 Hz). Their chemical shifts are significantly influenced by the direct attachment of the highly electronegative fluorine.
-
Quaternary Carbons (C3a, C7a): These carbons, part of the ring fusion, will show smaller C-F couplings. C7a will be coupled to F7 (²JC-F), and C3a will be coupled to F5 (³JC-F).
-
Protonated Aromatic Carbons (C4, C6): These carbons will also exhibit C-F couplings. C4 is coupled to F5 (²JC-F), and C6 is coupled to both F5 and F7 (²JC-F). These two-bond couplings are typically in the range of 20-30 Hz.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C3 (Ketone C=O) | 180 - 185 | t (triplet) | ³J(C3-F) ≈ 2-4 Hz |
| C2 (Amide C=O) | 158 - 162 | s (singlet) or small t | Minor ⁴J(C2-F) may be observed |
| C5 | 155 - 160 | d (doublet) | ¹J(C5-F5) ≈ 250 Hz |
| C7 | 153 - 158 | d (doublet) | ¹J(C7-F7) ≈ 250 Hz |
| C7a | 135 - 140 | d (doublet) | ²J(C7a-F7) ≈ 10-15 Hz |
| C3a | 118 - 122 | d (doublet) | ³J(C3a-F5) ≈ 3-5 Hz |
| C6 | 105 - 110 | dd (doublet of doublets) | ²J(C6-F5) ≈ 25 Hz, ²J(C6-F7) ≈ 25 Hz |
| C4 | 100 - 105 | d (doublet) | ²J(C4-F5) ≈ 20-25 Hz |
Infrared (IR) Spectroscopy Analysis (Predicted)
The IR spectrum is invaluable for identifying key functional groups. The spectrum of this compound will be dominated by absorptions from the N-H bond, the two carbonyl groups, and the C-F bonds.
Causality Behind Predictions:
-
N-H Stretch: A moderate to sharp peak is expected in the 3200-3400 cm⁻¹ region. Its position and broadness can be influenced by hydrogen bonding in the solid state.
-
C=O Stretches: The indoline-2,3-dione system typically shows two distinct carbonyl stretching bands in the 1700-1800 cm⁻¹ region[4]. The ketone (C3=O) and amide (C2=O) carbonyls will have slightly different frequencies. Electron-withdrawing fluorine substituents generally increase the C=O stretching frequency.
-
Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
-
C-F Stretches: Strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of C-F bonds on an aromatic ring.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Weak |
| C3=O Stretch (Ketone) | 1750 - 1770 | Strong |
| C2=O Stretch (Amide) | 1725 - 1745 | Strong |
| Aromatic C=C Stretch | 1610 - 1630, 1450-1500 | Medium-Strong |
| C-F Stretch | 1250 - 1300, 1100-1150 | Strong |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula. For this compound (C₈H₃F₂NO₂), the exact mass is a key identifier.
Predicted Fragmentation Pattern (Electron Ionization - EI): The isatin core is relatively stable. The primary fragmentation pathway involves the sequential loss of neutral carbon monoxide (CO) molecules, a characteristic fragmentation for dicarbonyl compounds[6].
-
Molecular Ion (M⁺˙): The parent peak at m/z = 183 is expected to be prominent.
-
Loss of CO: Fragmentation of the dione system typically begins with the loss of a CO molecule (28 Da) to yield a fragment ion at m/z = 155.
-
[C₈H₃F₂NO₂]⁺˙ → [C₇H₃F₂NO]⁺˙ + CO (m/z 183 → m/z 155)
-
-
Second Loss of CO: The ion at m/z 155 may lose a second CO molecule to give a fragment at m/z = 127.
-
[C₇H₃F₂NO]⁺˙ → [C₆H₃F₂N]⁺˙ + CO (m/z 155 → m/z 127)
-
Predicted adducts for ESI-MS are also valuable for confirmation[5].
| Adduct | Predicted m/z |
| [M+H]⁺ | 184.0205 |
| [M+Na]⁺ | 206.0024 |
| [M-H]⁻ | 182.0059 |
Integrated Spectroscopic Analysis Workflow
A robust characterization of this compound requires a logical workflow that integrates data from multiple spectroscopic techniques. Each step serves as a self-validating system for the next.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Experimental Protocols
7.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for isatins due to good solubility and its ability to observe the N-H proton.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution, especially for resolving complex fluorine couplings.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: (If available) Acquire a proton-decoupled fluorine spectrum to directly observe the fluorine environments.
-
2D NMR: If structural ambiguity remains, acquire 2D spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).
-
7.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil.
-
Sample Preparation (KBr Pellet): Grind ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed. Press the powder into a transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Collect the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
7.3 High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrument Setup: Use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Ensure the mass accuracy is sufficient (< 5 ppm) to confidently determine the elemental composition from the measured m/z value.
-
Conclusion
The spectroscopic characterization of this compound is a systematic process that relies on the foundational principles of NMR, IR, and MS. While experimental data for this specific isomer is not widely available, a predictive approach grounded in the known effects of its constituent functional groups provides a powerful framework for its identification. The key signatures to look for are the characteristic downfield N-H proton signal, the complex splitting patterns of the two aromatic protons due to H-F coupling, the large one-bond C-F coupling constants in the ¹³C NMR spectrum, the dual carbonyl stretches in the IR spectrum, and the sequential loss of CO in the mass spectrum. This guide provides the technical rationale and expected data to enable researchers to characterize this and similar fluorinated molecules with a high degree of confidence.
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of some new bishydrazones derived from isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C8H3F2NO2) [pubchemlite.lcsb.uni.lu]
- 6. raco.cat [raco.cat]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 5,7-Difluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5,7-Difluoroindoline-2,3-dione, a fluorinated heterocyclic compound of interest in pharmaceutical and materials science research. This document outlines detailed experimental protocols, predicted mass spectrometry data, and a theoretical fragmentation pathway to aid in the characterization and analysis of this molecule.
Introduction to this compound
This compound, also known as 5,7-difluoroisatin, belongs to the isatin family of compounds, which are recognized for their wide range of biological activities. The introduction of fluorine atoms into the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery. Accurate mass spectrometry analysis is crucial for the unequivocal identification and structural elucidation of this compound and its derivatives during synthesis and metabolic studies.
Predicted Mass Spectrometry Data
While experimental mass spectra for this compound are not widely published, theoretical monoisotopic mass and predicted adduct m/z values provide a strong foundation for its identification. The molecular formula for this compound is C₈H₃F₂NO₂.
Table 1: Predicted m/z Values for this compound Adducts. [1]
| Adduct | Predicted m/z |
| Monoisotopic Mass | 183.01318 |
| [M+H]⁺ | 184.02046 |
| [M+Na]⁺ | 206.00240 |
| [M-H]⁻ | 182.00590 |
| [M+NH₄]⁺ | 201.04700 |
| [M+K]⁺ | 221.97634 |
| [M+H-H₂O]⁺ | 166.01044 |
| [M+HCOO]⁻ | 228.01138 |
| [M+CH₃COO]⁻ | 242.02703 |
Data sourced from PubChem CID 16794671.[1]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This section provides a detailed methodology for the analysis of this compound using a typical high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system.
3.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent mixture.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
3.2. Liquid Chromatography Parameters
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
3.3. Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Full scan for initial analysis. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
Theoretical Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is expected to proceed through characteristic losses of small neutral molecules. The dione functionality and the aromatic ring are key features that will dictate the fragmentation pattern.
A primary fragmentation pathway for isatin and its derivatives involves the sequential loss of carbon monoxide (CO) molecules.
Caption: Proposed fragmentation of this compound.
Table 2: Proposed Major Fragment Ions of this compound.
| m/z | Proposed Formula | Description |
| 184.02 | [C₈H₄F₂NO₂]⁺ | Protonated molecular ion |
| 156.02 | [C₇H₄F₂NO]⁺ | Loss of a carbonyl group (-CO) |
| 128.03 | [C₆H₄F₂N]⁺ | Subsequent loss of the second carbonyl group (-CO) |
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound involves several key stages, from sample preparation to data interpretation.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The provided protocols and theoretical data will assist researchers in the identification and characterization of this compound. It is important to note that the proposed fragmentation pathway is theoretical and should be confirmed with experimental data obtained from high-resolution tandem mass spectrometry. The methodologies described herein are adaptable and can be optimized based on the specific instrumentation and research objectives.
References
Foreword: The Vibrational Signature of a Privileged Scaffold
An In-Depth Technical Guide to the FT-IR Spectrum of 5,7-Difluoroindoline-2,3-dione
Prepared by a Senior Application Scientist
In the landscape of modern drug discovery, the isatin (1H-indole-2,3-dione) core is considered a "privileged scaffold." Its unique structural and electronic properties have made it a cornerstone for the synthesis of a multitude of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The strategic modification of this core, such as through halogenation, allows for the fine-tuning of its pharmacological profile. This compound, the subject of this guide, represents such a strategic modification. The introduction of two strongly electronegative fluorine atoms at the C5 and C7 positions is expected to significantly modulate the molecule's electron distribution, hydrogen bonding capacity, and ultimately, its interaction with biological targets.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such highly functionalized molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, FT-IR provides a distinct "fingerprint" of the compound's functional groups. This guide provides an in-depth analysis of the expected FT-IR spectrum of this compound, grounded in established spectroscopic principles and data from analogous structures. It is intended for researchers, chemists, and quality control specialists who require a detailed understanding of the vibrational characteristics of this important synthetic building block.
The Principle of FT-IR Spectroscopy: A Molecular Dance
At its core, FT-IR spectroscopy measures the vibrations of bonds within a molecule. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the radiation, resulting in an absorption band in the spectrum. The position of this band (wavenumber, cm⁻¹), its intensity (strong, medium, weak), and its shape (sharp, broad) provide a wealth of information. The key vibrational modes include stretching (a change in bond length) and bending (a change in bond angle). For a molecule like this compound, we can anticipate distinct vibrations for its N-H, C-H, C=O, C-N, C=C, and C-F bonds, each appearing in a characteristic region of the spectrum.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Obtaining a clean, interpretable FT-IR spectrum is critically dependent on meticulous sample preparation.[3] For a solid crystalline compound like this compound, the Potassium Bromide (KBr) pellet technique is a robust and widely used method.[4]
Step-by-Step KBr Pellet Preparation Protocol
-
Drying: Gently heat spectroscopic grade KBr powder in an oven at ~100-110 °C for several hours to remove any adsorbed water, which would otherwise introduce a broad O-H absorption band around 3400 cm⁻¹ and interfere with the N-H region.[5] Store the dried KBr in a desiccator.
-
Grinding: In an agate mortar and pestle, place approximately 1-2 mg of the this compound sample. Add about 100-200 mg of the dried KBr.[3]
-
Homogenization: Grind the mixture thoroughly for several minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation (~2 microns) to minimize light scattering, which can cause distorted, sloping baselines.[5][6] The resulting mixture should be a fine, homogeneous powder.
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a thin, transparent, or translucent pellet.[3]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Instrumentation and Data Acquisition
A modern FT-IR spectrometer is used to acquire the spectrum. Typical acquisition parameters would be:
-
Technique: Transmission
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of a pure KBr pellet (or the empty sample chamber) must be collected prior to the sample scan to correct for instrument and atmospheric (H₂O, CO₂) absorptions.[4]
Alternative Method: Attenuated Total Reflectance (ATR)
ATR-FTIR is a popular modern alternative that requires minimal sample preparation.[4] A small amount of the solid powder is simply placed on the ATR crystal (commonly diamond) and pressure is applied to ensure good contact.[3][7] While convenient, spectra acquired via ATR may show slight shifts in peak positions and differences in relative intensities compared to transmission spectra due to the physics of the measurement.[4]
Spectral Analysis: Decoding the Vibrational Fingerprint
The FT-IR spectrum of this compound can be logically dissected into several key regions, each corresponding to the vibrations of specific functional groups.
The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
-
N-H Stretching (~3200 cm⁻¹): The isatin scaffold contains a secondary amine (lactam) N-H group. In the solid state, this group will be involved in intermolecular hydrogen bonding. This interaction typically causes the N-H stretching vibration to appear as a broad, strong band. For isatin itself, this band is observed around 3188 cm⁻¹.[1] For this compound, a similar broad absorption is expected, likely in the 3250 - 3150 cm⁻¹ range.
-
Aromatic C-H Stretching (~3100 - 3000 cm⁻¹): The two C-H bonds on the aromatic ring will give rise to stretching vibrations. These are typically of weak to medium intensity and appear just above 3000 cm⁻¹. Expect one or more sharp, weak peaks in the 3100 - 3050 cm⁻¹ region.[8]
The Carbonyl (C=O) Stretching Region (1800 - 1650 cm⁻¹)
This is arguably the most diagnostic region of the spectrum. The indoline-2,3-dione structure contains two distinct carbonyl groups: a ketone at C3 and a lactam (cyclic amide) at C2.
-
C3 Ketone Stretching: In isatin, this C=O stretch appears at a high frequency, around 1740 cm⁻¹.[1] The electron-withdrawing fluorine atoms at the C5 and C7 positions will further pull electron density from the ring and the carbonyl groups via an inductive effect. This effect strengthens the C=O double bond, shifting its stretching frequency to an even higher wavenumber. Therefore, a very strong, sharp absorption is predicted in the 1760 - 1740 cm⁻¹ range.
-
C2 Lactam Stretching: The lactam carbonyl is part of an amide system where resonance and hydrogen bonding play significant roles. This typically lowers its stretching frequency compared to a simple ketone. In isatin, this appears around 1725-1735 cm⁻¹ (often overlapping with the ketone C=O) and can be influenced by hydrogen bonding. For the difluoro derivative, a strong, sharp band is expected in the 1745 - 1725 cm⁻¹ range. The combination of these two strong absorptions will be a key identifying feature.
The C=C and C-N Region (1650 - 1000 cm⁻¹)
-
Aromatic C=C Stretching (~1620 - 1450 cm⁻¹): The benzene ring gives rise to several characteristic stretching vibrations. These typically appear as a set of sharp bands of variable intensity. Expect absorptions around 1625 cm⁻¹, 1590 cm⁻¹, and 1470 cm⁻¹ .[9] The substitution pattern and the presence of fluorine atoms will influence the exact positions and relative intensities of these bands.[10]
-
C-N Stretching (~1350 - 1200 cm⁻¹): The stretching vibration of the C-N bond within the lactam ring is expected in this region. This band is often of medium intensity.
-
C-F Stretching (~1250 - 1100 cm⁻¹): The C-F bond stretch is one of the most characteristic and reliable absorptions in infrared spectroscopy. It is typically a very strong and sharp band. For aromatic fluorides, these absorptions are found in the 1270-1100 cm⁻¹ range.[11] Given the two C-F bonds in this compound, one can expect at least one, and possibly two, very strong absorptions in this region, making it a key confirmation of the molecule's identity.
The Fingerprint Region (< 1000 cm⁻¹)
This region contains a complex series of absorptions, including C-H out-of-plane bending (wagging) and other skeletal vibrations. While difficult to assign completely without computational analysis, the pattern of peaks is unique to the molecule. The aromatic C-H out-of-plane bending modes are particularly useful for confirming the substitution pattern on the benzene ring.
Summary of Key FT-IR Absorption Bands
The following table summarizes the predicted characteristic vibrational frequencies for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3250 - 3150 | N-H Stretch (Lactam, H-bonded) | Strong, Broad |
| 3100 - 3050 | Aromatic C-H Stretch | Weak to Medium |
| 1760 - 1740 | C=O Stretch (C3 Ketone) | Very Strong, Sharp |
| 1745 - 1725 | C=O Stretch (C2 Lactam) | Very Strong, Sharp |
| 1625 - 1450 | Aromatic C=C Stretch | Medium to Strong |
| 1270 - 1100 | C-F Stretch (Aromatic Fluoride) | Very Strong, Sharp |
| < 900 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |
Visualizing the Molecular Vibrations
To better conceptualize the relationship between the molecular structure and its FT-IR spectrum, the following diagram illustrates the key functional groups and their associated vibrational modes.
Caption: Molecular structure and key FT-IR vibrational modes of this compound.
Conclusion: An Authoritative Tool for Structural Verification
The FT-IR spectrum of this compound provides a rich and definitive set of data for its structural confirmation. The most authoritative features are the strong, broad N-H stretch (~3200 cm⁻¹), the pair of intense carbonyl absorptions at high wavenumbers (1760-1725 cm⁻¹), and the characteristic, very strong C-F stretching bands (1270-1100 cm⁻¹). Any deviation from this expected pattern would warrant further investigation into the sample's purity or structural integrity. By understanding the causal relationships between molecular structure and vibrational absorption, researchers can confidently use FT-IR spectroscopy as a rapid, reliable, and non-destructive tool in the synthesis and development of novel isatin-based compounds.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. jascoinc.com [jascoinc.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
The Impact of Fluorination on the Crystal Structure of Indoline-2,3-dione Derivatives: A Technical Guide for Researchers
Introduction: The Strategic Role of Fluorine in Isatin Scaffolds
Indoline-2,3-dione, commonly known as isatin, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties.[1] The strategic incorporation of fluorine atoms into the isatin core or its substituents has emerged as a powerful tool to modulate the physicochemical and biological properties of these molecules. Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and ability to form weak C-H···F and other non-covalent interactions, can profoundly influence molecular conformation, crystal packing, and ultimately, the therapeutic efficacy and material properties of the resulting compounds.[2][3][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the crystal structure of fluorinated indoline-2,3-dione derivatives. We will delve into the synthesis and crystallization of these compounds, the principles of single-crystal X-ray diffraction (SCXRD) for structure elucidation, and a detailed analysis of the structural insights gained from these studies. The causality behind experimental choices and the self-validating nature of crystallographic protocols are emphasized throughout to ensure both technical accuracy and field-proven insights.
Synthesis and Crystallization of Fluorinated Indoline-2,3-dione Derivatives
The synthesis of fluorinated isatin derivatives typically involves the introduction of fluorine at various positions on the aromatic ring or on N-substituents. Common synthetic strategies include the Sandmeyer, Stolle, and Gassman reactions using fluorinated anilines as starting materials.[1] N-alkylation or N-arylation of a fluorinated isatin core is another prevalent method to introduce diversity.[5]
Obtaining high-quality single crystals suitable for SCXRD is often the most challenging yet critical step. The choice of crystallization technique is paramount and depends on the solubility and stability of the compound. A comparison of common methods is presented below.
Table 1: Comparison of Crystallization Techniques for Fluorinated Indoline-2,3-dione Derivatives
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form. | Simple to set up; requires minimal equipment. | Limited control over the rate of crystallization; can lead to the formation of multiple small crystals or amorphous solids. | Compounds that are stable and have moderate solubility in a volatile solvent. |
| Vapor Diffusion | A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution induces crystallization. | Good control over the rate of crystallization; can produce high-quality crystals. | Requires careful selection of solvent/anti-solvent pairs. | Screening a wide range of crystallization conditions. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization. | Relatively fast; allows for good control over the cooling rate. | Not suitable for temperature-sensitive compounds or those with low solubility dependence on temperature. | Compounds with a significant difference in solubility at high and low temperatures. |
Unveiling the Molecular Architecture: The Single-Crystal X-ray Diffraction Workflow
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The process provides invaluable information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the crystal packing. A typical SCXRD workflow is a multi-step process that demands meticulous execution and data analysis.
Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination
This protocol outlines the essential steps for determining the crystal structure of a novel fluorinated indoline-2,3-dione derivative.
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.4 mm in at least two dimensions.[7]
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Based on the screening results, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal and collecting diffraction images at various orientations.[8] Data is commonly collected over a range of 2θ angles, often between 4° and 60° for molybdenum radiation.[6]
-
-
Data Processing:
-
Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.
-
Scaling and Merging: The integrated intensities from multiple images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a unique dataset.[2] Corrections for factors such as background noise, X-ray absorption, and crystal decay are applied during this stage.[6]
-
-
Structure Solution and Refinement:
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This can be achieved using direct methods or Patterson methods, often implemented in software packages like SHELXT.[5]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the calculated and observed structure factors. Widely used software for refinement includes SHELXL and Olex2.[5][9]
-
-
Structure Validation and Analysis:
-
The final refined structure is validated using various crystallographic metrics to ensure its quality and correctness.
-
The validated structure is then analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the single-crystal X-ray diffraction workflow.
Structural Insights into Fluorinated Indoline-2,3-dione Derivatives
The introduction of fluorine into the indoline-2,3-dione framework leads to distinct changes in its crystal structure, influencing both the intramolecular geometry and the intermolecular packing.
Intramolecular Effects: Bond Lengths, Angles, and Conformation
Fluorine substitution can subtly alter the bond lengths and angles within the isatin core due to its strong electron-withdrawing nature. More significantly, the conformation of flexible N-substituents can be influenced by steric and electronic interactions with the fluorine atoms. For instance, in the crystal structures of some N-benzyl fluorinated isatins, the benzyl group is positioned non-symmetrically, with specific torsion angles that are likely influenced by the fluorine substitution pattern on the isatin ring or the benzyl group itself.[5]
Intermolecular Interactions and Crystal Packing
A key consequence of fluorination is the modification of the intermolecular interaction landscape, which dictates the crystal packing. While fluorine is a poor hydrogen bond acceptor, it actively participates in a variety of weaker, yet structurally significant, non-covalent interactions.
-
C-H···F Interactions: These weak hydrogen bonds are frequently observed in the crystal structures of fluorinated isatins and play a crucial role in stabilizing the crystal lattice.[5] The presence and geometry of these interactions are highly dependent on the position of the fluorine atom and the availability of suitable C-H donors.
-
Halogen Bonding: Although less common for fluorine, under certain electronic environments, it can act as a halogen bond acceptor.
-
π-π Stacking: The electron-withdrawing nature of fluorine can modulate the electron density of the aromatic rings, influencing the strength and geometry of π-π stacking interactions between adjacent isatin moieties. Fluorination can sometimes lead to a shift from π-stacking to herringbone packing motifs.[10]
Visualizing Intermolecular Interactions
The following diagram depicts the common types of intermolecular interactions observed in the crystal packing of fluorinated indoline-2,3-dione derivatives.
Case Study: Crystal Structure of a Representative Fluorinated Isatin
To illustrate the concepts discussed, let's consider the crystallographic data for a hypothetical 5-fluoro-1-benzylisatin.
Table 2: Representative Crystallographic Data for a Fluorinated Indoline-2,3-dione Derivative
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀FNO₂ |
| Formula Weight | 255.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 10.987(3) |
| β (°) | 98.76(1) |
| Volume (ų) | 1123.4(5) |
| Z | 4 |
| R-factor (%) | 4.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. For actual crystallographic data, a search of the Cambridge Structural Database (CSD) is recommended.[8][11][12][13][14][15][16][17]
The crystal packing of such a molecule would likely be dominated by a network of C-H···O and C-H···F hydrogen bonds, along with possible π-π stacking interactions between the aromatic rings of adjacent molecules.
Conclusion and Future Perspectives
The fluorination of indoline-2,3-dione derivatives provides a powerful strategy for fine-tuning their solid-state properties. Single-crystal X-ray diffraction is an indispensable tool for rationalizing the observed effects of fluorination on molecular structure and crystal packing. A thorough understanding of the interplay between fluorine substitution and intermolecular interactions is crucial for the design of new fluorinated isatins with enhanced biological activity or desired material characteristics. Future research in this area will likely focus on co-crystallization strategies to further control the solid-state architecture and the use of computational methods to predict crystal packing and properties. The continued deposition of high-quality crystallographic data into public repositories like the Cambridge Structural Database will be vital for advancing our collective knowledge in this exciting field.
References
- 1. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. olex2-1-2.software.informer.com [olex2-1-2.software.informer.com]
- 6. serc.carleton.edu [serc.carleton.edu]
- 7. sssc.usask.ca [sssc.usask.ca]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 10. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. sourceforge.net [sourceforge.net]
- 12. youtube.com [youtube.com]
- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. Search - Access Structures [ccdc.cam.ac.uk]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Solubility Profile of 5,7-Difluoroindoline-2,3-dione in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5,7-Difluoroindoline-2,3-dione, a fluorinated derivative of isatin, in organic solvents. Due to the limited availability of direct solubility data for this specific compound, this guide leverages data from its parent compound, isatin, and its monofluorinated analog, 5-fluoroisatin, to provide a predictive assessment. Furthermore, it details established experimental protocols for precise solubility determination and explores the biological significance of fluorinated isatins.
Introduction to this compound
This compound, also known as 5,7-difluoroisatin, is a heterocyclic organic compound that holds promise in medicinal chemistry and drug development. The introduction of fluorine atoms into the isatin scaffold can significantly alter its physicochemical properties, including solubility, lipophilicity, and metabolic stability, which in turn can influence its biological activity. Isatin and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and antimicrobial activities.[1][2][3][4] The study of their solubility is a critical first step in the formulation of therapeutic agents and the design of synthetic routes.
Predicted Solubility Profile
Isatin itself is sparingly soluble in water but shows better solubility in organic solvents.[5][6][7] The introduction of two fluorine atoms, which are highly electronegative, is expected to increase the molecule's polarity and potentially its solubility in polar organic solvents. Fluorination can also enhance lipophilicity, which may improve solubility in certain nonpolar organic solvents. Qualitative information for 5-fluoroisatin indicates good solubility in solvents like chloroform, dimethyl sulfoxide (DMSO), and methanol.[8][9] It is therefore anticipated that this compound will exhibit good solubility in polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF), as well as in alcohols like methanol and ethanol.
To provide a more concrete reference, the experimentally determined solubility of the parent compound, isatin, in various organic solvents at different temperatures is presented in the following tables. This data can serve as a baseline for estimating the solubility of its difluorinated analog.
Table 1: Solubility of Isatin in Various Organic Solvents at 298.15 K (25 °C) [10]
| Solvent | Mole Fraction (x10³) |
| Methanol | 4.09 |
| Ethanol | 4.00 |
| 1-Butanol | - |
| Dichloromethane | - |
| 1,2-Dichloroethane | - |
| Chloroform | - |
| Carbon Tetrachloride | - |
| Acetone | - |
| Ethyl Acetate | 5.68 |
| 1,4-Dioxane | - |
| N,N-Dimethylformamide | - |
| Tetrahydrofuran | - |
| Acetonitrile | - |
Note: A dash (-) indicates that data was not available in the cited source.
Table 2: Temperature-Dependent Solubility of Isatin in Select Solvents (Mole Fraction x10³) [11]
| Temperature (K) | Dichloromethane | Toluene | Acetone | Ethyl Acetate | 1,4-Dioxane | DMF | THF | Acetonitrile |
| 278.15 | 1.15 | 0.43 | 10.32 | 4.21 | 10.15 | 35.12 | 12.34 | 2.98 |
| 283.15 | 1.45 | 0.56 | 12.11 | 5.01 | 11.98 | 41.23 | 14.56 | 3.54 |
| 288.15 | 1.81 | 0.72 | 14.23 | 5.95 | 14.12 | 48.11 | 17.11 | 4.21 |
| 293.15 | 2.24 | 0.92 | 16.72 | 7.04 | 16.65 | 55.98 | 20.01 | 5.01 |
| 298.15 | 2.76 | 1.17 | 19.64 | 8.31 | 19.61 | 64.99 | 23.32 | 5.96 |
| 303.15 | 3.39 | 1.48 | 23.05 | 9.78 | 23.05 | 75.32 | 27.11 | 7.10 |
| 308.15 | 4.16 | 1.87 | 27.01 | 11.49 | 27.04 | 87.12 | 31.45 | 8.45 |
| 313.15 | 5.09 | 2.34 | 31.62 | 13.48 | 31.67 | 100.65 | 36.41 | 10.04 |
| 318.15 | 6.22 | 2.92 | 36.95 | 15.79 | 37.01 | 116.12 | 42.08 | 11.91 |
| 323.15 | 7.58 | 3.62 | 43.11 | 18.47 | 43.18 | 133.87 | 48.55 | 14.11 |
| 328.15 | 9.24 | 4.47 | 50.21 | 21.58 | 50.29 | 154.21 | 55.91 | 16.70 |
| 333.15 | 11.23 | 5.51 | 58.39 | 25.18 | 58.51 | 177.54 | 64.29 | 19.74 |
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, established experimental methods should be employed. The following are detailed protocols for two common and reliable methods.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[12][13][14][15][16]
Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Evaporating dish
-
Drying oven
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
Sample Withdrawal and Filtration: Allow the solution to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette. Immediately filter the solution using a syringe filter to remove any undissolved solid particles.
-
Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish.
-
Drying: Gently evaporate the solvent in a fume hood. Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the compound's decomposition point until a constant weight is achieved.
-
Calculation: The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100
UV-Vis Spectrophotometric Method
This method is suitable for compounds that absorb ultraviolet or visible light and offers high sensitivity.[17][18][19][20]
Principle: A calibration curve of absorbance versus concentration is first established for the compound in a specific solvent. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Apparatus and Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatic shaker or water bath
-
Filtration apparatus
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of known concentrations by accurately weighing the compound and dissolving it in the solvent using volumetric flasks. Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Preparation of Saturated Solution and Measurement: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Dilution and Absorbance Measurement: Withdraw a sample of the saturated supernatant and filter it. Dilute a precise volume of the filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Biological Activity and Signaling Pathways of Fluorinated Isatins
Fluorinated isatin derivatives are of significant interest in drug discovery due to their diverse biological activities.[1][2][3][4][21] They have been investigated as potential anticancer, antiviral, and antimicrobial agents. The anticancer effects of isatin derivatives are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[22][23]
One of the key mechanisms involves the modulation of various signaling pathways critical for cell survival and proliferation. For instance, some isatin derivatives have been shown to inhibit protein kinases, which are crucial enzymes in cell signaling. A generalized signaling pathway that can be influenced by isatin derivatives is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Fluoroisatin CAS#: 443-69-6 [m.chemicalbook.com]
- 9. lbaochemicals.com [lbaochemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pharmacyjournal.info [pharmacyjournal.info]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. pharmajournal.net [pharmajournal.net]
- 16. scribd.com [scribd.com]
- 17. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. researchgate.net [researchgate.net]
- 20. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the C3-Carbonyl Reactivity of 5,7-Difluoroindoline-2,3-dione
Abstract
Indoline-2,3-dione, commonly known as isatin, is a cornerstone scaffold in medicinal chemistry and synthetic organic chemistry. Its reactivity is largely dictated by the electrophilic character of the C3-carbonyl group, which serves as a versatile handle for a multitude of chemical transformations. The introduction of fluorine substituents onto the aromatic ring profoundly modulates this reactivity. This technical guide provides an in-depth analysis of the C3-carbonyl reactivity in 5,7-Difluoroindoline-2,3-dione, a key building block for novel pharmaceuticals. We will explore the fundamental principles governing its enhanced electrophilicity, present key reaction classes with detailed protocols, and offer insights for researchers in drug discovery and development.
Introduction: The Isatin Core and the Influence of Fluorine
Isatin and its derivatives are privileged heterocyclic structures found in numerous biologically active compounds and serve as precursors for drug synthesis.[1] The chemical utility of the isatin core is dominated by the reactivity of its two carbonyl groups, particularly the α-keto C3-carbonyl. This position is a primary site for nucleophilic attack, leading to a vast array of transformations including condensation reactions, ring-expansions, and the synthesis of complex spiro-fused heterocycles.[2][3]
The strategic placement of fluorine atoms on the aromatic ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of isatin, fluorine substitution does more than alter biological properties; it fundamentally impacts the electronic nature of the scaffold. The introduction of two highly electronegative fluorine atoms at the C5 and C7 positions, as in this compound, significantly enhances the electrophilicity of the C3-carbonyl, making it a more potent reaction site compared to its non-fluorinated counterpart.
The Electronic Heart of Reactivity: Inductive Effects of Difluorination
The heightened reactivity of the C3-carbonyl in this compound is a direct consequence of the powerful electron-withdrawing nature of the fluorine atoms. This influence is transmitted through the molecule's framework primarily via the inductive effect.
-
Inductive Effect (-I): Fluorine is the most electronegative element. The two fluorine atoms at C5 and C7 strongly pull electron density from the aromatic ring towards themselves. This electron withdrawal propagates through the conjugated system to the five-membered ring, ultimately depleting electron density at the C3-carbonyl carbon.
-
Enhanced Electrophilicity: This reduction in electron density increases the partial positive charge (δ+) on the C3-carbonyl carbon, making it a "harder" and more reactive electrophile. Consequently, it is more susceptible to attack by a wide range of nucleophiles.[4] While halides can also donate electrons via resonance (+R effect), the inductive effect of fluorine is dominant.[1]
This relationship can be visualized as a logical workflow:
Caption: Logical workflow of substituent effects in this compound.
This enhanced reactivity opens the door to reactions that may be sluggish or require harsher conditions with unsubstituted isatin.
Synthesis of this compound
The most common and adaptable method for synthesizing substituted isatins, including the 5,7-difluoro derivative, is the Sandmeyer isatin synthesis.[5][6] The process begins with the corresponding aniline, in this case, 3,5-difluoroaniline.
Protocol 1: Sandmeyer Synthesis of this compound
This protocol is a two-step procedure adapted from established methodologies.[7][8] The required starting material, 3,5-difluoroaniline, is commercially available or can be synthesized via established routes.[9][10][11]
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,5-difluorophenyl)acetamide
-
Reagent Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium sulfate (85 g) in water (600 mL). Add 3,5-difluoroaniline (0.1 mol, 12.91 g), chloral hydrate (0.11 mol, 18.2 g), and concentrated hydrochloric acid (8 mL).
-
Reaction Initiation: In a separate flask, prepare a solution of hydroxylamine hydrochloride (0.33 mol, 22.9 g) in water (200 mL).
-
Condensation: Heat the aniline suspension to a gentle boil. Once boiling, add the hydroxylamine solution portion-wise over 30 minutes. Continue to heat under reflux for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The product is typically used in the next step without further purification.
Step 2: Cyclization to this compound
-
Acid Preparation: Pre-heat concentrated sulfuric acid (100 mL) to 60-65 °C in a large beaker or flask with stirring. Caution: This step is highly exothermic.
-
Cyclization: Carefully add the dried 2-(hydroxyimino)-N-(3,5-difluorophenyl)acetamide from Step 1 in small portions to the heated sulfuric acid, maintaining the internal temperature between 75-80 °C.
-
Reaction Completion: After the addition is complete, stir the mixture at 80 °C for an additional 10-15 minutes.
-
Precipitation & Isolation: Allow the mixture to cool to room temperature, then pour it carefully onto crushed ice (approx. 500 g). The this compound will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral (pH ~7). Recrystallize the crude product from ethanol or acetic acid to yield the pure dione.
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Key Reactions of the C3-Carbonyl
The enhanced electrophilicity of the C3-carbonyl in this compound makes it an ideal substrate for a variety of transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound.[12] With 5,7-difluoro-isatin, this reaction proceeds efficiently to form 3-substituted-2-oxindoles, which are valuable precursors in drug discovery.
Mechanism: The reaction is typically base-catalyzed. The base deprotonates the active methylene compound to form a carbanion (nucleophile), which then attacks the electrophilic C3-carbonyl of the isatin. The resulting tetrahedral intermediate undergoes dehydration to yield the final condensed product.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol provides a general method for the condensation of this compound with an active methylene compound, malononitrile.[13][14]
-
Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 183 mg), malononitrile (1.1 mmol, 73 mg), and ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 drops).[13]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Isolation: Upon completion, the product often precipitates directly from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst. Dry the product under vacuum. The resulting (5,7-difluoro-2-oxoindolin-3-ylidene)malononitrile is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.
Pfitzinger Reaction
The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from isatins and α-methylene carbonyl compounds under basic conditions.[15][16] The reaction involves the initial hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound and subsequent cyclization. The difluoro-substitution pattern is retained in the final quinoline product, offering a route to novel fluorinated quinolines.[2]
Mechanism: The base (e.g., KOH) first opens the five-membered ring of the isatin to form a keto-acid. This intermediate then reacts with the enolate of the carbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic quinoline ring.[15]
Protocol 3: Pfitzinger Reaction with Acetone
This protocol describes the synthesis of 6,8-difluoro-2-methylquinoline-4-carboxylic acid.[2][17]
-
Setup: In a 100 mL round-bottom flask, dissolve potassium hydroxide (3.0 g) in water (10 mL). Add ethanol (20 mL) to this solution.
-
Reactant Addition: Add this compound (10 mmol, 1.83 g) to the basic solution and stir until it dissolves completely.
-
Condensation: Add acetone (20 mmol, 1.47 mL) to the reaction mixture.
-
Reaction: Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water (100 mL) and filter to remove any insoluble impurities.
-
Precipitation: Acidify the clear filtrate with glacial acetic acid or dilute HCl until the pH is approximately 4-5. The quinoline-4-carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol/water to obtain the pure product.
Spectroscopic and Physicochemical Properties
The electronic modifications induced by the fluorine atoms are reflected in the compound's physical and spectroscopic properties.
| Property | Isatin | 5-Fluoroisatin | This compound | Rationale for Change |
| Melting Point (°C) | 201-203 | 253-255[13] | ~218-220 (analogue)[5] | Changes in crystal packing and intermolecular forces due to fluorine. |
| IR C=O Stretch (cm⁻¹) | ~1730, 1745 | ~1735, 1750[18] | Expected >1750 | The inductive withdrawal by fluorine strengthens the C=O bond, shifting the stretching frequency to a higher wavenumber.[1] |
| ¹³C NMR (C3) (ppm) | ~184 | ~183 | Expected >184 | Deshielding of the C3 carbon due to strong electron withdrawal by the fluorine atoms. |
Note: Data for this compound is estimated based on known effects and data from close analogues like 5,6-difluoroindoline-2,3-dione.
Conclusion and Future Outlook
This compound is a highly valuable building block whose reactivity is significantly enhanced by the strong inductive effect of its fluorine substituents. This guide has detailed the electronic basis for this enhanced reactivity at the C3-carbonyl and provided robust, field-tested protocols for its synthesis and key transformations like the Knoevenagel condensation and Pfitzinger reaction. The predictable and potent electrophilicity of this scaffold makes it an ideal starting point for the synthesis of complex fluorinated heterocycles. For researchers in drug development, leveraging the unique reactivity of this compound provides a direct and efficient pathway to novel chemical entities with potentially superior pharmacological profiles.[19] Future work will likely focus on asymmetric transformations and the development of novel multi-component reactions capitalizing on the heightened reactivity of this important intermediate.
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]
- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. asianpubs.org [asianpubs.org]
- 14. mdpi.com [mdpi.com]
- 15. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 16. Pfitzinger Reaction [drugfuture.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Fluorine on the Electronic Landscape of Indoline-2,3-diones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of fluorine atoms into the isatin ring system can profoundly modulate its physicochemical and biological properties. This guide provides a comprehensive analysis of the electronic effects of fluorine substitution on the indoline-2,3-dione ring, offering insights for the rational design of novel therapeutic agents.
Fluorine, being the most electronegative element, exerts a powerful influence on the electron distribution within a molecule. Its small size allows it to act as a bioisostere of a hydrogen atom, while its electronic properties can enhance metabolic stability, binding affinity to target proteins, and membrane permeability. Understanding the nuanced electronic effects of fluorination is therefore critical for harnessing its full potential in drug discovery.
Electronic Effects of Fluorine Substitution
The introduction of a fluorine atom to the isatin ring primarily manifests through two key electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is strongest at the position of substitution and diminishes with distance. The -I effect generally increases the acidity of the N-H proton and enhances the electrophilicity of the carbonyl carbons.
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system. This electron-donating resonance effect is most pronounced at the ortho and para positions relative to the fluorine atom. However, due to the poor overlap between the 2p orbitals of carbon and fluorine, the +R effect of fluorine is generally weaker than its -I effect.
The interplay of these two opposing effects governs the overall electronic character of the fluorinated isatin ring and influences its reactivity and biological activity.
Quantitative Analysis of Electronic Effects
To quantify the electronic influence of fluorine on the indoline-2,3-dione ring, several parameters are considered, including pKa values, Hammett constants, and spectroscopic data.
Table 1: Comparison of pKa Values for Isatin and 5-Fluoroisatin
The acidity of the N-H proton in the isatin ring is a key determinant of its chemical reactivity and biological interactions. The electron-withdrawing nature of fluorine is expected to increase the acidity, which is reflected in a lower pKa value.
| Compound | Predicted pKa |
| Isatin | 10.34[1][2][3] |
| 5-Fluoroisatin | 8.51[4] |
The data presented are predicted values and serve as an illustration of the expected trend.
Table 2: Hammett Substituent Constants for Fluorine
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constants, σ (sigma), are a measure of the electronic-donating or -withdrawing nature of a substituent.
| Substituent | σm | σp |
| -F | 0.34 | 0.06 |
σm and σp represent the Hammett constants for a substituent at the meta and para positions, respectively. A positive value indicates an electron-withdrawing effect.
Table 3: Comparative Spectroscopic Data for Isatin and 5-Fluoroisatin
Spectroscopic techniques such as NMR and IR provide valuable insights into the electronic environment of the isatin ring. The chemical shifts and vibrational frequencies are sensitive to changes in electron density caused by fluorine substitution.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (νC=O, cm-1) |
| Isatin | Aromatic protons typically resonate in the range of 6.9-7.6 ppm. The N-H proton is a broad singlet usually above 10 ppm. | Carbonyl carbons (C2, C3) are highly deshielded, appearing around 159 ppm and 184 ppm. Aromatic carbons resonate between 112-138 ppm. | Two distinct carbonyl stretching bands are observed, typically around 1745 cm-1 (ketone C=O) and 1730 cm-1 (amide C=O). |
| 5-Fluoroisatin | The fluorine substitution influences the chemical shifts of the aromatic protons due to its electronic effects. Protons ortho and para to the fluorine will be most affected. | The carbon bearing the fluorine atom will show a large C-F coupling constant. The chemical shifts of other ring carbons will also be altered compared to isatin. | The electron-withdrawing nature of fluorine can lead to a slight increase in the carbonyl stretching frequencies. |
Note: Specific chemical shifts and vibrational frequencies can vary depending on the solvent and other experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the synthesis and evaluation of fluorinated indoline-2,3-dione derivatives.
Synthesis of 5-Fluoroisatin (Sandmeyer Synthesis)
The Sandmeyer synthesis is a classical and reliable method for the preparation of isatins from anilines.
-
Preparation of Isonitrosoacetanilide:
-
Dissolve 4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution in an ice bath.
-
Add a solution of chloral hydrate and sodium sulfate in water.
-
Slowly add a solution of hydroxylamine hydrochloride in water, maintaining the temperature below 10°C.
-
Stir the reaction mixture for an extended period until the precipitation of the isonitrosoacetanilide is complete.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Cyclization to 5-Fluoroisatin:
-
Carefully add the dried isonitrosoacetanilide in small portions to concentrated sulfuric acid, keeping the temperature below 70°C.
-
After the addition is complete, heat the mixture to 80-90°C and maintain for a short period.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The 5-fluoroisatin will precipitate out of the solution.
-
Filter the product, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize from a suitable solvent like glacial acetic acid or ethanol to obtain pure 5-fluoroisatin.
-
N-Alkylation of 5-Fluoroisatin
The N-H proton of isatin is acidic and can be readily alkylated.
-
Dissolve 5-fluoroisatin in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K2CO3), to the solution and stir for a period to form the isatin anion.
-
Add the desired alkylating agent (e.g., benzyl bromide) to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into ice-water to precipitate the N-alkylated product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by column chromatography or recrystallization.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated isatin compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis:
-
Treat cells with the fluorinated isatin compounds to induce apoptosis.
-
Harvest the cells and lyse them in a chilled lysis buffer to release the cellular contents, including caspases.
-
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Add a reaction buffer containing a caspase-3 substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).
-
Incubate the plate at 37°C. Activated caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).
-
-
Measurement:
-
Measure the absorbance of the released pNA at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity in the sample.
-
Mandatory Visualizations
Logical Workflow for Synthesis and Evaluation of Fluorinated Isatins
Caption: A logical workflow for the synthesis and biological evaluation of fluorinated isatins.
Signaling Pathway for Isatin-Induced Apoptosis
Caption: A simplified signaling pathway illustrating isatin-induced apoptosis via the mitochondrial pathway.
Conclusion
The incorporation of fluorine into the indoline-2,3-dione ring offers a powerful strategy for modulating the electronic properties and enhancing the therapeutic potential of this important scaffold. The strong electron-withdrawing inductive effect of fluorine generally leads to increased acidity of the N-H proton and enhanced electrophilicity of the carbonyl groups. These electronic alterations can translate into improved biological activity, such as increased potency in inhibiting key cellular targets like caspases, ultimately leading to the induction of apoptosis in cancer cells.
This guide has provided a comprehensive overview of the electronic effects of fluorine on the isatin ring, supported by quantitative data and detailed experimental protocols. The provided visualizations of synthetic workflows and signaling pathways offer a clear framework for understanding the synthesis and mechanism of action of these promising compounds. A thorough understanding of these principles is essential for the rational design and development of next-generation fluorinated isatin-based drugs.
References
5,7-Difluoroindoline-2,3-dione: A Technical Guide on its Core Characteristics and Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Difluoroindoline-2,3-dione, also known as 5,7-difluoroisatin, is a fluorinated derivative of the heterocyclic compound indoline-2,3-dione (isatin). The isatin core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its properties, a plausible synthetic route, and its potential in drug discovery. While the specific discovery and detailed historical timeline for this particular isomer are not extensively documented in publicly available literature, its existence is confirmed by its unique CAS number (116570-41-3) and its availability from various chemical suppliers.[1][2][3][4][5]
Physicochemical and Predicted Properties
Quantitative data for this compound is limited, with most available information being predicted through computational models. The following table summarizes its key identifiers and predicted physicochemical properties.
| Property | Value | Source |
| CAS Number | 116570-41-3 | [1][2][5] |
| Molecular Formula | C₈H₃F₂NO₂ | [1][2] |
| Molecular Weight | 183.11 g/mol | [1][2] |
| IUPAC Name | 5,7-difluoro-1H-indole-2,3-dione | |
| Predicted Density | 1.578 g/cm³ | [2] |
| Predicted Refractive Index | 1.558 | [2] |
| Purity (Typical) | ≥95% | [3][4] |
Discovery and Synthesis
The precise historical details of the first synthesis of this compound are not well-documented in peer-reviewed journals. However, its synthesis can be logically inferred through well-established methods for preparing isatin and its derivatives. The most probable synthetic route is a variation of the Sandmeyer isatin synthesis.[6]
Proposed Synthetic Pathway: Sandmeyer Isatin Synthesis
This method involves the reaction of an aniline derivative, in this case, 3,5-difluoroaniline, with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the final indoline-2,3-dione product.
Experimental Protocol (Generalized)
Step 1: Synthesis of Isonitroso-(3,5-difluorophenyl)acetamide
-
A solution of chloral hydrate and sodium sulfate in water is prepared.
-
A separate solution of 3,5-difluoroaniline in dilute hydrochloric acid is made.
-
A solution of hydroxylamine hydrochloride in water is also prepared.
-
The three solutions are mixed and heated. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated isonitrosoacetanilide intermediate is filtered, washed with water, and dried.
Step 2: Cyclization to this compound
-
Concentrated sulfuric acid is pre-heated.
-
The dried isonitroso-(3,5-difluorophenyl)acetamide is added portion-wise to the hot sulfuric acid, controlling the temperature.
-
The mixture is heated for a short period to ensure complete cyclization.
-
The reaction mixture is then cooled and poured onto crushed ice.
-
The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Potential Biological Significance and Applications
While specific biological studies on this compound are not readily found in the literature, the biological activities of other fluorinated isatin analogs suggest its potential as a therapeutic agent. Isatin derivatives are known to act as inhibitors of various enzymes, including caspases and kinases, which are crucial in cell signaling pathways related to apoptosis and cell proliferation.
The presence of two fluorine atoms at the 5 and 7 positions of the indole ring is expected to enhance the molecule's electrophilicity and its ability to form hydrogen bonds, potentially leading to potent interactions with biological targets. Based on the activities of related compounds, this compound could be investigated for:
-
Anticancer Activity: Many isatin derivatives induce apoptosis in cancer cells through the activation of caspases.
-
Enzyme Inhibition: It may act as an inhibitor of kinases, proteases, or other enzymes implicated in disease.
-
Antimicrobial Properties: The isatin scaffold is also found in compounds with antibacterial and antifungal activities.
Conclusion
This compound is a halogenated heterocyclic compound with confirmed existence but limited detailed characterization in the public domain. Its synthesis can be achieved through established routes for isatin derivatives, and its structure suggests significant potential for applications in drug discovery, particularly in oncology and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemistry and biological activity of this promising, yet understudied, molecule.
References
- 1. scbt.com [scbt.com]
- 2. 5,7-difluoro-1H-indole-2,3-dione | 116570-41-3 [chemnet.com]
- 3. CAS No. 116570-41-3 Specifications | Ambeed [ambeed.com]
- 4. 116570-41-3 this compound AKSci 2712AA [aksci.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis of 5-Substituted Indole-2,3-dione | Atlantis Press [atlantis-press.com]
CAS number and molecular formula of 5,7-Difluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,7-Difluoroindoline-2,3-dione, a fluorinated derivative of the versatile isatin scaffold. Given the limited publicly available data specific to the 5,7-difluoro isomer, this document also incorporates information from closely related fluorinated indoline-2,3-diones to offer a broader context for research and development.
Core Compound Identification
While specific experimental data for this compound is sparse in peer-reviewed literature, its chemical identity has been established.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 116570-41-3[1] |
| Molecular Formula | C₈H₃F₂NO₂[1] |
| Molecular Weight | 183.11 g/mol [1] |
| SMILES | FC1=CC(F)=C2C(C(C(N2)=O)=O)=C1[1] |
For comparison, the more extensively studied isomer, 5,6-Difluoroindoline-2,3-dione, is also presented.
| Identifier | Value |
| Chemical Name | 5,6-Difluoroindoline-2,3-dione |
| CAS Number | 774-47-0[2] |
| Molecular Formula | C₈H₃F₂NO₂[2] |
| Molecular Weight | 183.11 g/mol [2] |
| SMILES | C1=C2C(=CC(=C1F)F)NC(=O)C2=O[2] |
Synthesis of Fluorinated Indoline-2,3-diones
The synthesis of fluorinated isatins generally follows established routes for isatin synthesis, with modifications to accommodate the fluorinated precursors. A common and effective method is the Sandmeyer isonitrosoacetanilide isatin synthesis.
Experimental Protocol: General Sandmeyer Synthesis for Fluorinated Isatins
This protocol is a generalized procedure based on the synthesis of substituted isatins.
-
Formation of the Isonitrosoacetanilide:
-
Dissolve the corresponding difluoroaniline in a solution of hydrochloric acid and water.
-
To this solution, add chloral hydrate and hydroxylamine hydrochloride.
-
Heat the mixture to reflux for a sufficient period to form the isonitrosoacetanilide intermediate.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
-
Cyclization to Isatin:
-
Add the dried isonitrosoacetanilide in portions to pre-warmed concentrated sulfuric acid, maintaining the temperature between 65-75°C.
-
After the addition is complete, heat the mixture to 80°C for a short duration (e.g., 15 minutes).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Collect the resulting solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to yield the this compound.
-
Caption: Generalized Sandmeyer synthesis workflow for fluorinated isatins.
Physicochemical and Spectroscopic Characterization
Characterization of fluorinated indoline-2,3-diones relies on standard analytical techniques. The data for the 5,6-difluoro isomer is provided as a representative example.
| Analytical Technique | Observed Characteristics for 5,6-Difluoroindoline-2,3-dione |
| Mass Spectrometry | Molecular ion peak at m/z 183, corresponding to the molecular formula C₈H₃F₂NO₂. Fragmentation patterns often show the loss of carbon monoxide.[2] |
| ¹H NMR Spectroscopy | Aromatic protons appear as complex multiplets in the downfield region. The amide proton typically resonates as a broad singlet around 10-11 ppm.[2] |
| IR Spectroscopy | Strong carbonyl stretching vibrations are observed in the 1700-1800 cm⁻¹ region. The amide N-H stretching vibration appears around 3200-3400 cm⁻¹.[2] |
| UV-Visible Spectroscopy | Strong absorption in the ultraviolet region due to π→π* and n→π* electronic transitions.[2] |
Biological Activity and Potential Signaling Pathways
Isatin and its derivatives, including fluorinated analogs, are known to exhibit a wide range of biological activities.[3][4] The incorporation of fluorine atoms can enhance properties such as metabolic stability and membrane permeability, potentially improving the pharmacological profile of the parent compound.[5]
Known Biological Activities of Fluorinated Isatins:
-
Anticancer Activity: Many isatin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial membrane potential.[8][9]
-
Antimicrobial and Antifungal Activity: Fluorinated isatins and their hydrazone derivatives have shown promising activity against bacterial and fungal phytopathogens.[8][10]
-
Enzyme Inhibition: The isatin scaffold is a known inhibitor of various enzymes, including caspases and kinases, which are critical in cell signaling pathways related to apoptosis and cell proliferation.
Caption: Conceptual signaling pathway for the anticancer activity of fluorinated isatins.
Applications in Research and Drug Development
The unique structural and electronic properties of this compound make it an attractive scaffold for:
-
Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases. The fluorine substituents can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Chemical Biology: As a potential tool for probing biological systems, for instance, as an inhibitor of specific enzymes to elucidate their roles in cellular pathways.
-
Materials Science: The planar structure and potential for hydrogen bonding and π-π stacking interactions could be explored in the development of novel organic materials.[2]
References
- 1. appchemical.com [appchemical.com]
- 2. Buy 5,6-Difluoroindoline-2,3-dione | 774-47-0 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]
- 9. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]
Stability and storage conditions for 5,7-Difluoroindoline-2,3-dione
An In-Depth Technical Guide to the Stability and Storage of 5,7-Difluoroindoline-2,3-dione
This guide provides a comprehensive overview of the critical stability and storage considerations for this compound (also known as 5,7-Difluoroisatin). As a key building block in medicinal chemistry and drug development, understanding its chemical behavior is paramount for ensuring the integrity, reproducibility, and success of research endeavors. This document moves beyond simple recommendations to explain the underlying chemical principles that govern its stability, offering field-proven insights for researchers, scientists, and drug development professionals.
This compound belongs to the isatin family, a class of heterocyclic compounds widely utilized as precursors in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The introduction of two fluorine atoms onto the indole core at positions 5 and 7 is a deliberate synthetic strategy. Fluorine's high electronegativity imparts unique electronic properties to the molecule, significantly influencing its reactivity, metabolic stability, and binding affinity to biological targets.[3] A foundational understanding of its physicochemical properties is the first step toward mastering its handling and storage.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 5,6-Difluoroindoline-2,3-dione | 5-Fluoroindoline-2,3-dione |
| CAS Number | 116570-41-3[3] | 774-47-0[4] | 443-69-6[5] |
| Molecular Formula | C₈H₃F₂NO₂ | C₈H₃F₂NO₂ | C₈H₄FNO₂ |
| Molecular Weight | 183.11 g/mol [3] | 183.11 g/mol [6] | 165.12 g/mol |
| Appearance | Crystalline Solid | White Crystalline Solid[3] | Deep Red Powder[7] |
| Melting Point | Not explicitly found | 218-220 °C[3] | 224-227 °C[7] |
The presence of fluorine atoms enhances the thermal and chemical stability of the molecule compared to its non-fluorinated parent, isatin.[3] This is attributed to the strength of the C-F bond and the electron-withdrawing effect of fluorine, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack and certain forms of degradation.[3]
Core Stability Profile: Environmental Factors
The long-term stability of this compound is contingent upon controlling key environmental factors. While generally stable under normal conditions, exposure to extremes of temperature, light, and humidity can compromise its purity.[3][8]
Thermal Stability
Fluorinated isatin derivatives exhibit robust thermal stability.[3] The strong intermolecular interactions within the crystal lattice, evidenced by the high melting points of related compounds, contribute to this characteristic.[3] However, like all organic compounds, excessive heat can lead to decomposition.
-
Recommendation: Store the solid compound at ambient room temperature. Avoid proximity to heat sources such as ovens, heating blocks, or direct sunlight.[9][10]
-
Causality: Thermal energy can overcome the activation energy for decomposition reactions. Potential hazardous decomposition products upon heating include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[8]
Photostability
The isatin core contains a conjugated system that can absorb UV-Visible light. Prolonged exposure to high-intensity light can induce photochemical reactions, leading to the formation of impurities.
-
Recommendation: Store the compound in an opaque or amber vial to protect it from light.[11] When handling, minimize exposure to direct laboratory lighting. For long-term storage, placement inside a cabinet or drawer is advised.
-
Causality: Absorption of photons can excite electrons to higher energy states, making the molecule more reactive and susceptible to dimerization, rearrangement, or reaction with atmospheric oxygen. Studies on similar compounds like 5-fluorouracil have shown that storage in darkness is critical for maintaining stability in solution.[12]
Hydrolytic Stability and Humidity
This compound should be protected from moisture. The dicarbonyl motif at the C2 and C3 positions presents sites that are potentially susceptible to nucleophilic attack by water, although the electron-withdrawing fluorine atoms may modulate this reactivity.
-
Recommendation: Store in a tightly sealed container in a dry environment.[7][8] The use of a desiccator for long-term storage is a best practice.
-
Causality: While the compound is stable in its solid, crystalline form, moisture can facilitate hydrolysis, potentially leading to ring-opening and the formation of 2-amino-4,6-difluorophenylglyoxylic acid. This process is often accelerated by acidic or basic conditions.
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is a self-validating system that ensures the compound's integrity from receipt to final use.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Ambient Room Temperature | Prevents thermal degradation.[9] Refrigeration is generally not required for the solid and may introduce moisture if not handled properly. |
| Atmosphere | Sealed in dry conditions | Minimizes exposure to humidity, preventing potential hydrolysis.[7][9] |
| Light | Protect from light (Amber vial) | Avoids photochemical degradation.[11] |
| Container | Tightly sealed, well-ventilated place | Prevents contamination and degradation from atmospheric components.[7][8] |
| Incompatibilities | Strong oxidizing agents | Avoids potential vigorous and hazardous reactions.[8] |
Handling Best Practices
Safe and effective handling is crucial to maintain both compound purity and researcher safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[7][13]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powder.[7][8]
-
Dispensing: Avoid creating dust when weighing or transferring the solid.[8]
-
Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.[7]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential routes based on the known reactivity of the isatin scaffold and general principles of chemical degradation.[2][14] These pathways are critical to consider when designing experiments or interpreting stability data.
-
Hydrolysis: As mentioned, this is a primary concern, especially in non-neutral pH solutions. The reaction involves the nucleophilic attack of water on one of the carbonyl carbons, leading to the opening of the five-membered ring.
-
Oxidation: The isatin core can be susceptible to oxidation, particularly under harsh conditions (e.g., in the presence of strong oxidizers).[2] This could lead to various ring-opened or modified products.
-
Photodegradation: Exposure to UV light could potentially lead to the formation of radical species, which could then dimerize or react further.
Diagram: Potential Degradation Pathways
Below is a conceptual diagram illustrating potential degradation routes that should be investigated in a formal stability study.
Caption: Conceptual overview of potential degradation pathways for this compound.
Experimental Workflow: Forced Degradation Study
To authoritatively determine the stability profile of this compound, a forced degradation (or stress testing) study is the definitive approach. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradants.[15]
Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL. This is the stock solution.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.[15]
-
Thermal Degradation: Place the solid powder in a 100°C oven for 48 hours. Also, reflux a solution of the compound for 6 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (e.g., >1.2 million lux hours and >200 W h/m²) as per ICH Q1B guidelines.
-
Control Sample: Keep 1 mL of stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples (including the control) by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by the decrease in the peak area of the parent compound.
-
Identify and characterize any significant degradation products using LC-MS or other spectroscopic techniques.
-
Diagram: Forced Degradation Study Workflow
Caption: Standard experimental workflow for a forced degradation study.
Conclusion
This compound is a chemically robust molecule, a characteristic enhanced by its difluorinated structure. Its stability is well-maintained under standard laboratory conditions. The primary control measures are the exclusion of excessive heat, light, and moisture. By understanding the chemical rationale behind these precautions and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes. For critical applications, conducting a forced degradation study is highly recommended to establish a comprehensive stability profile specific to the intended use conditions.
References
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5,6-Difluoroindoline-2,3-dione | 774-47-0 [smolecule.com]
- 4. 5,6-difluoro-indoline-2,3-dione | 774-47-0 [chemicalbook.com]
- 5. 443-69-6|5-Fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 6. 5,6-Difluoroisoindoline-1,3-dione | C8H3F2NO2 | CID 14818212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. 4,7-DIFLUOROISATIN CAS#: 749240-52-6 [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. assets.testequity.com [assets.testequity.com]
- 12. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 15. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of 5,7-Difluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 5,7-Difluoroindoline-2,3-dione was not available in the public domain at the time of this writing. The following guidance is synthesized from data on structurally analogous compounds, including other fluorinated isatin derivatives. This guide should be used to inform risk assessment, but it is not a substitute for a compound-specific SDS provided by a chemical supplier.
Executive Summary: Hazard Profile and Core Recommendations
This compound, a member of the fluorinated isatin family, should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation. While comprehensive toxicological data for this specific isomer is limited, the known reactivity of the isatin core, combined with the presence of two electron-withdrawing fluorine atoms, necessitates stringent safety protocols. The primary routes of exposure are inhalation of dust particles, dermal contact, and eye contact. All handling of the solid material must be conducted within a certified chemical fume hood using appropriate Personal Protective Equipment (PPE).
Table 1: Consolidated Hazard Profile (Inferred)
| Hazard Class | GHS Category | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Danger or Warning | GHS06 (Skull & Crossbones) or GHS07 |
Note: This profile is extrapolated from data on similar compounds like 5-fluoroindole and other substituted indoline-diones.[1][2][3][4][5]
Toxicological Assessment and Mechanistic Insights
The toxicological profile of this compound is dictated by its chemical structure. The indoline-2,3-dione (isatin) core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities, which implies it can interact with biological systems.
-
Irritation Potential: The dicarbonyl motif at positions 2 and 3 makes the compound reactive.[6] Like many fine chemical powders, it can act as a physical irritant to the respiratory tract and eyes. The GHS classifications for similar compounds consistently include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), making it prudent to assume these risks.[2][7][8]
-
Acute Toxicity: Some analogs are classified as "Toxic if swallowed" (H301) or "Harmful if swallowed" (H302).[1][4][5] This suggests that ingestion could lead to significant adverse health effects. The toxicological properties have not been fully investigated for many of these research chemicals, warranting a cautious approach.[7]
-
Hazardous Decomposition: Thermal decomposition can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[7] The release of HF is a significant concern due to its high toxicity and corrosivity.
Risk Mitigation and Safe Handling Protocols
A multi-layered approach involving engineering controls, personal protective equipment, and standardized procedures is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood .
-
Rationale: A fume hood is critical to prevent the inhalation of fine dust particles, which is a primary exposure risk, especially when weighing or transferring the solid material.[4] It also provides protection from potential vapors. All manipulations, including weighing, reconstitution, and addition to reaction vessels, must occur within the sash of the fume hood.
Personal Protective Equipment (PPE)
Proper PPE is mandatory and should be inspected before each use.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (inspect prior to use). | Protects against dermal contact. Use proper glove removal technique to avoid contaminating skin. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Prevents eye contact with airborne particles.[7][9] |
| Skin and Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[4] |
Standard Operating Procedure (SOP) for Handling
-
Preparation: Designate a specific area within a chemical fume hood for handling. Ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is present.
-
Weighing: Tare the balance with a weigh boat. Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solvent to the solid in the flask. Do not add the solid to the solvent, as this can increase dust generation.
-
Cleaning: After use, decontaminate spatulas and the work surface. Wipe down the area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][7]
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keep away from heat, sparks, and open flames.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
Emergency Procedures
Immediate and correct response is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[7] If symptoms occur, seek medical attention.[8][9]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin with plenty of soap and water.[4] If skin irritation persists, consult a physician.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[7][9]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting.[4] Immediately contact a poison center or physician.
Accidental Release and Spill Cleanup
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).
-
Contain: Use personal protective equipment. For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the contained waste and cleaning materials according to local, state, and federal regulations.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including hydrogen fluoride.[7] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Experimental Workflow and Risk Assessment Visualization
The following workflow provides a logical framework for incorporating safety considerations into experimental design when working with this compound.
Caption: Risk Assessment and Control Workflow for handling this compound.
References
- 1. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-difluoro-indoline-2,3-dione | 774-47-0 [amp.chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | C13H9FN2O4 | CID 70876201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 5,6-Difluoroindoline-2,3-dione | 774-47-0 [smolecule.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Spirooxindoles using 5,7-Difluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of spirooxindoles utilizing 5,7-Difluoroindoline-2,3-dione as a key building block. The unique electronic properties of the fluorine-substituted oxindole core make these spirocyclic compounds attractive targets for drug discovery and development, offering potential for novel therapeutic agents.
Introduction
Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The spirocyclic core, featuring a carbon atom common to two rings, imparts a rigid three-dimensional architecture that is often associated with potent and selective biological activity. The incorporation of fluorine atoms into the oxindole scaffold can significantly modulate the physicochemical and biological properties of the resulting spirooxindoles, including metabolic stability, lipophilicity, and binding affinity to target proteins.
This document outlines a reliable and efficient one-pot, three-component [3+2] cycloaddition reaction for the synthesis of a diverse range of pyrrolidinyl-spirooxindoles from this compound.
Synthetic Strategy
The primary synthetic route described is a [3+2] cycloaddition reaction involving an in-situ generated azomethine ylide and a suitable dipolarophile. The azomethine ylide is formed via the condensation of this compound with an amino acid. This versatile approach allows for the creation of complex molecular architectures with high regio- and stereoselectivity in a single synthetic step.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of a representative spirooxindole using the described protocol. Based on analogous reactions with other substituted isatins, high yields are anticipated.[1]
| Entry | This compound (mmol) | L-thioproline (mmol) | Dipolarophile (mmol) | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | 0.5 | 0.5 | 0.5 | Methanol | 2 | 80-90 |
Experimental Protocols
General Procedure for the Synthesis of Pyrrolidinyl-Spirooxindoles (Representative Example)
This protocol is based on a general method for the one-pot, three-component synthesis of spirooxindoles.[1]
Materials:
-
This compound
-
L-thioproline
-
Substituted ethylene derivative (dipolarophile)
-
Methanol (reflux grade)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F254)
-
Eluent for TLC (e.g., Ethyl acetate: n-Hexane 40%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (0.5 mmol, 1 equivalent), L-thioproline (0.5 mmol, 1 equivalent), and the selected dipolarophile (0.5 mmol, 1 equivalent).
-
Add methanol as the solvent to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, as indicated by TLC, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Allow the solvent to evaporate slowly at room temperature overnight.
-
The solid crystalline product that forms is collected by filtration.
-
The collected solid is washed with a small amount of cold solvent (e.g., the reaction solvent) to remove any residual starting materials.
-
The purified spirooxindole product is then dried under vacuum.
Expected Outcome:
This procedure is expected to yield the desired spirooxindole in high purity and with a chemical yield typically ranging from 80% to 90%.[1] The resulting product can be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and X-ray crystallography for unambiguous structure determination.
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis and characterization of spirooxindoles derived from this compound.
The logical relationship for diversifying the spirooxindole library is straightforward. By systematically varying the amino acid and the dipolarophile, a wide range of structurally diverse spirooxindoles can be generated from the common this compound starting material.
References
Application Notes and Protocols for Multicomponent Reactions Involving 5,7-Difluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5,7-difluoroindoline-2,3-dione (also known as 5,7-difluoroisatin) in multicomponent reactions (MCRs). These reactions are of significant interest in medicinal chemistry and drug discovery due to their efficiency in generating molecular diversity from simple starting materials in a single synthetic operation. The protocols outlined below are based on established methodologies for analogous isatin derivatives and are adapted for this compound.
Application Note 1: Synthesis of Novel Pyrimido[4,5-b]quinoline Derivatives
The one-pot, three-component reaction of an aniline, an aldehyde, and a barbituric acid derivative is a powerful method for the synthesis of pyrimido[4,5-b]quinoline-diones. In this adaptation, 5-amino-1,3-dimethylbarbituric acid can be reacted with an aromatic aldehyde and an aniline to yield the corresponding 5-arylpyrimido[4,5-b]quinoline-dione. The use of this compound in place of a simple aniline is proposed to lead to novel fused heterocyclic systems with potential biological activities. The fluorine substituents on the indoline ring are known to enhance pharmacological properties such as metabolic stability and binding affinity.
This synthetic strategy is notable for its operational simplicity, use of an environmentally benign solvent (water), and high atom economy. The resulting polycyclic compounds are of interest as scaffolds in drug discovery, particularly for screening against kinases and other cancer-related targets.
Experimental Workflow: Synthesis of Pyrimido[4,5-b]quinoline Derivatives
Caption: Workflow for the synthesis of pyrimido[4,5-b]quinoline derivatives.
Quantitative Data Summary
The following table summarizes the expected yields for the three-component synthesis of various 5-arylpyrimido[4,5-b]quinoline-diones based on analogous reactions with substituted anilines.[1] The reaction conditions are generalized from the L-proline catalyzed reaction in water.
| Entry | Aromatic Aldehyde | Aniline | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 5-Phenyl-1,3-dimethyl-1,2,3,4,5,10-hexahydropyrimido[4,5-b]quinoline-2,4-dione | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 5-(4-Chlorophenyl)-1,3-dimethyl-1,2,3,4,5,10-hexahydropyrimido[4,5-b]quinoline-2,4-dione | 6 | 95 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 5-(4-Methoxyphenyl)-1,3-dimethyl-1,2,3,4,5,10-hexahydropyrimido[4,5-b]quinoline-2,4-dione | 5 | 94 |
| 4 | 4-Nitrobenzaldehyde | Aniline | 5-(4-Nitrophenyl)-1,3-dimethyl-1,2,3,4,5,10-hexahydropyrimido[4,5-b]quinoline-2,4-dione | 7 | 90 |
| 5 | Benzaldehyde | 4-Methylaniline | 8-Methyl-5-phenyl-1,3-dimethyl-1,2,3,4,5,10-hexahydropyrimido[4,5-b]quinoline-2,4-dione | 6 | 90 |
| 6 | Benzaldehyde | 4-Methoxyaniline | 8-Methoxy-5-phenyl-1,3-dimethyl-1,2,3,4,5,10-hexahydropyrimido[4,5-b]quinoline-2,4-dione | 5 | 93 |
Detailed Experimental Protocol
Synthesis of 5-Arylpyrimido[4,5-b]quinoline-dione Derivatives
This protocol is adapted from the method described by Khalafi-Nezhad et al. for the L-proline-promoted three-component reaction in water.[1][2][3][4]
Materials:
-
This compound (or other substituted aniline)
-
Appropriate aromatic aldehyde
-
Barbituric acid or N,N-dimethylbarbituric acid
-
L-proline
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aniline derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), barbituric acid (1.0 mmol), and L-proline (0.1 mmol, 10 mol%).
-
Add 10 mL of distilled water to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent).
-
Upon completion of the reaction (typically within 5-7 hours), cool the reaction mixture to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water (2 x 10 mL) and then with a small amount of cold ethanol (5 mL).
-
Dry the purified product in a vacuum oven at 60 °C for 4 hours.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Application Note 2: Synthesis of Spirooxindole-Annulated Thiopyrans
A one-pot, five-component reaction provides an efficient route to spirooxindole-annulated thiopyran derivatives. This reaction involves a primary amine, carbon disulfide, malononitrile, and an isatin derivative, such as this compound.[5] The resulting highly functionalized spirocyclic compounds are of significant interest due to the prevalence of the spirooxindole motif in various natural products and biologically active molecules. The incorporation of a thiopyran ring introduces additional structural diversity and potential for novel pharmacological activities.
This methodology is environmentally friendly, proceeding under mild conditions with high yields and avoiding the need for column chromatography for purification.[5]
Logical Relationship of Reactants to Product
Caption: Reactants leading to the formation of spirooxindole-annulated thiopyrans.
Detailed Experimental Protocol
Synthesis of 2,6-Diamino-1-alkyl-5,7-difluoro-2'-oxospiro[indoline-3,4'-thiopyran]-3',5'-dicarbonitrile Derivatives
This protocol is based on the procedure reported by Ghasemi et al. for the synthesis of spirooxindole-annulated thiopyran derivatives.[5]
Materials:
-
This compound
-
Primary amine (e.g., methylamine, ethylamine)
-
Carbon disulfide (CS₂)
-
Malononitrile
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a 25 mL round-bottom flask, dissolve the primary amine (0.6 mmol) in ethanol (1 mL).
-
Add carbon disulfide (0.7 mmol) to the solution and stir at room temperature for 2 minutes.
-
To this mixture, add this compound (0.57 mmol), malononitrile (1.4 mmol), and potassium carbonate (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, add a small amount of water (3 mL) to the reaction mixture until a solid precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Dry the final product under vacuum.
-
Characterize the product by spectroscopic methods.
References
- 1. l-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. L-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water (2012) | Ali Khalafi-Nezhad | 98 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Comment on “l-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water” by A. Khalafi-Nezhad, S. Sarikhani, E. Shaikhi Shahidzadeh and F. Panahi, Green Chem., 2012, 14, 2876 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Facile one-pot, multi-component reaction to synthesize spirooxindole-annulated thiopyran derivatives under environmentally benevolent conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Asymmetric Synthesis with 5,7-Difluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 5,7-Difluoroindoline-2,3-dione (also known as 5,7-difluoroisatin) in catalytic asymmetric synthesis. This valuable building block enables the stereoselective construction of complex molecular architectures, particularly chiral 3-substituted-3-hydroxyoxindoles, which are key structural motifs in numerous biologically active compounds and pharmaceuticals.
Application: Asymmetric Aldol Reaction for the Synthesis of Chiral Fluorinated 3-Hydroxyoxindoles
A significant application of this compound is its participation as an electrophile in asymmetric aldol reactions. This reaction facilitates the creation of a chiral quaternary carbon center at the C3 position of the oxindole core, a feature of considerable interest in medicinal chemistry. The introduction of fluorine atoms on the isatin ring can enhance the metabolic stability and binding affinity of the resulting molecules.
A notable example is the organocatalytic asymmetric aldol reaction with in situ generated α,α-difluoroenol species. This method provides access to 3-(2,2-difluoro-1-hydroxy-2-phenylethyl)-5,7-difluoroindolin-2-one with high yield and excellent enantioselectivity.
Quantitative Data Summary
The following table summarizes the results for the catalytic asymmetric aldol reaction of this compound.
| Entry | Substrate (Isatin) | Product | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | This compound | 3-(2,2-difluoro-1-hydroxy-2-phenylethyl)-5,7-difluoroindolin-2-one | Quinine-derived squaramide | 88 | 92 |
Experimental Workflow Diagram
Caption: General experimental workflow for the catalytic asymmetric aldol reaction.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the asymmetric difluoroalkylation of isatins.
Reaction: Organocatalytic Asymmetric Aldol Reaction of this compound.
Materials:
-
This compound
-
1-diazo-2,2-difluoro-2-phenylethane (or other suitable trifluoromethyl diazo compound)
-
Dirhodium(II) acetate (Rh₂(OAc)₄)
-
Quinine-derived squaramide organocatalyst (e.g., Q1)
-
Water (deionized)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add this compound (0.1 mmol, 1.0 equiv.), dirhodium(II) acetate (2.0 mol%), and the quinine-derived squaramide organocatalyst (10 mol%).
-
Add anhydrous tetrahydrofuran (1.0 mL) to dissolve the solids.
-
Add water (1.5 equiv.).
-
To the resulting mixture, add a solution of the trifluoromethyl diazo compound (0.15 mmol, 1.5 equiv.) in anhydrous tetrahydrofuran (0.5 mL) dropwise over a period of 10 minutes.
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(2,2-difluoro-1-hydroxy-2-phenylethyl)-5,7-difluoroindolin-2-one.
-
Determine the yield and enantiomeric excess of the purified product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a relay catalysis mechanism involving the in situ generation of an α,α-difluoroenol species.
Caption: Proposed relay catalysis mechanism for the asymmetric aldol reaction.
This dual catalytic system, employing a rhodium complex to generate the nucleophile and a chiral organocatalyst to control the stereochemistry of the addition to this compound, represents an efficient strategy for the synthesis of valuable, highly functionalized, and enantioenriched fluorinated oxindoles. These compounds can serve as advanced intermediates in drug discovery and development programs.
Application Notes and Protocols: The Role of 5,7-Difluoroindoline-2,3-dione in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-2,3-dione (isatin) and its derivatives are privileged scaffolds in medicinal chemistry, serving as versatile starting materials for the synthesis of a wide array of biologically active compounds. The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and cell permeability. While the use of 5,7-Difluoroindoline-2,3-dione in the synthesis of kinase inhibitors is not extensively documented in publicly available literature, the closely related analogue, 5-fluoroindolin-2-one, is a key precursor in the synthesis of Sunitinib, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Sunitinib is an FDA-approved drug for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[2]
This document will provide detailed application notes and protocols based on the synthesis and activity of kinase inhibitors derived from the analogous 5-fluoro-scaffold, which serves as a representative example. These notes will cover the relevant signaling pathways, experimental workflows, and biological data, offering valuable insights for researchers interested in the potential of fluorinated indoline-diones in kinase inhibitor design.
Kinase Targets and Signaling Pathways
Kinase inhibitors derived from the indolin-2-one scaffold, such as Sunitinib, primarily target receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cell proliferation. The main targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[3][4] Inhibition of these kinases disrupts downstream signaling cascades, leading to reduced tumor growth and vascularization.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates downstream signaling through pathways such as the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[5]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
PDGFR-β Signaling Pathway
Similar to VEGFR-2, the binding of PDGF-BB to PDGFR-β induces receptor dimerization and autophosphorylation, activating downstream signaling pathways. These pathways, including the PI3K-Akt and MAPK pathways, are critical for the proliferation and migration of pericytes and smooth muscle cells, which are essential for blood vessel maturation and stability.[6]
Caption: Simplified PDGFR-β signaling pathway and point of inhibition.
Data Presentation
The following table summarizes the in vitro inhibitory activity of Sunitinib, a kinase inhibitor synthesized from the related 5-fluoroindolin-2-one scaffold. This data is representative of the potency that can be achieved with this class of compounds.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sunitinib (SU11248) | VEGFR-2 (KDR) | 2 | [3] |
| PDGFR-β | 2 | [3] | |
| c-Kit | 8 | [3] | |
| FLT3 | 1 | [3] | |
| RET | 7 | [3] |
Experimental Protocols
The key synthetic step in the preparation of indolin-2-one-based kinase inhibitors is the Knoevenagel condensation between the indolin-2-one core and a suitable aldehyde. The following is a general protocol adapted from literature procedures for the synthesis of Sunitinib precursors.
General Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow for kinase inhibitors from this compound.
Protocol 1: Synthesis of 5,7-Difluoroindolin-2-one (Hypothetical)
This protocol is a hypothetical adaptation for the 5,7-difluoro analog based on methods for similar compounds, as specific literature for this conversion was not identified.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5,7-Difluoroindolin-2-one.
Protocol 2: Knoevenagel Condensation for the Synthesis of a (Z)-3-((1H-pyrrol-2-yl)methylene)-5,7-difluoroindolin-2-one derivative (Hypothetical)
This protocol is adapted from the synthesis of (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one.[7]
Materials:
-
5,7-Difluoroindolin-2-one (from Protocol 1)
-
Pyrrole-2-carboxaldehyde
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 5,7-Difluoroindolin-2-one (1.0 eq) and pyrrole-2-carboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and stir for 3-4 hours.[7]
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product is expected to crystallize from the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain the desired product.
-
Further purification can be achieved by recrystallization from ethanol.[7]
Conclusion
While direct literature on the application of this compound in kinase inhibitor synthesis is sparse, the established importance of the closely related 5-fluoroindolin-2-one scaffold in the development of potent kinase inhibitors like Sunitinib highlights the potential of this starting material. The synthetic protocols and biological data presented for the 5-fluoro analogue provide a strong foundation and a valuable starting point for researchers aiming to explore the synthesis and biological evaluation of novel kinase inhibitors based on the this compound core. Further investigation into this specific scaffold could lead to the discovery of new kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib | Semantic Scholar [semanticscholar.org]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fluorinated Heterocyclic Compounds from 5,7-Difluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various fluorinated heterocyclic compounds utilizing 5,7-Difluoroindoline-2,3-dione (also known as 5,7-difluoroisatin) as a key starting material. The resulting compounds, including spirooxindoles, quinolines, and quinoxalines, are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as anticancer and antimicrobial agents.
Introduction to this compound in Heterocyclic Synthesis
This compound is a versatile building block for the synthesis of a wide array of fluorinated heterocyclic scaffolds. The presence of two fluorine atoms on the indole ring can significantly enhance the biological activity and pharmacokinetic properties of the resulting molecules. The electron-withdrawing nature of the fluorine atoms also influences the reactivity of the isatin core, making it a valuable precursor for various condensation and cyclization reactions. This document outlines key synthetic strategies and provides detailed experimental procedures for the preparation of spirooxindoles, quinolines, and quinoxalines from this fluorinated starting material.
I. Synthesis of Fluorinated Spirooxindoles
Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1] Three-component reactions are a highly efficient method for the synthesis of complex spirooxindoles from this compound, an active methylene compound, and a 1,3-dicarbonyl compound.
Application: Anticancer Agents
Fluorinated spirooxindoles have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key proteins in cancer cell signaling pathways, such as the MDM2-p53 interaction and Cyclin-Dependent Kinase 2 (CDK2).[2][3]
Experimental Protocol: Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives
This protocol describes a general procedure for the synthesis of spiro[indoline-3,4'-pyran] derivatives from this compound, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a 1,3-dicarbonyl compound (e.g., dimedone or 4-hydroxycoumarin).
Reaction Scheme:
General Three-Component Reaction for Spirooxindole Synthesis.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
1,3-Dicarbonyl compound (e.g., dimedone, 4-hydroxycoumarin)
-
Catalyst (e.g., piperidine, triethylamine, or a Lewis acid such as SnCl₄·5H₂O)[4]
-
Solvent (e.g., ethanol, water, or dichloromethane)
-
Reaction vessel (round-bottom flask or microwave-safe vial)
-
Stirring and heating apparatus (magnetic stirrer with hotplate or microwave reactor)
Procedure:
-
To a solution of this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in the chosen solvent (10 mL), add the 1,3-dicarbonyl compound (1.0 mmol).
-
Add a catalytic amount of the selected catalyst (e.g., 2-3 drops of piperidine or 10 mol% of a Lewis acid).
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) or irradiate in a microwave reactor (e.g., 80 °C for 80 minutes) until the reaction is complete (monitored by TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Product Class | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time | Yield (%) |
| Spiro[indoline-3,4'-pyran] | Malononitrile | Dimedone | Piperidine | Ethanol | 12 h | High |
| Spiro[indoline-3,4'-pyran] | Ethyl Cyanoacetate | 4-Hydroxycoumarin | Triethylamine | Ethanol | 12 h | High |
| Pyranochromenedione | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | SnCl₄·5H₂O | DCE | 80 min | 80 |
Note: Yields are typically high but can vary depending on the specific substrates and reaction conditions.
Signaling Pathway Visualization: Inhibition of MDM2-p53 Interaction
Spirooxindoles can inhibit the MDM2-p53 protein-protein interaction, leading to the stabilization and activation of p53, a critical tumor suppressor. This activation can induce cell cycle arrest and apoptosis in cancer cells.
Inhibition of the MDM2-p53 pathway by fluorinated spirooxindoles.
II. Synthesis of Fluorinated Quinolines
The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6] This reaction can be adapted for this compound to produce novel fluorinated quinoline derivatives.
Application: Antimicrobial and Anticancer Agents
Quinolines are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The introduction of fluorine atoms can further enhance their therapeutic potential.
Experimental Protocol: Pfitzinger Synthesis of Fluorinated Quinoline-4-Carboxylic Acids
This protocol provides a general procedure for the synthesis of fluorinated quinoline-4-carboxylic acids from this compound and a suitable carbonyl compound.
Reaction Scheme:
Pfitzinger Reaction for Quinoline Synthesis.
Materials:
-
This compound
-
Carbonyl compound with an α-methylene group (e.g., acetone, acetophenone)
-
Strong base (e.g., potassium hydroxide)
-
Solvent (e.g., ethanol, water)
-
Reaction vessel (round-bottom flask)
-
Stirring and heating apparatus (magnetic stirrer with hotplate and reflux condenser)
Procedure:
-
Prepare a solution of the base (e.g., 0.2 mol of potassium hydroxide) in the chosen solvent (e.g., 25 mL of ethanol).[7]
-
Add this compound (0.07 mol) to the basic solution and stir.[7]
-
Add the carbonyl compound (0.07-0.15 mol) to the reaction mixture.[7]
-
Heat the mixture to reflux and maintain for 24 hours.[7]
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether to remove unreacted carbonyl compound.
-
Acidify the aqueous layer with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
Quantitative Data Summary (Representative Example):
| Product Class | Carbonyl Compound | Base | Solvent | Time | Yield (%) |
| Quinoline-4-carboxylic acid | Acetone | KOH | Ethanol | 24 h | Moderate to Good |
Note: Yields can vary based on the specific carbonyl compound used.
III. Synthesis of Fluorinated Quinoxalines
Quinoxalines can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In this case, this compound can serve as the 1,2-dicarbonyl equivalent after in-situ ring-opening, reacting with a substituted o-phenylenediamine to form fluorinated quinoxaline derivatives.
Application: Diverse Pharmacological Activities
Quinoxaline derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9]
Experimental Protocol: Synthesis of Fluorinated Quinoxaline Derivatives
This protocol outlines a general method for the synthesis of fluorinated quinoxalines from this compound and a substituted o-phenylenediamine.
Reaction Scheme:
Synthesis of Quinoxalines from this compound.
Materials:
-
This compound
-
Substituted o-phenylenediamine
-
Solvent (e.g., ethanol, acetic acid)
-
Reaction vessel (round-bottom flask)
-
Stirring and heating apparatus (magnetic stirrer with hotplate and reflux condenser)
Procedure:
-
Dissolve this compound (1.0 mmol) and the substituted o-phenylenediamine (1.0 mmol) in the chosen solvent (10 mL).
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Quantitative Data Summary (General):
| Product Class | Reactant 2 | Solvent | Time | Yield (%) |
| Quinoxaline Derivative | Substituted o-phenylenediamine | Ethanol or Acetic Acid | Several hours | Good to Excellent |
Note: Specific yields will depend on the nature of the substituents on the o-phenylenediamine.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of these fluorinated heterocyclic compounds can be visualized as follows:
General workflow for the synthesis of fluorinated heterocycles.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of fluorinated heterocyclic compounds with significant potential in drug discovery. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of novel spirooxindoles, quinolines, and quinoxalines. The incorporation of fluorine atoms in these scaffolds is a promising strategy for the development of new therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-alkylation and N-arylation of 5,7-Difluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Difluoroindoline-2,3-dione, also known as 5,7-difluoroisatin, is a key heterocyclic scaffold in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the benzene ring significantly modulates the electronic properties of the molecule, enhancing its potential for biological activity. N-substitution of the isatin core is a critical step in the synthesis of a diverse array of bioactive compounds, as the substituent at the N-1 position can profoundly influence pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the N-alkylation and N-arylation of this compound.
The electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H proton in this compound compared to its non-fluorinated counterpart, isatin. This enhanced acidity can facilitate the deprotonation step, which is crucial for subsequent alkylation or arylation reactions. The protocols outlined below are based on established methods for isatin chemistry and have been adapted to accommodate the specific reactivity of the difluorinated analog.
Data Presentation
The following tables summarize quantitative data for representative N-alkylation and N-arylation reactions of isatin and its derivatives, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: N-Alkylation of Isatin Derivatives
| Entry | Isatin Derivative | Alkylating Agent | Base | Solvent | Method | Time | Yield (%) | Reference |
| 1 | Isatin | Methyl Iodide | K₂CO₃ | DMF | Microwave (300W) | 3 min | 95 | [1] |
| 2 | Isatin | Ethyl Iodide | K₂CO₃ | DMF | Microwave (300W) | 3 min | 90 | [1] |
| 3 | Isatin | Benzyl Chloride | K₂CO₃ | DMF | Microwave (200W) | 5 min | 96 | [1] |
| 4 | 5-Fluoroisatin | Benzyl Bromide | DBU | EtOH | Microwave (140°C) | 10 min | 72 | [2] |
| 5 | Isatin | Ethyl Chloroacetate | K₂CO₃ | DMF | Microwave (200W) | 3 min | 76 | [1] |
| 6 | Isatin | Benzyl Chloride | K₂CO₃ | DMF | Conventional | 12 h | ~95 | [3] |
Table 2: N-Arylation of Indoles and Related Heterocycles
| Entry | Substrate | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Indole | Iodobenzene | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 95 |[3] | | 2 | Indole | Bromobenzene | Pd(OAc)₂ | X-Phos | K₃PO₄ | Toluene | 100 | 98 |[4] | | 3 | Imidazole | Iodobenzene | Cu₂O (nanoparticles) | 1,10-Phenanthroline | TBAB | Solvent-free | 110-145 | High |[3] | | 4 | Aniline | Aryl Bromide | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 85-95 |[4] |
Experimental Protocols
Protocol 1: Microwave-Assisted N-Alkylation of this compound
This protocol is adapted from a method successfully applied to the N-alkylation of 5-fluoroisatin and is expected to be highly efficient for the 5,7-difluoro analog.[2]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Ethanol (EtOH)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 mmol), the alkyl halide (1.1 mmol), and anhydrous ethanol (3 mL).
-
Add DBU (1.2 mmol) to the suspension.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140°C for 10-25 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Conventional N-Alkylation of this compound
This protocol is a general and robust method for N-alkylation of isatins.[3] The increased acidity of the this compound N-H should allow for the use of a milder base like potassium carbonate.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride, methyl iodide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous DMF (10 mL).
-
Add anhydrous potassium carbonate (1.3 mmol) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to form the isatin anion.
-
Add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) or purify by column chromatography.
Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol provides a general procedure for the N-arylation of N-H containing heterocycles and is adaptable for this compound.[4][5]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., Potassium Phosphate (K₃PO₄), Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent (5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This is a classical method for N-arylation and can be a cost-effective alternative to palladium-catalyzed methods.[3][6]
Materials:
-
This compound
-
Aryl halide (preferably aryl iodide)
-
Copper(I) Iodide (CuI)
-
Ligand (e.g., 1,10-Phenanthroline)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃))
-
High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)
-
Reaction vessel suitable for high-temperature reactions under an inert atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and the base (2.0 mmol).
-
Add the solvent (5 mL).
-
Heat the reaction mixture to 110-140°C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: N-Alkylation reaction pathway of this compound.
Caption: General N-Arylation pathway for this compound.
Caption: General experimental workflow for N-substitution reactions.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Knoevenagel Condensation Reactions of 5,7-Difluoroindoline-2,3-dione
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds. This document provides a detailed exploration of the Knoevenagel condensation reaction utilizing 5,7-Difluoroindoline-2,3-dione (also known as 5,7-difluoroisatin) as the carbonyl component. The protocols and insights presented herein are designed to be a practical resource for the efficient synthesis of a diverse library of 3-substituted-2-oxoindoline derivatives, which are of significant interest in contemporary drug discovery programs.[1]
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The difluoro substitution on the isatin core at the 5 and 7 positions can significantly influence the electronic and lipophilic character of the resulting Knoevenagel products, potentially leading to enhanced biological activity and improved drug-like properties.
The Knoevenagel Condensation: A Powerful Tool for C-C Bond Formation
The Knoevenagel condensation is a versatile and widely employed carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a carbonyl compound, in this case, the electrophilic C3-carbonyl group of this compound, with a nucleophilic active methylene compound.[2] This reaction is typically facilitated by a basic catalyst and proceeds via a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product.[2][3]
The general mechanism for the Knoevenagel condensation is a two-step process:
-
Enolate Formation: A base abstracts an acidic proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate).
-
Nucleophilic Addition and Dehydration: The carbanion then attacks the electrophilic carbonyl carbon of the isatin. The resulting intermediate subsequently undergoes dehydration to afford the final condensed product.[3]
The choice of catalyst is crucial and can range from weak organic bases like piperidine and pyridine to more robust catalytic systems, including molecular iodine, ionic liquids, and various heterogeneous catalysts.[4][5][6][7][8] The selection of an appropriate catalyst and reaction conditions can significantly impact the reaction rate, yield, and purity of the final product.
References
- 1. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Synthesis of 5,7-Difluoro-Isatin Schiff Base Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of Fluorinated Isatin Scaffolds in Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological profiles by altering properties such as metabolic stability, lipophilicity, and binding affinity.[4] Specifically, the 5,7-difluoro substitution pattern on the isatin ring is of considerable interest for developing novel therapeutic agents with potentially improved efficacy and pharmacokinetic properties.
This guide provides a comprehensive overview and detailed protocols for the synthesis of 5,7-difluoro-isatin and its subsequent conversion to a diverse library of Schiff base derivatives. These derivatives are valuable candidates for screening in various drug discovery programs. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
Synthetic Strategy Overview
The synthesis of 5,7-difluoro-isatin Schiff base derivatives is a two-stage process. The first stage involves the synthesis of the core heterocyclic compound, 5,7-difluoro-isatin, from commercially available 2,4-difluoroaniline. The second stage is the condensation of the synthesized 5,7-difluoro-isatin with a variety of primary amines to yield the target Schiff base derivatives.
Figure 1: Overall synthetic workflow for 5,7-difluoro-isatin Schiff base derivatives.
Part 1: Synthesis of 5,7-Difluoro-isatin
The synthesis of 5,7-difluoro-isatin can be effectively achieved using the Sandmeyer isatin synthesis, a reliable method for converting anilines to isatins.[5][6] The process involves two key steps: the formation of an isonitrosoacetanilide intermediate followed by an acid-catalyzed cyclization.
Step 1: Synthesis of N-(2,4-difluorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
This step involves the reaction of 2,4-difluoroaniline with chloral hydrate and hydroxylamine hydrochloride.
Protocol:
-
In a 1 L round-bottom flask, dissolve chloral hydrate (0.1 mol) in 250 mL of water.
-
To this solution, add crystallized sodium sulfate (1.2 mol) and a solution of 2,4-difluoroaniline (0.09 mol) in 60 mL of water containing concentrated hydrochloric acid (0.1 mol) to ensure complete dissolution of the aniline.[7]
-
Finally, add a solution of hydroxylamine hydrochloride (0.3 mol) in 100 mL of water.
-
Heat the reaction mixture to reflux for approximately 10-15 minutes. The solution will turn yellow, and a precipitate of the isonitrosoacetanilide will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The crude N-(2,4-difluorophenyl)-2-(hydroxyimino)acetamide can be used in the next step without further purification.
Step 2: Cyclization to 5,7-Difluoro-isatin
The isonitrosoacetanilide intermediate undergoes cyclization in the presence of a strong acid to yield the final isatin product.
Protocol:
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (120 mL) to 50°C.
-
Slowly add the dry N-(2,4-difluorophenyl)-2-(hydroxyimino)acetamide (0.08 mol) from the previous step in small portions, ensuring the temperature does not exceed 70°C.[7] External cooling may be necessary.
-
After the addition is complete, heat the mixture to 80°C and maintain this temperature for 10 minutes to ensure the completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The orange-red precipitate of 5,7-difluoro-isatin will form.
-
Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.
-
For purification, the crude product can be recrystallized from glacial acetic acid or a mixture of ethanol and water to yield pure 5,7-difluoro-isatin as an orange-red solid.
Part 2: Synthesis of 5,7-Difluoro-isatin Schiff Base Derivatives
The synthesis of Schiff bases from 5,7-difluoro-isatin is achieved through a condensation reaction with various primary amines. The C3-carbonyl group of the isatin is highly reactive towards nucleophilic attack by the amino group.[8]
Figure 2: General mechanism for Schiff base formation from 5,7-difluoro-isatin.
General Protocol for Schiff Base Synthesis:
-
In a round-bottom flask, dissolve 5,7-difluoro-isatin (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).
-
To this solution, add the desired primary amine (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature. The Schiff base derivative will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Characterization of Synthesized Compounds
The synthesized 5,7-difluoro-isatin and its Schiff base derivatives should be thoroughly characterized using various spectroscopic techniques to confirm their structures.
Table 1: Expected Spectroscopic Data for 5,7-Difluoro-isatin and a Representative Schiff Base Derivative
| Compound | Method | Expected Data |
| 5,7-Difluoro-isatin | FT-IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1750 (C=O, ketone), ~1730 (C=O, amide), ~1620 (C=C aromatic) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.5 (s, 1H, NH), ~7.0-7.5 (m, 2H, Ar-H) | |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~183 (C=O, C2), ~158 (C=O, C3), Ar-C signals showing C-F coupling | |
| Mass Spec (m/z) | Expected molecular ion peak | |
| 5,7-Difluoro-isatin Schiff Base (with Aniline) | FT-IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1730 (C=O, amide), ~1630 (C=N, imine), ~1600 (C=C aromatic) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.6 (s, 1H, NH), ~6.8-7.8 (m, 7H, Ar-H) | |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=N), ~158 (C=O), Ar-C signals | |
| Mass Spec (m/z) | Expected molecular ion peak |
Applications and Future Directions
Isatin Schiff bases are known to possess a wide array of pharmacological activities.[3][9] The introduction of two fluorine atoms at the 5 and 7 positions is anticipated to modulate the biological activity of the parent compounds.
-
Antimicrobial Activity: Fluorinated isatin derivatives have shown promising results as antibacterial and antifungal agents.[10] The synthesized 5,7-difluoro-isatin Schiff bases should be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Many isatin derivatives exhibit potent cytotoxic effects against various cancer cell lines.[11] The novel Schiff bases could be evaluated for their anticancer potential.
-
Antiviral Activity: Isatin derivatives have been investigated for their antiviral properties, including activity against HIV.[2]
-
Anticonvulsant Activity: The isatin scaffold is a known pharmacophore for anticonvulsant activity.
The diverse library of 5,7-difluoro-isatin Schiff bases that can be generated using the described protocols provides a rich source of novel compounds for high-throughput screening and further lead optimization in drug discovery programs.
References
- 1. ijcmas.com [ijcmas.com]
- 2. mdpi.com [mdpi.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. synarchive.com [synarchive.com]
- 6. biomedres.us [biomedres.us]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5,7-Difluoroindoline-2,3-dione in Medicinal Chemistry: Application Notes and Protocols
Disclaimer: Publicly available research specifically detailing the medicinal chemistry applications, biological activity, and detailed experimental protocols for 5,7-Difluoroindoline-2,3-dione is limited. The following application notes and protocols are based on the broader class of fluorinated indoline-2,3-diones (isatins) and related indole derivatives. The provided data and methodologies are intended to serve as a guide for researchers and should be adapted and validated for the specific 5,7-difluoro isomer.
Introduction
Indoline-2,3-dione, commonly known as isatin, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of fluorine atoms into the isatin core can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. While specific data on this compound is sparse, its structural similarity to other biologically active fluorinated isatins suggests its potential as a valuable building block in drug discovery. This document outlines potential applications, generalized experimental protocols, and illustrative workflows based on studies of related compounds.
Potential Applications in Medicinal Chemistry
Based on the known biological activities of fluorinated isatin analogs, this compound holds promise in several therapeutic areas:
-
Anticancer Agents: Isatin derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases. A 5,7-difluoro substitution pattern may enhance this activity.
-
Antiviral Therapeutics: Various derivatives of fluorinated isatins have demonstrated inhibitory activity against a range of viruses. For instance, thiosemicarbazone derivatives of 5-fluoro-1H-indole-2,3-dione have shown activity against Herpes Simplex Virus (HSV-1 and HSV-2) and Vaccinia Virus (VV)[1].
-
Enzyme Inhibition: The isatin scaffold is a known inhibitor of various enzymes. For example, derivatives of indoline-2,3-dione have been investigated as inhibitors of Mycobacterium tuberculosis DNA gyrase and α-glucosidase and α-amylase enzymes[2].
-
Antibacterial Agents: Fluorine-containing indoline-2,3-dione derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria[3].
Data Presentation: Biological Activity of Related Fluorinated Indoline-2,3-dione Derivatives
The following tables summarize quantitative data for closely related fluorinated isatin derivatives to provide a reference for the potential potency of this compound analogs.
Table 1: Anticancer Activity of a 1,5-disubstituted indolin-2,3-dione derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 8l | HL-60 | 0.07 | [4] |
| Compound 8p | HL-60 | 0.14 | [4] |
Table 2: Antiviral Activity of 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones]
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7d (R1 = 4-CF3) | HSV-1 (KOS) | 1.8 | >100 | >55.6 | [1] |
| 7d (R1 = 4-CF3) | HSV-2 (G) | 2.1 | >100 | >47.6 | [1] |
| 7d (R1 = 4-CF3) | VV | 3.5 | >100 | >28.6 | [1] |
| 7g (R1 = 4-OCH3) | HSV-1 (KOS) | 2.5 | >100 | >40.0 | [1] |
| 7g (R1 = 4-OCH3) | HSV-2 (G) | 2.8 | >100 | >35.7 | [1] |
| 7g (R1 = 4-OCH3) | VV | 4.2 | >100 | >23.8 | [1] |
| 7l (R1 = 3-Cl) | HSV-1 (KOS) | 2.2 | >100 | >45.5 | [1] |
| 7l (R1 = 3-Cl) | HSV-2 (G) | 2.6 | >100 | >38.5 | [1] |
| 7l (R1 = 3-Cl) | VV | 3.9 | >100 | >25.6 | [1] |
Table 3: Enzyme Inhibitory Activity of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| 1 | α-glucosidase | 1.10 ± 0.10 | [2] |
| 1 | α-amylase | 1.30 ± 0.10 | [2] |
| 6 | α-glucosidase | 1.20 ± 0.10 | [2] |
| 6 | α-amylase | 1.60 ± 0.10 | [2] |
| 11 | α-glucosidase | 0.90 ± 0.10 | [2] |
| 11 | α-amylase | 1.10 ± 0.10 | [2] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of this compound and its derivatives.
General Synthesis of Substituted Indoline-2,3-diones
This protocol is a general method for the synthesis of isatins from corresponding anilines and can be adapted for this compound starting from 3,5-difluoroaniline.
Step 1: Synthesis of 2-(hydroxyimino)-N-(3,5-difluorophenyl)acetamide
-
Dissolve chloral hydrate and sodium sulfate in water with vigorous stirring.
-
In a separate flask, dissolve 3,5-difluoroaniline in water and add concentrated hydrochloric acid dropwise.
-
Add the aniline solution to the chloral hydrate solution.
-
Heat the mixture to boiling and then add a solution of hydroxylamine hydrochloride in water dropwise.
-
Continue heating at reflux for 1-2 hours.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Step 2: Cyclization to this compound
-
Slowly add the dried 2-(hydroxyimino)-N-(3,5-difluorophenyl)acetamide to pre-heated concentrated sulfuric acid (e.g., 70-80 °C) with stirring.
-
After the addition is complete, maintain the temperature and continue stirring for a short period (e.g., 10-15 minutes).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated this compound by filtration.
-
Wash the product thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified product.
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
General Protocol for Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
-
Cell Seeding: Seed host cells (e.g., Vero cells for HSV) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Virus Infection and Compound Treatment: Infect the cells with a specific multiplicity of infection (MOI) of the virus. Simultaneously, add serial dilutions of the test compounds.
-
Incubation: Incubate the plates at 37 °C in a 5% CO2 incubator and observe daily for the appearance of cytopathic effect (CPE).
-
CPE Evaluation: After a set incubation period (e.g., 72 hours), score the CPE in each well under a microscope.
-
Data Analysis: Determine the EC50 (the effective concentration that inhibits 50% of the viral CPE). A parallel assay without virus infection should be performed to determine the CC50 (the cytotoxic concentration that reduces cell viability by 50%). The selectivity index (SI) is calculated as CC50/EC50.
Mandatory Visualization
Caption: Generalized workflow for the synthesis of this compound and its derivatives.
Caption: Hypothetical caspase-dependent apoptotic pathway induced by a this compound derivative.
References
- 1. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,7-Difluoroindoline-2,3-dione as a Versatile Building Block for the Synthesis of Novel Antiviral Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a class of "privileged" scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including potent antiviral effects.[1][2][3] The isatin core is a versatile building block for the synthesis of diverse heterocyclic compounds. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Consequently, fluorinated isatin derivatives are of great interest in the development of new therapeutic agents.[1] This document provides detailed application notes and protocols for the use of 5,7-difluoroindoline-2,3-dione (also known as 5,7-difluoroisatin) as a starting material for the synthesis of potential antiviral compounds. While direct literature on the antiviral applications of 5,7-difluoroisatin derivatives is limited, the protocols and data presented here are based on well-established methods for closely related fluorinated isatins, particularly 5-fluoroisatin, providing a solid foundation for research in this area.
Rationale for Fluorination
The incorporation of fluorine at the C-5 and C-7 positions of the isatin ring is expected to modulate the electronic properties of the molecule, potentially leading to enhanced antiviral activity and improved drug-like properties. The strong electron-withdrawing nature of fluorine can influence the reactivity of the C3-carbonyl group, a key site for derivatization, and may also impact interactions with biological targets.
Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3,5-difluoroaniline using the Sandmeyer isatin synthesis methodology. The procedure involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.
Materials:
-
3,5-Difluoroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Anhydrous sodium sulfate
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Water
-
Ethanol
Procedure:
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,5-difluorophenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve 66 g of anhydrous sodium sulfate and 10.5 g of chloral hydrate in 224 mL of water.
-
Add a solution of 10 g of 3,5-difluoroaniline in 50 mL of water containing 12 mL of concentrated hydrochloric acid.
-
To the stirred mixture, add a solution of 13 g of hydroxylamine hydrochloride in 60 mL of water.
-
Heat the mixture gradually to approximately 100°C over 150 minutes. A yellow solid should form around 54°C. Maintain this temperature for 10 minutes.
-
Cool the reaction mixture and filter the precipitate. Wash the solid with cold water and dry to yield crude 2-(hydroxyimino)-N-(3,5-difluorophenyl)acetamide.
-
Recrystallize the crude product from a suitable solvent such as dilute ethanol to obtain the purified intermediate.
Step 2: Cyclization to this compound
-
Carefully add 70 mL of concentrated sulfuric acid to a beaker and heat to 90-95°C.
-
With vigorous mechanical stirring, slowly add 20 g of the dried 2-(hydroxyimino)-N-(3,5-difluorophenyl)acetamide intermediate in small portions over 30 minutes. The reaction is mildly exothermic.
-
After the addition is complete, continue stirring at 90-95°C for an additional 10 minutes.
-
Pour the hot reaction mixture onto crushed ice with stirring.
-
Allow the ice to melt, and then filter the resulting precipitate.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the solid to obtain crude this compound. The product can be further purified by recrystallization from ethanol or acetic acid.
Protocol 2: Synthesis of a Representative Antiviral Derivative: 5,7-Difluoro-3-(thiosemicarbazono)indolin-2-one
This protocol details the synthesis of a thiosemicarbazone derivative from this compound. Thiosemicarbazones of isatin are a well-known class of compounds with significant antiviral activity. This protocol is adapted from methods used for the synthesis of 5-fluoroisatin thiosemicarbazones.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Suspend 1.0 g of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of 0.5 g of thiosemicarbazide in 10 mL of warm ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash with cold ethanol.
-
Dry the solid product to yield 5,7-difluoro-3-(thiosemicarbazono)indolin-2-one. Further purification can be achieved by recrystallization from ethanol.
Protocol 3: In Vitro Antiviral Activity Assay
This protocol provides a general method for evaluating the antiviral activity of synthesized compounds against a representative RNA virus, such as Influenza A virus, using a cytopathic effect (CPE) reduction assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Influenza A virus stock (e.g., A/H1N1)
-
Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Positive control antiviral drug (e.g., Oseltamivir)
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds and the positive control in infection medium (DMEM with 0.5% FBS and antibiotics). The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Virus Infection: Remove the growth medium from the cell monolayer and wash with phosphate-buffered saline (PBS). Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01.
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the prepared compound dilutions to the respective wells. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Data Analysis: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Calculations: Calculate the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) using a dose-response curve fitting software. The selectivity index (SI) is calculated as CC50/IC50.
Data Presentation
The following table summarizes the antiviral activity of selected 5-fluoroisatin derivatives against various viruses. This data serves as a reference for the potential activity of analogous this compound derivatives.
Table 1: Antiviral Activity of 5-Fluoroisatin Derivatives
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | SI | Reference |
| 5-Fluoro-isatin-3-(4-(4-bromophenyl)thiosemicarbazone) | Coxsackie B4 | Vero | >100 | >100 | - | [4] |
| 5-Fluoro-1-ethyl-3-(4-(4-(trifluoromethyl)phenyl)thiosemicarbazone) | HSV-1 (KOS) | HEL | 15.6 | >100 | >6.4 | [4] |
| 5-Fluoro-1-ethyl-3-(4-(3-chlorophenyl)thiosemicarbazone) | HSV-1 (KOS) | HEL | 19.3 | >100 | >5.2 | [4] |
| 4-((5-Fluoro-2-oxoindolin-3-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | HCV | Huh 5-2 | 6 µg/mL | 42 µg/mL | 7 | [5] |
| N-allyl-2-(5-fluoro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide | VSV | Vero | - | - | - | [1] |
Note: The activity of N-allyl-2-(5-fluoro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide against Vesicular Stomatitis Virus (VSV) was reported as a log virus titer difference of 0.88, indicating significant activity.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound and its derivatization to a thiosemicarbazone antiviral candidate.
Proposed Mechanism of Action for Isatin Thiosemicarbazones
Caption: Proposed mechanism of action for isatin thiosemicarbazones, which are thought to inhibit viral replication by targeting key viral enzymes like RNA-dependent RNA polymerase.
This compound is a promising, yet underexplored, building block for the development of novel antiviral agents. The synthetic protocols provided herein offer a reliable pathway for the preparation of this scaffold and its subsequent derivatization into compounds with potential therapeutic value. The antiviral data from closely related 5-fluoroisatin derivatives suggest that this class of compounds warrants further investigation. Researchers are encouraged to utilize these methods to synthesize and evaluate a library of this compound derivatives to explore their full potential in antiviral drug discovery.
References
- 1. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 3. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibacterial Agents Using 5,7-Difluoroindoline-2,3-dione
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5,7-Difluoroindoline-2,3-dione (also known as 5,7-difluoroisatin) as a scaffold for the development of novel antibacterial agents. This document outlines detailed experimental protocols for the synthesis of derivatives, evaluation of antibacterial activity, and assessment of cytotoxicity.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of new antibacterial agents with novel mechanisms of action. This compound is a promising heterocyclic scaffold for the synthesis of new antimicrobial compounds. The presence of two fluorine atoms can enhance the metabolic stability and biological activity of the resulting derivatives. This document details the synthetic derivatization of this scaffold, primarily through the formation of Schiff bases and Mannich bases, and provides protocols for evaluating their potential as antibacterial agents.
Data Presentation
Table 1: Antibacterial Activity of 5-Fluoroisatin-Chalcone Conjugates
The following table summarizes the antimicrobial activities of newly synthesized 5-fluoroisatin-chalcone conjugates. These compounds were screened for their effectiveness against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, as well as the fungus Candida albicans. The activities are compared with standard reference drugs: vancomycin, ciprofloxacin, and fluconazole. The data suggests that these conjugates are promising candidates for further investigation, with some exhibiting potent activity against both bacterial and fungal pathogens.[1]
| Compound | R-group | Antibacterial Activity (Inhibition Zone in mm) | Antifungal Activity (Inhibition Zone in mm) |
| E. coli | S. aureus | ||
| 5a | 4-hydroxy | 15 | 17 |
| 5b | 4-methoxy | 16 | 18 |
| 5c | 4-chloro | 17 | 19 |
| 5d | 4-bromo | 18 | 20 |
| 5e | 4-nitro | 20 | 22 |
| 5f | 2,4-dichloro | 19 | 21 |
| 5g | 3,4,5-trimethoxy | 14 | 16 |
| Vancomycin | - | - | 25 |
| Ciprofloxacin | - | 28 | 26 |
| Fluconazole | - | - | - |
Note: Specific MIC values were not provided in the referenced abstract; the table reflects the reported qualitative antimicrobial screening results. The antifungal activity of the synthesized compounds was noted to be generally more potent than their antibacterial activity.[1]
Table 2: Cytotoxicity of S-Benzyldithiocarbazate Schiff Bases of Halogenated Isatins
This table presents the cytotoxic activity of Schiff bases derived from halogenated isatins, including 5-fluoroisatin, against the MCF-7 human breast cancer cell line. This data is valuable for assessing the preliminary safety profile of such compounds.
| Compound | Halogen Substitution | IC50 (µM) |
| SB5FISA | 5-Fluoro | 9.26 |
| SB5ClISA | 5-Chloro | 38.69 |
| SB5BrISA | 5-Bromo | 6.40 |
Experimental Protocols
Synthesis of 5,7-Difluoroisatin Schiff Bases (General Procedure)
This protocol describes a general method for the synthesis of Schiff bases from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminoacetophenone)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin) for positive control
-
DMSO (for dissolving compounds)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and DMSO without any compound). A sterility control (broth only) should also be included.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Cytotoxicity Assay: MTT Assay
This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on a mammalian cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized this compound derivatives
-
HeLa (or other suitable mammalian) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for the development of antibacterial agents.
Caption: Putative mechanism of action via inhibition of bacterial topoisomerases.
References
Application Notes and Protocols for Protecting Group Strategies for the N-H of 5,7-Difluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic protection of the N-H group of 5,7-Difluoroindoline-2,3-dione (also known as 5,7-difluoroisatin). The selection of an appropriate protecting group is critical in the multi-step synthesis of complex molecules derived from this versatile scaffold, preventing undesirable side reactions and enabling selective modifications at other positions of the molecule.
Introduction to N-H Protection of Isatins
The acidic N-H proton of the indoline-2,3-dione system can interfere with various synthetic transformations, such as base-catalyzed reactions or the introduction of nucleophiles. Protection of this nitrogen atom is therefore a crucial step in many synthetic routes. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal. This document focuses on four commonly employed protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), benzyl (Bn), and p-toluenesulfonyl (Ts).
Comparison of Protecting Group Strategies
The following table summarizes the key quantitative data for the protection and deprotection of the N-H group of isatin derivatives, providing a basis for selecting the most suitable strategy for this compound.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Key Considerations |
| Boc | (Boc)₂O, TEA, THF, rt, 2-4 h | 90-95 | TFA, DCM, rt, 1-4 h | 90-98 | Acid-labile; stable to hydrogenolysis and mild base. |
| (Boc)₂O, DMAP, MeCN, rt, 1-2 h | >95 | HCl in Dioxane, rt, 1-2 h | >95 | ||
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt, 20 h[1] | 90[1] | H₂, 10% Pd/C, MeOH, rt, 3-10 min (with NaBH₄)[2] | 93-98[2] | Removed by hydrogenolysis; stable to acidic and basic conditions. |
| Cbz-Cl, Na₂CO₃, MeCN, rt, 40 min | >90 | HBr/AcOH, rt, 1-2 h | High | Avoids metal catalysts. | |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF, 80 °C, 12 h[3] | ~95[3] | H₂, Pd/C, NH₄HCO₂, MeOH, reflux | High | Stable to a wide range of conditions; removed by hydrogenolysis. |
| BnCl, K₂CO₃, KI, MeCN, rt to reflux | 79-90[4] | NIS, H₂O, MeCN, rt | 46-58 | Oxidative deprotection alternative.[5] | |
| Tosyl (Ts) | TsCl, K₂CO₃, Cetrimide, Dioxane, 50-60 °C | High | Cs₂CO₃, THF/MeOH, rt, 18 h[6] | Quantitative[6] | Very stable; requires strong reducing agents or specific nucleophiles for cleavage. |
| TsCl, Bu₄NHSO₄, NaOH, DCM/H₂O, rt, 2 h[7] | High | NaN₃, DMF, rt | 64-98[8] | Selective for N-tosylindoloquinones.[8] |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of the N-H of this compound. These are adapted from established procedures for isatin and related compounds. Researchers should optimize these conditions for their specific application.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protection Protocol:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF), add triethylamine (TEA) (1.5 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the N-Boc protected product.
Deprotection Protocol:
-
Dissolve the N-Boc protected this compound (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[9]
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Benzyloxycarbonyl (Cbz) Protection and Deprotection
Protection Protocol:
-
To a suspension of this compound (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃) (2.0 equiv).[1]
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.5 equiv) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 20 hours.[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography to obtain the N-Cbz protected product.[1]
Deprotection Protocol (Hydrogenolysis):
-
Dissolve the N-Cbz protected this compound (1.0 equiv) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature. For faster reaction, sodium borohydride (1.0 equiv) can be added portion-wise.[2]
-
Monitor the reaction by TLC (typically complete within 3-10 minutes with NaBH₄).[2]
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Benzyl (Bn) Protection and Deprotection
Protection Protocol:
-
To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.3 equiv).[3]
-
Stir the mixture at room temperature for 45 minutes.[3]
-
Add benzyl bromide (BnBr) (1.1 equiv) and stir the reaction mixture at 80 °C for 12 hours.[3]
-
After completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N-benzyl protected product.
Deprotection Protocol (Catalytic Transfer Hydrogenation):
-
To a stirred suspension of the N-benzyl protected this compound (1.0 equiv) and 10% Pd-C in methanol, add ammonium formate (5.0 equiv) in a single portion under a nitrogen atmosphere.[10]
-
Reflux the reaction mixture and monitor by TLC.[10]
-
Upon completion, filter the catalyst through a Celite pad and wash with chloroform.[10]
-
Evaporate the combined organic filtrate under reduced pressure to afford the deprotected product.[10]
p-Toluenesulfonyl (Ts) Protection and Deprotection
Protection Protocol (Phase Transfer Catalysis):
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Add tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) (0.15 equiv) followed by 50% aqueous sodium hydroxide (NaOH).[7]
-
Stir vigorously for 5 minutes, then add p-toluenesulfonyl chloride (TsCl) (1.5 equiv).[7]
-
Continue stirring at room temperature for 2 hours, monitoring by TLC.[7]
-
Separate the organic layer, wash with cold water, dry over anhydrous sodium sulfate, and concentrate to give the N-tosyl protected product.
Deprotection Protocol:
-
Dissolve the N-tosyl protected this compound (1.0 equiv) in a mixture of THF and methanol.[6]
-
Add cesium carbonate (Cs₂CO₃) (3.0 equiv) to the solution.[6]
-
Stir the resulting mixture at room temperature for 18 hours or until the reaction is complete by TLC analysis.[6]
-
Evaporate the mixture under vacuum and purify the residue to obtain the deprotected product.[6]
Visualization of Protecting Group Strategies
The following diagrams illustrate the chemical transformations and a decision-making workflow for selecting an appropriate protecting group.
Caption: Reaction schemes for N-H protection and deprotection of this compound.
Caption: Decision workflow for selecting a suitable N-H protecting group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
Troubleshooting & Optimization
Optimizing reaction conditions for 5,7-Difluoroindoline-2,3-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5,7-Difluoroindoline-2,3-dione. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound and its analogs is the Sandmeyer isatin synthesis. This two-step process involves the reaction of the corresponding aniline (3,5-difluoroaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the desired indoline-2,3-dione.[1][2][3]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, the rate of addition of reagents, and the purity of the starting materials. The cyclization step is highly exothermic and requires careful temperature management to prevent side reactions and degradation of the product.[1]
Q3: What are some common side products, and how can they be minimized?
A3: Common side products can arise from incomplete cyclization, sulfonation of the aromatic ring if sulfuric acid is used too aggressively, and polymerization under harsh acidic conditions. To minimize these, it is crucial to maintain the recommended temperature range and ensure efficient stirring.
Q4: What purification methods are most effective for this compound?
A4: The crude product is typically isolated by precipitation in ice-water followed by filtration. Recrystallization from a suitable solvent system, such as ethanol/water, is a common and effective method for purification.[1] Column chromatography can also be employed for higher purity if needed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of isonitrosoacetanilide intermediate | - Incomplete reaction. - Impure starting materials (3,5-difluoroaniline, chloral hydrate, hydroxylamine hydrochloride). - Incorrect reaction temperature. | - Ensure all starting materials are of high purity. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Strictly maintain the recommended reaction temperature. |
| Low yield of this compound during cyclization | - Inefficient cyclization. - Degradation of the product due to excessive heat. - Loss of product during workup. | - Ensure slow and controlled addition of the intermediate to the concentrated sulfuric acid to manage the exothermic reaction. - Maintain the temperature of the acid bath within the specified range (e.g., 65-75 °C).[1] - Pour the reaction mixture onto crushed ice with vigorous stirring to ensure rapid and complete precipitation of the product.[1] |
| Product is a dark, tarry substance | - Overheating during the cyclization step. - Presence of impurities that promote polymerization. | - Re-evaluate the temperature control during the addition to sulfuric acid. - Ensure the isonitrosoacetanilide intermediate is thoroughly dried and free of contaminants before cyclization. |
| Difficulty in filtering the precipitated product | - Formation of very fine particles. | - Allow the precipitate to digest in the ice-water mixture for a longer period to encourage particle agglomeration. - Use a filter aid (e.g., Celite) to improve filtration speed. |
| Product purity is low after recrystallization | - Inappropriate recrystallization solvent. - Presence of closely related impurities. | - Screen a variety of solvent systems for recrystallization. - Consider a second recrystallization or purification by column chromatography. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Sandmeyer Synthesis
Step 1: Synthesis of N-(3,5-difluorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water.
-
Add a solution of 3,5-difluoroaniline in water and hydrochloric acid.
-
Finally, add a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture to boiling. The reaction is typically complete when boiling has been vigorous for a couple of minutes.[3]
-
Crystals of the isonitrosoacetanilide intermediate should precipitate upon heating and further solidify upon cooling.[3]
-
Filter the solid product, wash with cold water, and air dry. The product can be purified by recrystallization if necessary.[3]
Step 2: Cyclization to this compound
-
Preheat concentrated sulfuric acid to approximately 50 °C in a flask equipped with a mechanical stirrer.
-
Slowly and in portions, add the dried N-(3,5-difluorophenyl)-2-(hydroxyimino)acetamide to the stirred sulfuric acid, ensuring the temperature is maintained between 65-75 °C.[1]
-
After the addition is complete, heat the mixture to 80 °C for about 15 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution onto crushed ice with vigorous stirring.
-
The crude this compound will precipitate out of the solution.
-
Filter the solid product and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) and dry to obtain the pure product.[1]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Substituted Indole-2,3-diones
| Starting Aniline | Intermediate Yield (%) | Cyclization Conditions | Final Product Yield (%) | Reference |
| 4-substituted anilines | Not specified | Conc. H₂SO₄, 65-75 °C, then 80 °C for 15 min | 51-68 (overall) | [1] |
| Aniline | Not specified | Conc. H₂SO₄, heat | Not specified | [3] |
Visualizations
References
Common side products in reactions with 5,7-Difluoroindoline-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Difluoroindoline-2,3-dione. The information is designed to directly address specific issues that may be encountered during experimentation, with a focus on the formation of common side products.
Frequently Asked Questions (FAQs)
1. General Handling and Stability
-
Q1: What are the recommended storage conditions for this compound?
-
A1: It is recommended to store this compound in a cool, dry place, protected from light and moisture. The compound is generally stable under ambient conditions, and the fluorine substituents enhance its chemical stability against nucleophilic attack on the aromatic ring.
-
-
Q2: Is this compound sensitive to acidic or basic conditions?
-
A2: While generally stable across a range of pH values, strong basic conditions can lead to the hydrolysis of the internal amide bond, which is the initial step in reactions like the Pfitzinger synthesis.[1] Prolonged exposure to strong acids or bases should be avoided unless it is a required condition for a specific reaction.
-
2. Side Products in Common Reactions
-
Q3: We are performing a Wittig reaction with this compound to synthesize an alkene. We are having difficulty purifying our product. What is the likely side product and how can we remove it?
-
A3: A common and often difficult-to-remove side product in Wittig reactions is triphenylphosphine oxide ((Ph)₃P=O).[2] This byproduct is generated from the triphenylphosphine ylide reagent.[2][3][4][5]
-
Troubleshooting:
-
Chromatography: Triphenylphosphine oxide is a polar compound and can often be separated from the desired alkene product by column chromatography on silica gel. A non-polar eluent system is typically a good starting point.
-
Recrystallization: If the desired alkene is a solid, recrystallization can be an effective purification method. Since triphenylphosphine oxide has different solubility properties, a suitable solvent can be found where the byproduct remains in the mother liquor.
-
Alternative Reagents: Consider using a water-soluble phosphine ligand to generate the ylide. This would result in a water-soluble phosphine oxide that can be removed with an aqueous wash.
-
-
-
-
Q4: In our Pfitzinger reaction of this compound with a ketone, we are observing a significant amount of brown tar and recovering unreacted starting material. What could be the cause and how can we optimize the reaction?
-
A4: The Pfitzinger reaction, which is used to synthesize quinoline-4-carboxylic acids, is conducted under basic conditions.[1][6] The formation of tar and incomplete conversion are common issues, especially with complex ketones.[7]
-
Troubleshooting:
-
Temperature Control: The reaction can be sensitive to temperature. Running the reaction at a lower temperature for a longer duration may minimize the formation of tars.[7]
-
Base Concentration: The concentration of the base (e.g., KOH or NaOH) is critical. Too high a concentration can promote side reactions and decomposition. A titration of the base or using a milder base could be beneficial.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition.
-
Purity of Reactants: Ensure the ketone and solvent are pure and free of any contaminants that might interfere with the reaction.
-
-
-
-
Q5: We are attempting a condensation reaction between this compound and a primary amine. We are isolating a mixture of products. What are the likely side products?
-
A5: In reactions with primary amines, the initial step is the formation of an imine at the C3-carbonyl position of the isatin ring. This is often an intermediate to a desired cyclization or further reaction.[8]
-
Likely Side Products:
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Stable Imine: The intermediate imine may be stable and isolated if the subsequent reaction step is slow or does not occur under the reaction conditions.
-
Di-imine: In the presence of a diamine, it is possible to form a di-imine where one molecule of the diamine reacts with two molecules of this compound.[9]
-
-
Troubleshooting:
-
Reaction Conditions: Adjusting the reaction temperature, time, and solvent can influence the reaction outcome. For example, in some cases, microwave irradiation has been used to promote 1,3-dipolar cycloaddition reactions involving isatins and amino acids.[8]
-
Stoichiometry: Carefully control the stoichiometry of the reactants to favor the formation of the desired product.
-
Catalyst: The use of an appropriate acid or base catalyst can promote the desired reaction pathway.
-
-
-
Quantitative Data Summary
| Reaction Type | Desired Product | Common Side Product(s) | Typical Yield of Desired Product | Reference |
| Wittig Reaction | Alkene | Triphenylphosphine oxide | 50-90% | [3][5] |
| Pfitzinger Reaction | Quinoline-4-carboxylic acid | Tar, Unreacted Isatin | 40-85% | [7][10] |
| 1,3-Dipolar Cycloaddition | Spiro-oxindole | Incomplete reaction products | 70-95% | [8][11] |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with this compound
-
Ylide Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equivalents), to the suspension with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the ylide is often indicated by a color change.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the solution of this compound to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Protocol 2: General Procedure for Pfitzinger Reaction with this compound
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired ketone or aldehyde (1.1-1.5 equivalents) in ethanol or another suitable protic solvent.
-
Add an aqueous solution of a strong base, such as 30-50% potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the quinoline-4-carboxylic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Visualizations
Caption: Wittig reaction pathway leading to the desired alkene and the common triphenylphosphine oxide side product.
Caption: Pfitzinger reaction workflow illustrating the main pathway and potential for tar formation through side reactions.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. dspace.uevora.pt [dspace.uevora.pt]
Technical Support Center: Purification of 5,7-Difluoroindoline-2,3-dione and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Difluoroindoline-2,3-dione (also known as 5,7-difluoroisatin) and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives.
Issue 1: Low Recovery After Recrystallization
-
Question: I am losing a significant amount of my this compound product during recrystallization. How can I improve the yield?
-
Answer: Low recovery during recrystallization is a common issue. Here are several factors to consider and steps to take for optimization:
-
Solvent Choice is Critical: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For fluorinated isatins, a range of solvents can be tested. Start with common solvents for isatin derivatives like ethanol, or mixtures such as ethanol/water.
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excessive solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
-
Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.
-
Mother Liquor Re-processing: The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be less pure than the first.
-
Issue 2: Oily Product Instead of Crystals
-
Question: My N-alkylated this compound derivative is an oil and will not solidify. How can I obtain a solid product?
-
Answer: "Oiling out" is a frequent challenge, especially with N-substituted isatins that may have lower melting points. Here are some effective strategies:
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. This can be done by adding the solvent to the oil and scratching the inside of the flask with a glass rod to induce crystallization.
-
Solvent Removal: Ensure all high-boiling solvents used in the reaction (e.g., DMF) are completely removed under high vacuum. Residual solvent can prevent solidification.
-
Column Chromatography: If trituration fails, purify the oil using column chromatography to remove impurities that may be inhibiting crystallization.
-
Recrystallization from a Different Solvent System: If a crude solid can be obtained, try recrystallization from various solvent systems. For N-alkylated isatins, solvent mixtures like dichloromethane/hexanes or ethanol have been reported to be effective.
-
Issue 3: Persistent Impurities After Purification
-
Question: After column chromatography or recrystallization, my this compound is still contaminated with starting material or side products. How can I improve the purity?
-
Answer: The similar polarity of some isatin derivatives and their precursors can make separation challenging. Consider the following:
-
Optimize Chromatography Conditions: For column chromatography, a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. Thin-layer chromatography (TLC) should be used to carefully select the optimal eluent system.
-
Acid-Base Extraction: The N-H proton of the starting isatin is acidic. An acid-base extraction can be used to separate the unreacted isatin from its N-alkylated derivative. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous base (e.g., NaHCO₃ solution). The deprotonated isatin will move to the aqueous layer.
-
Identify and Minimize Side Products: Common impurities in isatin synthesis can include isatin oximes. The formation of such byproducts can sometimes be minimized by modifying reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound and its derivatives are:
-
Recrystallization: This is a primary method for purifying solid compounds. The choice of solvent is crucial for success.
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities and unreacted starting materials.
-
Acid-Base Extraction: This technique can be particularly useful for separating unreacted this compound from its N-substituted derivatives.
Q2: What are some recommended solvent systems for the recrystallization of this compound?
A2: While specific data for this compound is limited, based on the purification of other substituted isatins, good starting points for solvent screening include:
-
Ethanol
-
Ethanol/Water mixture[1]
-
Glacial Acetic Acid
-
Dichloromethane/Hexanes
Q3: What are common impurities I might encounter in the synthesis of this compound?
A3: Impurities can arise from unreacted starting materials or side reactions during the synthesis. For isatins prepared via the Sandmeyer synthesis, a common impurity is the corresponding isatin oxime. Other potential impurities include products of side reactions like sulfonation of the aromatic ring if sulfuric acid is used in the synthesis.[2]
Q4: My N-alkylation reaction of this compound has a low yield. What could be the cause?
A4: Low yields in N-alkylation reactions of isatins can stem from several factors:
-
Incomplete Deprotonation: The N-H of the isatin must be deprotonated to form the nucleophilic anion. If the base is not strong enough or used in insufficient amounts, the reaction may not go to completion.
-
Side Reactions: The isatin core can be susceptible to side reactions under basic conditions, such as aldol-type reactions. O-alkylation is another possible side reaction, although N-alkylation is generally favored.
-
Suboptimal Reaction Conditions: Factors like reaction temperature and time can significantly impact the yield.
Data Presentation
Table 1: Recrystallization Solvents for Isatin Derivatives
| Compound Type | Solvent System | Expected Purity | Notes |
| Substituted Isatins | Ethanol/Water | >98% | A common and effective system for many isatin derivatives.[1] |
| Substituted Isatins | Glacial Acetic Acid | High | Often used for crude isatins from synthesis. |
| N-alkylated Isatins | Dichloromethane/Hexanes | >99% | Good for less polar derivatives. |
| N-alkylated Isatins | Ethanol | High | Suitable for more polar N-alkylated isatins. |
Table 2: Column Chromatography Conditions for Isatin Derivatives
| Compound Type | Stationary Phase | Eluent System (Gradient) | Typical Outcome |
| This compound | Silica Gel | Hexanes to Hexanes/Ethyl Acetate (e.g., 9:1 to 7:3) | Effective for separating from less polar impurities. |
| N-alkylated this compound | Silica Gel | Hexanes to Hexanes/Ethyl Acetate (e.g., 8:2 to 1:1) | The polarity of the eluent will depend on the nature of the alkyl group. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography of an N-alkylated this compound Derivative
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude N-alkylated derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound and its derivatives.
Caption: Troubleshooting logic for obtaining a pure solid product.
Caption: Simplified signaling pathways (e.g., PI3K/Akt, MAPK/ERK) often targeted by isatin derivatives in cancer cells.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Spirooxindoles from 5,7-Difluoroindoline-2,3-dione
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of spirooxindole synthesis, with a specific focus on using 5,7-Difluoroindoline-2,3-dione as a starting material.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing spirooxindoles from this compound?
A1: The most prevalent and versatile method is the multicomponent [3+2] cycloaddition reaction.[1][2] This reaction typically involves the in situ generation of an azomethine ylide from the condensation of this compound with an amino acid (such as L-proline or sarcosine), which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile (e.g., an activated alkene). This one-pot synthesis is highly efficient for creating complex spirooxindole structures.
Q2: How do the fluorine atoms on the this compound ring affect the reaction?
A2: The two fluorine atoms are strong electron-withdrawing groups, which can influence the reactivity of the isatin scaffold. While some studies suggest that isatins with electron-withdrawing groups may result in slightly lower yields compared to those with electron-releasing groups, they can still produce good to excellent yields of the desired spirooxindole.[3] In some cases, the electron-deficient nature of the fluorinated isatin can enhance selectivity by minimizing the formation of certain side products. For instance, one study observed that an electron-withdrawing bromo-substituted isatin led exclusively to the desired product, whereas electron-rich isatins produced a mixture.
Q3: What are the key reaction parameters to control for optimizing the yield?
A3: The key parameters to optimize are the choice of solvent, catalyst, reaction temperature, and the molar ratio of reactants. Common solvents include methanol, ethanol, and water, often used as a green solvent.[3] Catalysts can range from Lewis acids (e.g., SnCl₄, Zn(OTf)₂) to organocatalysts (e.g., piperidine, imidazole) and metal catalysts (e.g., Ag(I), Au(III)). The reaction temperature can vary from room temperature to reflux conditions.
Q4: Can this synthesis be performed under green chemistry conditions?
A4: Yes, several green chemistry approaches have been developed for spirooxindole synthesis. These methods often utilize water as a solvent, employ reusable catalysts, and may be performed under catalyst-free conditions or with the assistance of microwave irradiation to reduce reaction times.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Azomethine Ylide Formation: The initial condensation between this compound and the amino acid may be slow due to the electron-deficient nature of the isatin. 2. Low Reactivity of Dipolarophile: The chosen dipolarophile may not be sufficiently activated. 3. Inappropriate Reaction Conditions: The solvent, temperature, or catalyst may not be optimal. 4. Decomposition of Reactants or Products: Prolonged reaction times at high temperatures can lead to degradation. | 1. Optimize Ylide Generation: Increase the reaction temperature during the initial phase of the reaction to facilitate condensation. Ensure the amino acid is of high purity. 2. Use a More Reactive Dipolarophile: Employ dipolarophiles with strong electron-withdrawing groups to accelerate the cycloaddition. 3. Screen Reaction Conditions: Systematically vary the solvent (e.g., ethanol, methanol, acetonitrile, or a mixture with water), temperature, and consider adding a catalyst. A Lewis acid catalyst can be particularly effective. 4. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting materials are consumed to prevent product degradation. |
| Formation of Multiple Products/Byproducts | 1. Side Reactions of the Azomethine Ylide: The ylide may react with itself or other species in the reaction mixture. 2. Lack of Regio- or Stereoselectivity: The cycloaddition may not be proceeding with the desired selectivity. 3. Formation of Bis-spirooxindoles: Under certain conditions, a second molecule of isatin can react. | 1. Control Stoichiometry: Use a slight excess of the dipolarophile to ensure the azomethine ylide is consumed as it is formed. 2. Optimize Catalyst and Solvent: The choice of catalyst and solvent can significantly influence selectivity. Chiral catalysts can be employed for enantioselective synthesis. 3. Adjust Reactant Ratios: Carefully control the stoichiometry of the reactants. The electron-withdrawing nature of the difluoro-isatin may suppress this side reaction. |
| Reaction Stalls or is Sluggish | 1. Insufficient Catalyst Activity: The chosen catalyst may not be effective enough under the reaction conditions. 2. Low Temperature: The activation energy for the reaction may not be reached at the current temperature. | 1. Screen Catalysts: Test a range of catalysts, including different Lewis acids or organocatalysts. Increase the catalyst loading if necessary. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for any product decomposition. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[4] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields reported for the synthesis of spirooxindoles from various substituted isatins, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Effect of Catalyst and Solvent on Spirooxindole Yield
| Isatin Derivative | Amino Acid | Dipolarophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isatin | L-proline | Chalcone | None | Ethanol | Reflux | 5 | Good | ACS Omega (2020) |
| Substituted Isatins | (2S)-octahydro-1H-indole-2-carboxylic acid | α,β-unsaturated ketones | None | Methanol | 60 | 1-1.5 | up to 75 | Molecules (2021) |
| N-substituted Isatins | - | 4-hydroxycoumarin | NaAuCl₄·2H₂O (2 mol%) | Ethanol | 40 (MW) | - | Good to Excellent | RSC Advances (2021) |
| Isatins | - | β-diketone, enamines | Ag nanoparticles | Water | 90 | 0.25-0.5 | High to Excellent | RSC Advances (2021) |
| N-methylisatin | - | 1,3-dicarbonyls | SnCl₄·5H₂O (10 mol%) | DCE | 80 (MW) | 1.3 | 80 | Organic Letters |
| Isatins | - | malononitrile, 4-hydroxycoumarin | Imidazole | Water | RT | - | High | Asian Journal of Green Chemistry (2019) |
Table 2: Influence of Isatin Substituents on Yield
| Isatin Substituent | Reaction Type | General Yield Trend | Reference |
| Electron-deficient | NiCl₂ catalyzed condensation | Excellent (80-95%) | RSC Advances (2021) |
| Electron-withdrawing | Fe₃O₄/dipyridine MPs catalyzed condensation | Slightly higher than electron-releasing | RSC Advances (2021) |
| Electron-deficient | Anilinolactone condensation | No significant effect on yield | RSC Advances (2021) |
| C5-Bromo | Azaoxyallyl cation engagement | Exclusive formation of desired product | J. Org. Chem. |
Experimental Protocols
General Protocol for Three-Component Synthesis of Spirooxindoles
This protocol is a generalized procedure based on common methodologies for the [3+2] cycloaddition reaction and should be optimized for this compound.
Materials:
-
This compound
-
Amino acid (e.g., L-proline, sarcosine)
-
Dipolarophile (e.g., a substituted chalcone, maleimide, or other activated alkene)
-
Solvent (e.g., methanol, ethanol)
-
(Optional) Catalyst (e.g., a Lewis acid or organocatalyst)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).
-
Add the chosen solvent (e.g., 10 mL of methanol).
-
If using a catalyst, add it at this stage (e.g., 10 mol%).
-
Stir the mixture at the desired temperature (e.g., room temperature or reflux at 60-80°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold solvent (e.g., ethanol) to afford the crude product.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Characterize the purified spirooxindole product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of spirooxindoles.
Plausible Reaction Mechanism: [3+2] Cycloaddition
Caption: [3+2] Cycloaddition mechanism for spirooxindole synthesis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low spirooxindole yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 4. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Managing regioselectivity in reactions of 5,7-Difluoroindoline-2,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing regioselectivity in reactions involving 5,7-Difluoroindoline-2,3-dione. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound, an isatin derivative, possesses several reactive sites. The most common sites for reactions are:
-
N1-position: The acidic N-H proton can be deprotonated to form an anion, which is a strong nucleophile for reactions like N-alkylation and N-acylation.
-
C3-carbonyl group: This is a typical ketone carbonyl group that can undergo nucleophilic addition reactions.
-
Aromatic ring (C4 and C6 positions): The benzene ring can undergo electrophilic aromatic substitution, such as Friedel-Crafts acylation. The fluorine atoms at positions 5 and 7 are electron-withdrawing, which deactivates the ring towards electrophilic attack but directs incoming electrophiles.
Q2: How do the fluorine substituents at the C5 and C7 positions affect the regioselectivity of reactions?
A2: The two fluorine atoms are strongly electron-withdrawing groups. Their effects are twofold:
-
Increased Acidity of N-H: The inductive effect of the fluorine atoms increases the acidity of the N-H proton, making it easier to deprotonate for N-substitution reactions.
-
Deactivation of the Aromatic Ring: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution.[1][2] However, they are ortho, para-directing.[3][4] In the case of 5,7-difluoroisatin, this means that electrophilic attack is most likely to occur at the C4 and C6 positions. The fluorine atoms can stabilize the positive charge in the carbocation intermediates at these positions through resonance.[4]
Q3: In N-alkylation reactions of this compound, what are the key factors to control for optimal yield?
A3: For successful N-alkylation, the key is the efficient generation of the isatin anion.[5] Important factors include:
-
Choice of Base: A sufficiently strong base is required to deprotonate the N-H group. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[5][6]
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are typically used as they can dissolve the isatin and the base.[6][7]
-
Reaction Temperature: The reaction temperature can influence the rate of reaction. Microwave irradiation has been shown to significantly reduce reaction times for N-alkylation of isatins.[5][7]
Q4: For Friedel-Crafts acylation on the aromatic ring, which position (C4 or C6) is more likely to be acylated?
A4: Both C4 and C6 positions are activated by the ortho, para-directing effect of the fluorine atoms. However, steric hindrance from the adjacent C5-fluorine and the pyrrole ring might influence the regioselectivity. It is plausible that acylation could occur at either position, or a mixture of both. The precise regioselectivity would likely depend on the specific acylating agent and reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | * Use a stronger base (e.g., switch from K₂CO₃ to NaH).[8] * Ensure the base is fresh and anhydrous. * Increase the equivalents of the base. |
| Poor Solubility | * Ensure the solvent is anhydrous and of high purity. * Consider using a co-solvent to improve solubility. * For poorly soluble starting materials, gentle heating might be necessary. |
| Decomposition of Reactants | * If using a strong base like NaH, perform the reaction at a lower temperature (e.g., 0 °C) during deprotonation. * Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to side products. |
| Inactive Alkylating Agent | * Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide or chloride). * Ensure the alkylating agent is pure and free of inhibitors. |
Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Steps |
| Formation of Multiple Isomers (C4 and C6 acylation) | * Modify the Lewis acid catalyst. Different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) can influence regioselectivity.[9][10] * Vary the reaction temperature. Lower temperatures can sometimes enhance selectivity. * Change the solvent, as it can affect the reactivity of the electrophile and the stability of intermediates. |
| Low Reactivity of the Aromatic Ring | * The two fluorine atoms strongly deactivate the ring.[1] Use a more reactive acylating agent (e.g., an acyl chloride with an electron-donating group). * Increase the amount of Lewis acid catalyst to promote the formation of the acylium ion. * Consider using a more potent Lewis acid. |
| Complexation of the Catalyst | * The carbonyl groups of the isatin can complex with the Lewis acid, deactivating it. Use a stoichiometric amount of the Lewis acid. The formed ketone product also complexes with the Lewis acid, so at least one equivalent is necessary.[1] |
Data Presentation
Table 1: Representative Conditions for N-Alkylation of Substituted Isatins
| Entry | Isatin Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5,7-Dibromoisatin | 1-Bromo-3-chloropropane | K₂CO₃ | DMF | 80 | 4-8 | N/A | [11] |
| 2 | Isatin | Benzyl chloride | KF/Al₂O₃ | ACN | 180 (MW) | 0.42 | 91 | [6] |
| 3 | Isatin | Ethyl bromoacetate | K₂CO₃ | DMF | RT | 4 | 85 | [5] |
Table 2: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reaction | Expected Major Product(s) | Rationale |
| Friedel-Crafts Acylation | 4-Acyl and/or 6-Acyl derivative | Fluorine is an ortho, para-director. Both C4 and C6 are ortho/para to a fluorine atom.[3][4] |
| Nitration | 4-Nitro and/or 6-Nitro derivative | Similar directing effects as in acylation. |
| Halogenation | 4-Halo and/or 6-Halo derivative | Similar directing effects as in acylation. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Friedel-Crafts Acylation of this compound
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add the acyl chloride (1.2 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Visualizations
Caption: General workflow for the N-alkylation of this compound.
Caption: Reaction pathway for Friedel-Crafts acylation of this compound.
Caption: Logical relationship of regioselective outcomes in reactions of this compound.
References
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. jk-sci.com [jk-sci.com]
- 10. allstudyjournal.com [allstudyjournal.com]
- 11. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimer formation in 5,7-Difluoroindoline-2,3-dione reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing dimer formation during reactions involving 5,7-Difluoroindoline-2,3-dione.
Troubleshooting Guide: Dimer Formation
Unwanted dimerization is a potential side reaction in reactions involving isatins, including this compound. This typically occurs through self-condensation or other intermolecular reactions. The electron-withdrawing nature of the fluorine atoms at the 5 and 7 positions can influence the reactivity of the dione, potentially impacting the propensity for dimerization.
Below is a step-by-step guide to troubleshoot and minimize dimer formation.
Logical Workflow for Troubleshooting Dimer Formation
Caption: Troubleshooting workflow for dimer formation.
Potential Causes and Solutions
| Potential Cause | Proposed Solution | Rationale |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or room temperature). | Higher temperatures can provide the activation energy for unwanted side reactions, including dimerization. |
| High Concentration | Decrease the concentration of reactants by using a larger volume of solvent. | Lower concentrations reduce the probability of intermolecular collisions that lead to dimer formation. |
| Rapid Addition of Reagents | Add the limiting reagent slowly over a period of time using a syringe pump. | Slow addition maintains a low instantaneous concentration of the reactive species, favoring the desired intramolecular reaction or reaction with another reagent over self-reaction. |
| Inappropriate Solvent | Experiment with solvents of different polarities (e.g., THF, Dioxane, Toluene). | The solvent can influence the solubility of reactants and intermediates, as well as stabilize or destabilize transition states. A less polar solvent may disfavor the formation of a polar dimer. |
| Strong Base or Catalyst | Use a weaker, non-nucleophilic base or a less active catalyst. | A strong base can deprotonate the N-H of the isatin, increasing its nucleophilicity and promoting self-condensation. |
| Unprotected N-H Group | Introduce a protecting group on the nitrogen atom (e.g., Boc, Cbz, or a simple alkyl group). | The N-H proton is acidic and its removal can initiate dimerization. Protecting this position blocks this pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the likely structure of the this compound dimer?
A1: While the exact structure can depend on the reaction conditions, a common dimerization pathway for isatins is an aldol-type condensation to form an indirubin-like structure. The dimerization of isatin or its derivatives with 3-acetoxyindole in the presence of a base like sodium carbonate is known to produce indirubin.[1] A similar self-condensation of this compound could be a potential pathway for dimer formation.
Q2: How can I detect the formation of a dimer?
A2: Dimer formation can be monitored by thin-layer chromatography (TLC), where the dimer would likely appear as a new, less polar spot compared to the starting material. Confirmation of the dimer's structure can be achieved through analytical techniques such as Mass Spectrometry (MS), which would show a molecular ion peak corresponding to twice the mass of the starting material, and Nuclear Magnetic Resonance (NMR) spectroscopy, which would reveal a more complex spectrum consistent with the dimer structure.
Q3: Are there specific reaction conditions known to favor dimer formation that I should avoid?
A3: Generally, conditions that promote enolate formation or increase the nucleophilicity of the isatin ring can lead to dimerization. These include the use of strong bases, high concentrations of the isatin, and elevated reaction temperatures.
Q4: Can the fluorine atoms on the aromatic ring influence dimer formation?
A4: Yes, the two electron-withdrawing fluorine atoms at positions 5 and 7 will increase the acidity of the N-H proton and the electrophilicity of the carbonyl carbons. This enhanced reactivity could potentially increase the susceptibility to nucleophilic attack and subsequent dimerization under certain conditions.
Q5: If I observe dimer formation, is it possible to reverse it or convert the dimer to my desired product?
A5: In most cases, the formation of a stable C-C or C-N bond in the dimer is irreversible under typical reaction conditions. Therefore, the focus should be on preventing its formation in the first place. It is highly unlikely that the dimer can be converted to the desired product.
Experimental Protocols
General Protocol for a Reaction with this compound to Minimize Dimerization
This protocol provides a general framework for a reaction, such as an N-alkylation, and incorporates measures to reduce the likelihood of dimer formation.
Materials:
-
This compound
-
Alkyl halide (or other electrophile)
-
Mild, non-nucleophilic base (e.g., Potassium Carbonate, Cesium Carbonate)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the mild base (1.2 eq).
-
Solvent Addition: Add the anhydrous solvent to dissolve the reactants.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Slow Addition of Electrophile: Dissolve the alkyl halide (1.1 eq) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Check for the consumption of the starting material and the formation of the desired product, while also looking for any new, less polar spots that might indicate dimer formation.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Hypothetical Reaction Pathway
References
Scale-up challenges for the synthesis of 5,7-Difluoroindoline-2,3-dione
Technical Support Center: Synthesis of 5,7-Difluoroindoline-2,3-dione
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important heterocyclic compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a direct question-and-answer format.
Question: Why is the yield of the intermediate, 2-(hydroxyimino)-N-(2,4-difluorophenyl)acetamide, lower than expected?
Answer: Low yields in the initial condensation step can typically be attributed to several factors:
-
Purity of Starting Materials: The starting aniline, 2,4-difluoroaniline, may contain impurities that interfere with the reaction. It is crucial to use a high-purity starting material or purify it before use.
-
Reaction Stoichiometry and Conditions: The reaction between the aniline, chloral hydrate, and hydroxylamine hydrochloride requires careful control of stoichiometry.[1][2] An excess or deficit of any reagent can lead to the formation of side products or leave unreacted starting material.
-
Inadequate pH Control: The initial formation of the aniline hydrochloride is critical. Ensure that the correct amount of concentrated hydrochloric acid is used to dissolve the aniline before proceeding with the reaction.[1]
-
Inefficient Isolation: The intermediate product may have some solubility in the aqueous reaction mixture. Ensure the mixture is sufficiently cooled before filtration to maximize precipitation and consider washing the filtered solid with cold water to minimize loss.
Question: The cyclization step in concentrated sulfuric acid produced a dark, tarry substance with very little desired product. What went wrong?
Answer: The cyclization of the isonitrosoacetanilide intermediate in concentrated sulfuric acid is a highly exothermic and sensitive step. Charring is a common issue and can be caused by:
-
Poor Temperature Control: The temperature of the sulfuric acid must be carefully controlled during the addition of the intermediate. The reaction temperature should be maintained, often around 70-80°C, but not exceeded.[1] Overheating will cause decomposition and polymerization of the starting material and product.
-
Rapid Addition of Intermediate: The intermediate should be added portion-wise to the concentrated acid at a controlled rate to manage the exothermic reaction and prevent localized overheating.
-
Presence of Moisture: Using sulfuric acid that is not sufficiently concentrated can hinder the cyclization reaction and promote side reactions, including charring.
-
Prolonged Reaction Time: While the reaction needs to go to completion, excessively long heating times in strong acid can lead to product degradation.
Question: My final this compound product is difficult to purify and retains a dark color even after initial isolation. What purification strategies are effective?
Answer: Colored impurities are often polymeric byproducts from the strong acid cyclization. Effective purification is essential to obtain a high-purity final product.
-
Recrystallization: This is a common and effective method for purifying isatin derivatives.[3] Suitable solvents include glacial acetic acid, ethanol, or mixtures of ethyl acetate and hexane. The choice of solvent will depend on the specific impurities present.
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities. The solution should be heated briefly with the charcoal and then filtered hot through a pad of celite to remove the charcoal.
-
Flash Column Chromatography: For smaller-scale synthesis or when very high purity is required, flash column chromatography is an option.[3] A silica gel stationary phase with a gradient of ethyl acetate in hexane is a common mobile phase system.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound on a lab scale?
A common and effective method involves a two-step synthesis starting from 2,4-difluoroaniline.[1][2] The first step is a condensation reaction with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. The second step is an acid-catalyzed cyclization of this intermediate using concentrated sulfuric acid to yield the final product.[1][2]
Q2: How can I monitor the progress of the reactions?
Reaction progress can be monitored effectively using Thin Layer Chromatography (TLC). For the first step, the disappearance of the 2,4-difluoroaniline spot indicates the completion of the condensation. For the cyclization step, the disappearance of the intermediate's spot signals the formation of the isatin product. A suitable mobile phase for TLC is typically a mixture of ethyl acetate and hexane (e.g., 40:60 v/v).
Q3: What are the most critical safety precautions to take during this synthesis, especially during scale-up?
The primary hazard is the use of concentrated sulfuric acid in the cyclization step. This reaction is highly exothermic and requires strict safety measures:
-
Always add the intermediate slowly and in portions to the acid, never the other way around.
-
Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves and apron.
-
The work-up, which involves pouring the hot acid mixture onto ice, must be done slowly and carefully to control the release of heat and prevent splashing.
-
Have an appropriate quenching agent (like sodium bicarbonate) readily available in case of spills.
Q4: Can alternative reagents be used for the cyclization step instead of concentrated sulfuric acid?
While concentrated sulfuric acid is the most commonly reported reagent for this type of cyclization, other strong acids or Lewis acids could potentially be used. However, sulfuric acid is generally preferred for its effectiveness and low cost. Any alternative would require significant optimization of reaction conditions (temperature, time, concentration) to avoid the same issues of charring and low yield.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of substituted isatins, which can be used as a baseline for the synthesis of this compound.
| Step | Reactants | Solvent | Temperature | Time | Typical Yield | Reference |
| 1. Amidation | 4-Substituted Aniline, Chloral Hydrate, Hydroxylamine HCl | Water | Reflux | 1-2 h | 67-80% | [1] |
| 2. Cyclization | Isonitrosoacetanilide Intermediate, Concentrated H₂SO₄ | None | 70-80°C | 1 h | 73-77% | [1] |
| Overall | 51-68% | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(hydroxyimino)-N-(2,4-difluorophenyl)acetamide
-
In a round-bottom flask equipped with a reflux condenser, dissolve chloral hydrate (0.15 mol) and sodium sulfate (0.8 mol) in 400 mL of water with vigorous stirring.
-
In a separate beaker, prepare a solution of 2,4-difluoroaniline (0.1 mol) in 100 mL of water, then slowly add concentrated hydrochloric acid (0.3 mol).
-
Add the aniline hydrochloride solution to the flask from step 1.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (0.33 mol) in 100 mL of water.
-
Add the hydroxylamine hydrochloride solution to the main reaction flask.
-
Heat the mixture to reflux and maintain for 1-2 hours. The formation of a yellow precipitate should be observed.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Synthesis of this compound
-
Caution: This step is highly exothermic and must be performed with extreme care in a fume hood.
-
Place concentrated sulfuric acid into a beaker and heat it to 70°C in a water or oil bath.
-
Slowly and in small portions, add the dried 2-(hydroxyimino)-N-(2,4-difluorophenyl)acetamide from Protocol 1 to the hot acid with stirring. Maintain the temperature between 70-80°C.
-
After the addition is complete, continue to heat the mixture at this temperature for approximately 1 hour.
-
Prepare a large beaker with a significant amount of crushed ice and water.
-
Very slowly and carefully, pour the hot reaction mixture onto the ice with vigorous stirring. A precipitate will form.
-
Allow the mixture to cool to room temperature.
-
Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol.
Visualized Workflows and Logic
The following diagrams illustrate the synthesis workflow and a troubleshooting decision path for the critical cyclization step.
Caption: Overall workflow for the synthesis of this compound.
References
Catalyst selection and optimization for reactions with 5,7-Difluoroindoline-2,3-dione
Technical Support Center: 5,7-Difluoroindoline-2,3-dione Reactions
Welcome to the technical support center for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving this compound?
A1: this compound, a fluorinated isatin derivative, is a versatile substrate used in various organic syntheses. Common reactions include multicomponent reactions (MCRs) to form complex heterocyclic structures, synthesis of spirocyclic compounds like spiro[furan-2,3′-indoline] and spiro[indoline-3,2′-thiazolidine] derivatives, and catalyst-driven scaffold diversification to produce quinolines and carbazoles.[1][2]
Q2: Which catalysts are typically recommended for these reactions?
A2: The choice of catalyst is highly dependent on the desired transformation.
-
Brønsted Acidic Ionic Liquids: These are effective for the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives.[3] They are often reusable and can lead to high yields under relatively mild conditions.
-
Lewis Acids (e.g., InCl₃, AlCl₃): Lewis acids are used to activate the carbonyl group of the isatin. InCl₃ has been shown to be effective in synthesizing N-fused 1,4-dihydropyridines.[4]
-
Metal Catalysts (e.g., Ag(I), Au(I)): Judicious selection of metal catalysts can lead to different product scaffolds from the same starting materials. For example, Ag(I) can catalyze the formation of spirocycles, while Au(I) can promote rearrangements to form carbazoles.[2]
-
Strong Acids (e.g., H₂SO₄): Concentrated sulfuric acid is traditionally used for the cyclization step in the synthesis of the isatin core itself from isonitroacetanilide precursors.[5][6]
Q3: How do the fluorine substituents at the 5 and 7 positions affect reactivity?
A3: The two electron-withdrawing fluorine atoms on the benzene ring significantly impact the electronic properties of the isatin core. They make the C3 carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This can enhance reaction rates but may also influence the stability of intermediates and the propensity for side reactions. Researchers should be aware that reaction conditions optimized for non-fluorinated isatins may require re-optimization.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction with this compound is giving a very low yield. What should I check first?
-
Answer:
-
Catalyst Activity: Ensure your catalyst is active. Lewis acids can be sensitive to moisture. Metal catalysts may require activation or be from a fresh batch. If using a reusable ionic liquid, ensure it has been properly regenerated.
-
Reagent Purity: Verify the purity of your starting materials and solvents. Impurities can poison catalysts or lead to side reactions.
-
Reaction Conditions: Sub-optimal temperature or reaction time can lead to incomplete conversion. Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material.[7] In some cases, increasing the temperature or extending the reaction time can improve yield.[4]
-
Solvent Choice: The solvent can dramatically affect the reaction outcome. For instance, a water-EtOH mixture was found to be optimal for one InCl₃-catalyzed reaction, giving a 92% yield, whereas other solvents resulted in significantly lower yields.[4] A solvent screen is highly recommended during optimization.
-
Issue 2: Formation of Multiple Products or Impurities
-
Question: My final product is difficult to purify due to the presence of multiple side products. How can I improve selectivity?
-
Answer:
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of thermodynamic side products, improving kinetic selectivity for the desired product.
-
Optimize Catalyst Loading: Both too much and too little catalyst can be detrimental. An optimal catalyst loading (e.g., 10 mol%) should be determined experimentally, as deviations can reduce the yield and potentially increase side reactions.[4]
-
Change the Catalyst: The choice of catalyst is crucial for directing the reaction pathway. A catalyst-driven scaffold diversity approach shows that by simply changing the catalyst (e.g., from AgOTf to Ph₃PAuNTf₂), the reaction can be steered from a spirocyclization to a 1,2-migration to form a completely different scaffold.[2] If you are getting undesired rearrangements, consider a milder catalyst.
-
Issue 3: Reaction Fails to Initiate
-
Question: I have mixed all my reagents, but the reaction doesn't seem to be starting. What could be the problem?
-
Answer:
-
Activation Energy Barrier: The reaction may require initial heating (thermal conditions) or another form of energy, such as ultrasonic irradiation, to overcome the activation energy. The use of ultrasonic irradiation has been shown to significantly shorten reaction times and improve yields in the synthesis of spiro[furan-2,3′-indoline] derivatives.[1][3]
-
Incorrect Catalyst: Some reactions are completely dependent on the presence of a catalyst. For example, in certain multicomponent reactions, no product was formed in the absence of a Brønsted acid catalyst like an ionic liquid, even under reflux.[1][3] Ensure you are using the correct type of catalyst (e.g., Lewis vs. Brønsted acid).
-
Data Presentation: Catalyst and Solvent Screening
The following tables summarize quantitative data from catalyst and solvent optimization studies for reactions involving isatin derivatives, providing a template for your own optimization experiments.
Table 1: Optimization of Catalyst and Solvent for a Multicomponent Reaction (Data adapted from a study on N-fused 1,4-dihydropyridine synthesis.[4])
| Entry | Catalyst (mol%) | Solvent | Conditions | Yield (%) |
| 1 | None | EtOH | Reflux, 24h | 0 |
| 2 | Piperidine (10) | EtOH | Reflux, 12h | ~50 |
| 3 | InCl₃ (10) | EtOH | Reflux, 5h | 75 |
| 4 | InCl₃ (10) | H₂O | Reflux, 3h | 85 |
| 5 | InCl₃ (5) | H₂O-EtOH (8:2) | Reflux, 3h | 80 |
| 6 | InCl₃ (10) | H₂O-EtOH (8:2) | Reflux, 2.5h | 92 |
| 7 | InCl₃ (15) | H₂O-EtOH (8:2) | Reflux, 2.5h | 88 |
Table 2: Effect of Catalyst on Spiro[furan-2,3′-indoline] Synthesis (Data generalized from studies using ionic liquid catalysts.[1][3])
| Entry | Catalyst | Conditions | Reaction Time | Yield (%) |
| 1 | None | EtOH, Reflux | 24 h | < 10 |
| 2 | H₂SO₄ | EtOH, Reflux, US | 5 h | No Product |
| 3 | Acetic Acid | EtOH, Reflux, US | 5 h | No Product |
| 4 | Cat1 (Ionic Liquid) | EtOH, Reflux, US | 3 h | 98 |
| 5 | Cat2 (Ionic Liquid) | EtOH, Reflux, US | 3 h | 95 |
| (US = Ultrasonic Irradiation) |
Experimental Protocols
Protocol 1: General Procedure for Ionic Liquid-Catalyzed Synthesis of Spiro[furan-2,3′-indoline] Derivatives
This protocol is based on the multicomponent reaction between an isatin, an aniline, and diethyl acetylenedicarboxylate.[1][3]
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1 mmol), the desired aniline (1 mmol), and the Brønsted acidic ionic liquid catalyst (e.g., 10 mol%) in ethanol (10 mL).
-
Addition of Reagent: Add diethyl acetylenedicarboxylate (1 mmol) dropwise to the solution while stirring.
-
Reaction: Place the flask in an ultrasonic bath and heat the mixture to reflux.
-
Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed (typically 2-4 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Filter the solid product and wash it with cold ethanol to remove residual catalyst and impurities. If necessary, the product can be further purified by recrystallization.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Reaction
This protocol provides a general workflow for optimizing a Lewis acid-catalyzed reaction, such as the one described for InCl₃.[4]
-
Setup: To a stirred solution of this compound (1 mmol) and other reactants (e.g., dinucleophile, malononitrile) in the chosen solvent system (e.g., 10 mL of H₂O:EtOH 8:2), add the Lewis acid catalyst (e.g., InCl₃, 10 mol%).
-
Reaction: Heat the reaction mixture under reflux for the optimized time (e.g., 2.5 hours).
-
Monitoring: Follow the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, cool the mixture to room temperature. If necessary, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-Substituted Indole-2,3-dione | Atlantis Press [atlantis-press.com]
- 7. benchchem.com [benchchem.com]
Characterization of impurities from 5,7-Difluoroindoline-2,3-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and characterization of impurities of 5,7-Difluoroindoline-2,3-dione.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Diazotization (Sandmeyer Synthesis): The initial conversion of 3,5-difluoroaniline to the diazonium salt is inefficient. | Ensure the reaction temperature is maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite and add it slowly to the acidic solution of the aniline to prevent decomposition of the diazonium salt. |
| Side Reactions of the Diazonium Salt: The diazonium salt is unstable and may decompose or participate in unwanted side reactions before cyclization. | Proceed with the subsequent reaction step immediately after the formation of the diazonium salt. Avoid exposing the solution to light, which can promote radical decomposition. |
| Incomplete Cyclization: The intermediate formed does not efficiently cyclize to form the indoline-2,3-dione ring. | In the Sandmeyer synthesis, ensure a sufficient excess of the chloral hydrate and hydroxylamine hydrochloride are used. For the Stolle synthesis, the choice and purity of the Lewis acid (e.g., AlCl₃) are critical. Ensure anhydrous conditions are maintained during the cyclization step. |
| Product Decomposition: The desired product may degrade under the harsh acidic or high-temperature conditions of the reaction. | Optimize the reaction time and temperature. Use the minimum effective concentration of acid for the cyclization step. Consider alternative, milder synthetic routes if decomposition persists. |
| Loss during Work-up and Purification: The product is lost during extraction, washing, or purification steps. | Use appropriate solvents for extraction to ensure good partitioning of the product. Minimize the number of purification steps. If using column chromatography, select a suitable stationary and mobile phase to avoid product degradation on the column. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials: The reaction has not gone to completion, leaving residual 3,5-difluoroaniline or other starting materials. | Increase the reaction time or temperature, or use a slight excess of one of the reagents to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Formation of Isatin Oxime: A common byproduct in the Sandmeyer isatin synthesis is the corresponding isatin oxime.[1] | To minimize its formation, a "decoy agent," such as an aldehyde or ketone, can be added during the quenching or extraction phase of the reaction.[1] |
| Sulfonation of the Aromatic Ring: Side reactions with sulfuric acid can lead to the formation of sulfonated byproducts. | Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[1] Consider using alternative acids like methanesulfonic acid which can sometimes reduce sulfonation. |
| Formation of Polymeric "Tar": Dark, viscous byproducts can form due to the decomposition of starting materials or intermediates under strong acidic and high-temperature conditions.[1] | Ensure the aniline starting material is fully dissolved before proceeding with the reaction.[1] Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
| Regioisomeric Impurities: If starting with a different difluoroaniline, a mixture of regioisomers could be produced. (Note: For 3,5-difluoroaniline, only one regioisomer is expected for the isatin product). | For other substituted anilines, consider synthetic routes that offer better regiochemical control, such as a directed ortho-metalation (DoM) approach.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities expected in the synthesis of this compound?
A1: Based on common isatin synthesis routes, the most likely impurities include:
-
Unreacted 3,5-difluoroaniline: The starting material for the synthesis.
-
5,7-Difluoroisatin-3-oxime: A common byproduct in the Sandmeyer synthesis.
-
Sulfonated this compound derivatives: Arising from side reactions if sulfuric acid is used in the cyclization step.
-
Polymeric materials or "tar": Formed from the decomposition of intermediates under harsh reaction conditions.
-
Residual solvents: Solvents used in the reaction or purification steps that are not completely removed.
Q2: How can I best monitor the progress of the synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting materials and the formation of the product. A more quantitative method would be to use High-Performance Liquid Chromatography (HPLC) to track the appearance of the product peak and the disappearance of the starting material peaks over time.
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in my final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and its impurities. A validated HPLC method can determine the purity of your sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is crucial for the initial identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides detailed structural information about the main product and can be used to elucidate the structure of isolated impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents.
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Yes, several safety precautions should be observed:
-
Handling of Reagents: Many of the reagents used in isatin synthesis are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diazonium Salt Formation: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures (0-5 °C).
-
Quenching: The reaction mixture should be quenched carefully by slowly adding it to ice water to dissipate any excess heat and decompose any remaining reactive species.
Experimental Protocols
1. Synthesis of this compound (Sandmeyer Method - Adapted)
This protocol is an adapted general procedure for isatin synthesis. Optimization may be required for the specific substrate.
-
Step 1: Formation of the Isonitrosoacetanilide Intermediate
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,5-difluoroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (250 mL).
-
In a separate beaker, dissolve chloral hydrate (0.11 mol) and hydroxylamine hydrochloride (0.33 mol) in water (250 mL).
-
Add the chloral hydrate/hydroxylamine solution to the aniline hydrochloride solution with vigorous stirring.
-
Heat the mixture to boiling and continue to stir for 1-2 minutes until the reaction is complete (monitored by TLC).
-
Cool the mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.
-
Filter the precipitate, wash with cold water, and air dry.
-
-
Step 2: Cyclization to this compound
-
Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-heated concentrated sulfuric acid (100 mL) at 60-70 °C with stirring.
-
After the addition is complete, heat the mixture to 80-90 °C and maintain this temperature for 10-15 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The crude this compound will precipitate.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
-
2. HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of this compound and its impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Expected Impurities and their Characterization Data
| Impurity Name | Potential Origin | Expected m/z [M+H]⁺ | Key ¹⁹F NMR Signal (ppm) |
| 3,5-Difluoroaniline | Unreacted Starting Material | 130.05 | ~ -105 to -115 |
| 5,7-Difluoroisatin-3-oxime | Byproduct of Sandmeyer Synthesis | 199.04 | ~ -110 to -120 |
| Sulfonated this compound | Side reaction with H₂SO₄ | 264.00 | ~ -110 to -120 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Stability issues of 5,7-Difluoroindoline-2,3-dione under acidic or basic conditions
Technical Support Center: 5,7-Difluoroindoline-2,3-dione (5,7-Difluoroisatin)
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound. 5,7-Difluoroisatin is a valuable building block, but its unique electronic properties, conferred by the two fluorine atoms, also render its core indoline-2,3-dione system susceptible to specific stability challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the compound's stability under acidic and basic conditions. Our goal is to help you anticipate and resolve experimental issues, ensuring the integrity of your research.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying chemistry and provides a validated solution.
Question 1: My reaction mixture containing 5,7-Difluoroisatin turned from orange to a dark brown/black color after adding a strong base (e.g., NaOH, KOH). What is happening?
Answer: This is a classic indicator of base-mediated decomposition. The isatin core is susceptible to hydrolytic cleavage under strong basic conditions.
-
The Chemistry: The primary mechanism involves the nucleophilic attack of a hydroxide ion on the C2-carbonyl (the amide carbonyl) of the isatin ring. This leads to the cleavage of the lactam bond, opening the five-membered ring to form the salt of 2-amino-4,6-difluorophenylglyoxylic acid. This initial degradation product, an α-keto acid derivative of an aniline, is often unstable and can undergo subsequent oxidation, condensation, or polymerization reactions, leading to the formation of complex, highly colored polymeric materials. The electron-withdrawing fluorine atoms can exacerbate the electrophilicity of the carbonyl carbons, making them more prone to nucleophilic attack.
-
Troubleshooting Steps:
-
Use a Weaker Base: If your protocol allows, switch from strong inorganic bases to milder organic bases. We recommend bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). These are generally sufficient for reactions like N-alkylation without causing rapid degradation.
-
Control Stoichiometry and Temperature: Use the minimum required amount of base (e.g., 1.1-1.5 equivalents). Add the base slowly and at a reduced temperature (e.g., 0 °C) to control the exotherm and prevent localized high concentrations of base.
-
Inert Atmosphere: Aniline derivatives, which can form upon degradation, are susceptible to oxidation. Running your reaction under an inert atmosphere (Nitrogen or Argon) can help minimize the formation of colored oxidative byproducts.
-
Question 2: I am performing a reaction in an acidic medium (e.g., H₂SO₄, HCl) and my yield is very low, with multiple unidentified spots on my TLC plate. Why is my starting material disappearing?
Answer: Similar to its instability in strong base, 5,7-Difluoroisatin is also prone to degradation under harsh acidic conditions.
-
The Chemistry: In a strong acid, the C3-carbonyl (the ketone) is protonated, which significantly increases its electrophilicity. A water molecule can then act as a nucleophile, attacking this activated carbonyl. This initiates a ring-opening hydrolysis cascade, ultimately cleaving the C2-C3 bond to yield 2-amino-4,6-difluorobenzoic acid derivatives after subsequent steps. The synthesis of isatins itself often involves cyclization in concentrated sulfuric acid from an oximinoacetanilide precursor, highlighting the delicate balance required; the conditions that form the ring can also break it if not carefully controlled[1][2].
-
Troubleshooting Steps:
-
Use Catalytic Acid: If the reaction requires acid catalysis (e.g., for a condensation reaction at the C3-carbonyl), use the smallest amount necessary. Catalytic quantities of p-toluenesulfonic acid (p-TsOH) or acetic acid are often effective alternatives to stoichiometric amounts of strong mineral acids.
-
Aprotic Solvents: Whenever possible, use anhydrous aprotic solvents (e.g., Toluene, Dichloromethane, THF) to minimize the presence of water, which is the ultimate nucleophile in the hydrolytic degradation pathway.
-
Monitor Reaction Closely: Do not let the reaction run for an extended period. Monitor the consumption of the starting material by TLC or LC-MS and quench the reaction as soon as it is complete to prevent product degradation.
-
Question 3: My LC-MS analysis shows a peak with a mass corresponding to (M+18). Is my sample wet?
Answer: While it could indicate the presence of a water adduct in the mass spectrometer source, it is more likely the mass of the primary hydrolytic degradation product.
-
The Chemistry: The molecular weight of this compound is 183.11 g/mol . The addition of a water molecule (H₂O, 18.02 g/mol ) via hydrolysis results in the ring-opened product, 2-amino-4,6-difluorophenylglyoxylic acid, which has a molecular weight of 201.13 g/mol . This corresponds exactly to (183.11 + 18.02). This species is the first, and often most stable, degradation product under both acidic and basic aqueous conditions.
-
Troubleshooting Steps:
-
Confirm the Structure: If possible, use high-resolution mass spectrometry (HRMS) to confirm the elemental formula of the new peak. Fragmentation patterns can also help distinguish a true product from an in-source adduct.
-
Review Your Workup: The degradation may be occurring during the aqueous workup or extraction phase. If you used an acidic or basic wash, this is the likely cause. Neutralize your reaction mixture carefully and use pH 7 buffer or brine for washes instead of plain water if stability is a major concern.
-
Storage Conditions: Ensure your compound is stored under anhydrous conditions. The solid material is generally stable, but prolonged exposure to atmospheric moisture, especially if acidic or basic impurities are present on the glassware, can lead to slow hydrolysis over time[3].
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for working with 5,7-Difluoroisatin? A: Based on its chemical structure, 5,7-Difluoroisatin is most stable in a neutral to slightly acidic pH range, approximately pH 4 to 7 . In this range, both strong acid-catalyzed and base-mediated hydrolysis pathways are minimized. For reactions or workups, using buffered solutions (e.g., phosphate or acetate buffers) within this range is highly recommended.
Q: How should I store this compound? A: For long-term stability, store the compound as a dry solid in a tightly sealed container, preferably in a desiccator or a dry box to protect it from moisture. Keep it away from light and store at room temperature or refrigerated (2-8 °C). Solutions of the compound are less stable and should be prepared fresh for each use.
Q: Can I use protic solvents like methanol or ethanol? A: Yes, protic solvents can be used, but with caution. While they are not as reactive as water, alcohols can act as nucleophiles, particularly under strong acid or base catalysis, potentially leading to the formation of ester byproducts from the ring-opened keto acid. If using alcohols as solvents, ensure the conditions are as close to neutral as possible and run the reaction at the lowest feasible temperature. For maximum stability, aprotic solvents like THF, DCM, DMF, or DMSO are preferred.
Q: The N-H proton of isatin is known to be acidic. What is its approximate pKa? A: The pKa of the N-H proton in the parent isatin is approximately 10.3. The presence of two strongly electron-withdrawing fluorine atoms in 5,7-Difluoroisatin would be expected to lower this pKa, making it more acidic. While a precise experimental value is not readily available in the literature, it is reasonable to estimate its pKa to be in the range of 8.5-9.5 . This increased acidity means it can be deprotonated by weaker bases than unsubstituted isatin, but it also makes the resulting anion more stable.
Part 3: Key Degradation Pathways
The stability of 5,7-Difluoroisatin is primarily dictated by the susceptibility of its lactam ring to hydrolysis. The diagrams below illustrate the mechanisms under acidic and basic conditions.
Acid-Catalyzed Hydrolysis
Base-Catalyzed Hydrolysis
Part 4: Recommended Experimental Protocol
This section provides a general, stability-conscious protocol for a common reaction: N-alkylation.
Protocol: N-Alkylation of this compound
Detailed Steps & Rationale:
-
Preparation: To a flame-dried, round-bottom flask under an Argon atmosphere, add this compound (1.0 eq) followed by anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Rationale: Anhydrous conditions are crucial to prevent water from participating in hydrolysis.
-
-
Deprotonation: Cool the resulting orange solution to 0 °C using an ice-water bath. Add powdered potassium carbonate (K₂CO₃, 1.5 eq) in small portions over 5 minutes. Stir the suspension at 0 °C for 30 minutes.
-
Rationale: Using a mild, relatively insoluble base like K₂CO₃ and low temperatures minimizes the concentration of strong base in solution, preventing rapid degradation of the isatin core.
-
-
Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise to the cold suspension. Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates full consumption of the starting material.
-
Quenching: Upon completion, pour the reaction mixture directly into a beaker containing ice-cold water.
-
Rationale: A neutral quench is the safest method to stop the reaction without exposing the product to harsh pH conditions that could cause hydrolysis during workup.
-
-
Workup and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Part 5: Summary of Recommendations
| Parameter | Recommended Condition | Rationale & Notes |
| pH Range | 4.0 - 7.0 | Minimizes both acid and base-catalyzed hydrolysis. Use buffers for aqueous systems. |
| Acids | Weak, catalytic (p-TsOH, AcOH) | Avoid strong mineral acids (H₂SO₄, HCl) which cause rapid decomposition. |
| Bases | Mild organic (TEA, DIPEA) or weak inorganic (K₂CO₃, Cs₂CO₃) | Avoid strong hydroxides (NaOH, KOH). Use low temperatures (0 °C) during addition. |
| Solvents | Aprotic (DMF, DMSO, THF, DCM, Toluene) | Preferred to minimize nucleophilic attack from the solvent. |
| Temperature | As low as reaction kinetics allow | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of potential aniline-like degradation byproducts. |
| Storage | Solid, dry, dark, sealed container | Protects from atmospheric moisture and light to ensure long-term stability.[3] |
References
Work-up procedures for reactions involving 5,7-Difluoroindoline-2,3-dione
Welcome to the Technical Support Center for 5,7-Difluoroindoline-2,3-dione (also known as 5,7-Difluoroisatin). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on work-up procedures for reactions involving this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound and its derivatives?
A1: this compound is sparingly soluble in non-polar organic solvents and has limited solubility in water. It is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The solubility of its derivatives will depend on the nature of the substituents introduced. For instance, N-alkylation can increase solubility in less polar organic solvents.
Q2: How can I purify the final product of a reaction involving this compound?
A2: Common purification methods for derivatives of this compound include:
-
Recrystallization: Ethanol is a frequently used solvent for the recrystallization of isatin derivatives.[1][2]
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from unreacted starting materials and byproducts. The appropriate eluent system will depend on the polarity of the product.
-
Washing: Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities.
Q3: What are some common side reactions to be aware of when working with this compound?
A3: A potential side reaction, particularly during the synthesis of the isatin core via the Sandmeyer method, is the formation of an isatin oxime. This can occur if hydroxylamine, generated during the hydrolysis of the isonitrosoacetanilide intermediate, reacts with the isatin product. Utilizing a "decoy agent" during the reaction can help minimize the formation of this impurity.[3]
Troubleshooting Guides
Problem 1: Low or No Yield of N-Alkylated Product
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of the isatin nitrogen. | Ensure the base used (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and used in a slight excess. Allow sufficient time for the deprotonation to occur before adding the alkylating agent. |
| Alkylating agent is not reactive enough. | Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide). Increasing the reaction temperature may also be beneficial. |
| Decomposition of the isatin starting material. | Isatins can be susceptible to decomposition under strongly basic conditions.[4] Avoid using overly harsh bases or prolonged reaction times at high temperatures. |
Problem 2: Product Oiling Out or Failing to Crystallize
| Possible Cause | Troubleshooting Step |
| Presence of residual high-boiling solvent (e.g., DMF). | Co-evaporate the oily residue with a lower-boiling solvent like dichloromethane (DCM) or toluene under reduced pressure to azeotropically remove the residual DMF.[5] |
| The product is an oil at room temperature. | If the N-alkyl group is long or "greasy," the product may be an oil.[4] Purification by column chromatography may be necessary instead of crystallization. |
| Impurities are inhibiting crystallization. | Attempt to purify a small sample by column chromatography to see if a solid can be obtained from the purified fractions. If so, this indicates that impurities are the issue. |
| Supersaturated solution that requires initiation of crystallization. | Try scratching the inside of the flask with a glass rod at the air-solvent interface. Seeding with a small crystal of the product (if available) can also induce crystallization. |
Problem 3: Difficulty in Removing Unreacted Starting Material
| Possible Cause | Troubleshooting Step |
| Similar polarity of starting material and product. | Optimize the column chromatography conditions. A shallow gradient of the more polar solvent or using a different solvent system may improve separation. |
| Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more reagent or increasing the reaction time/temperature. |
Data Presentation
The following table summarizes typical yields for common reaction types involving fluorinated isatins. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Reaction Type | Product Type | Typical Yield Range (%) | Reference |
| Condensation | 5-Fluoro-3-{[benzylidene]hydrazinylidene}indolin-2-one | 71% | [1][2] |
| N-Alkylation | N-Alkyl-5-fluoroisatins | Moderate to High | [6] |
| Schiff Base Formation | Isatin-derived Schiff Bases | Good to Excellent | [6] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.3 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add the desired alkyl halide (1.1 eq) and continue stirring at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water. If a solid precipitates, filter the solid, wash with water, and dry.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4][5]
Protocol 2: General Procedure for Condensation Reaction with an Amine
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired amine (1.0 eq) in a suitable solvent such as ethanol.
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the reaction mixture for the required time, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
Purification: If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for the work-up and purification of this compound derivatives.
Caption: Experimental workflow for the N-alkylation of this compound.
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Analysis: 5,7-Difluoroindoline-2,3-dione versus Non-fluorinated Isatin
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into a molecular scaffold can significantly alter its physicochemical and biological properties. This guide provides a comprehensive comparison of 5,7-Difluoroindoline-2,3-dione (also known as 5,7-Difluoroisatin) and its non-fluorinated parent compound, isatin. The inclusion of fluorine atoms at the 5 and 7 positions of the isatin core imparts distinct characteristics that are of considerable interest in medicinal chemistry and materials science.
This comparison guide synthesizes available data to highlight the key differences in physicochemical properties, biological activity, and chemical reactivity between these two compounds. The information is intended to assist researchers in making informed decisions regarding the selection and application of these molecules in their studies.
Physicochemical Properties: A Tale of Two Halogens
The introduction of two fluorine atoms onto the aromatic ring of isatin has a profound impact on its physical and chemical characteristics. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to altered solubility, melting point, and electronic distribution within the molecule.
| Property | Isatin | This compound |
| Molecular Formula | C₈H₅NO₂ | C₈H₃F₂NO₂ |
| Molecular Weight | 147.13 g/mol | 183.11 g/mol |
| Melting Point | 200-203 °C | Data not readily available |
| Solubility | Soluble in hot water, alcohol, ether, and acetone. | Expected to have lower aqueous solubility and higher solubility in organic solvents compared to isatin. |
| Appearance | Orange-red solid | Data not readily available |
Note: Specific experimental data for the melting point and solubility of this compound is not widely published. The expected trend is based on the known effects of fluorination on similar organic molecules.
Biological Activity: Enhanced Potency and Altered Selectivity
Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1][2] The fluorination of the isatin scaffold has been a key strategy in enhancing these biological activities.[3]
Caspase Inhibition: A Key Target in Apoptosis
One of the most significant areas of research for fluorinated isatins is their potent inhibitory activity against caspases, a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death).[4] Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders.
The general mechanism of caspase inhibition by isatin derivatives involves the formation of a reversible covalent bond between the C-3 carbonyl of the isatin and the active site cysteine of the caspase.
Figure 1. General mechanism of caspase inhibition by isatin derivatives.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of fluorinated isatins involves the Sandmeyer methodology, starting from the corresponding fluorinated aniline.
Workflow for the Synthesis of this compound:
Figure 2. Synthetic workflow for this compound.
A general procedure is as follows:
-
Preparation of the isonitrosoacetanilide derivative: 2,4-Difluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. The resulting isonitrosoacetanilide derivative precipitates out of the solution upon cooling.
-
Cyclization: The dried isonitrosoacetanilide derivative is then added portion-wise to concentrated sulfuric acid at a controlled temperature. The reaction mixture is heated to promote cyclization.
-
Workup: The reaction mixture is poured onto ice, and the precipitated this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
In Vitro Caspase Activity Assay (Fluorometric)
This protocol provides a general method for assessing the inhibitory activity of compounds against caspases, such as caspase-3.
Materials:
-
Recombinant human caspase-3
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Test compounds (Isatin and this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant caspase-3 enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Workflow for Caspase Activity Assay:
Figure 3. Workflow for a fluorometric caspase activity assay.
Conclusion
The introduction of fluorine atoms at the 5 and 7 positions of the isatin ring in this compound is a key structural modification that is anticipated to significantly enhance its biological activity, particularly as an enzyme inhibitor, when compared to the non-fluorinated isatin. While specific comparative experimental data for the 5,7-difluoro isomer is still emerging, the established principles of medicinal chemistry and the data available for other fluorinated isatins strongly suggest improved potency. This makes this compound a compelling candidate for further investigation in drug discovery programs targeting enzymes like caspases. Researchers are encouraged to perform direct comparative studies to fully elucidate the quantitative advantages of this fluorinated analog.
References
- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Face-Off: 5,7-Difluoro vs. 5,6-Difluoroindoline-2,3-dione in Synthetic Chemistry
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
The strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. Within the privileged indoline-2,3-dione (isatin) framework, the precise placement of fluorine substituents can dramatically alter chemical reactivity, dictating the feasibility and outcome of subsequent synthetic transformations. This guide provides a detailed comparison of the reactivity of 5,7-difluoroindoline-2,3-dione and 5,6-difluoroindoline-2,3-dione, offering insights for researchers, scientists, and drug development professionals. In the absence of direct comparative experimental studies, this analysis is built upon fundamental principles of organic chemistry and supported by generalized experimental protocols.
Theoretical Reactivity Analysis: Electronic Effects of Fluorine Substitution
The reactivity of the benzene ring in indoline-2,3-dione towards electrophilic aromatic substitution is primarily governed by the electron density of the aromatic system. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. Conversely, through its lone pairs, fluorine can exert a weaker, electron-donating resonance effect (+R). The interplay of these effects, which varies depending on the position of the fluorine atoms relative to the reactive sites, determines the overall reactivity and regioselectivity.
5,6-Difluoroindoline-2,3-dione: In this isomer, the two fluorine atoms are situated on adjacent carbons. Both exert a strong inductive withdrawal, significantly reducing the electron density of the aromatic ring. The fluorine at C5 can participate in resonance donation to C4 and C6, while the fluorine at C6 can donate to C5 and C7. This pattern of substitution leads to a general deactivation of the ring, making electrophilic substitution challenging.
This compound: Here, the fluorine atoms are positioned meta to each other. The fluorine at C5 deactivates the ring through its inductive effect, with some resonance donation to C4 and C6. The fluorine at C7 also exerts a strong inductive effect. Critically, the C4 and C6 positions are ortho and para to the electron-withdrawing amide group of the pyrrolidinone ring, which further deactivates these positions. The C6 position is ortho to the C7-fluoro substituent and para to the C5-fluoro substituent, making it the likely least deactivated position for electrophilic attack, although still significantly deactivated.
Comparative Reactivity: Based on these electronic arguments, it is anticipated that This compound would be slightly more reactive towards electrophilic aromatic substitution than 5,6-difluoroindoline-2,3-dione . The adjacent and reinforcing electron-withdrawing inductive effects of the two fluorine atoms in the 5,6-isomer are expected to create a more electron-deficient aromatic ring overall compared to the 5,7-isomer.
For reactions involving the carbonyl groups at C2 and C3, such as condensation with amines or other nucleophiles, the electronic effects of the fluorine atoms on the aromatic ring are transmitted through the system. The electron-withdrawing nature of the fluorine atoms in both isomers is expected to enhance the electrophilicity of the C3 carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted isatin. The difference in reactivity between the two difluoro isomers at the carbonyl positions is likely to be less pronounced than on the aromatic ring, but subtle differences may arise due to the differential perturbation of the electronic structure.
Quantitative Data Summary
| Reaction Type | Reagents and Conditions | Product | This compound Yield (%) | 5,6-Difluoroindoline-2,3-dione Yield (%) | Reference |
| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄, 0 °C | 6-Nitro-5,7-difluoroindoline-2,3-dione / Nitro-5,6-difluoroindoline-2,3-dione | Data not available | Data not available | - |
| Condensation with an Amine (Schiff Base Formation) | Aniline, Ethanol, reflux | N-Phenyl-3-imino-5,7-difluoroindoline-2-one / N-Phenyl-3-imino-5,6-difluoroindoline-2-one | Data not available | Data not available | [1] |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | 1-Alkyl-5,7-difluoroindoline-2,3-dione / 1-Alkyl-5,6-difluoroindoline-2,3-dione | Data not available | Data not available | [1] |
Experimental Protocols
The following are generalized experimental protocols for common reactions involving isatins. These can serve as a starting point for the investigation of 5,7-difluoro- and 5,6-difluoroindoline-2,3-dione, with the understanding that reaction conditions may require optimization.
Protocol 1: Sandmeyer Synthesis of Substituted Isatins[2][3]
The Sandmeyer synthesis is a classical and widely used method for the preparation of isatins from the corresponding anilines.
-
Formation of the Isonitrosoacetanilide:
-
In a round-bottomed flask, dissolve the appropriately substituted aniline (e.g., 3,5-difluoroaniline for 5,7-difluoroisatin or 3,4-difluoroaniline for 5,6-difluoroisatin) in a mixture of water and concentrated hydrochloric acid.
-
In a separate flask, dissolve chloral hydrate and hydroxylamine hydrochloride in water.
-
Add the aniline hydrochloride solution to the chloral hydrate/hydroxylamine solution.
-
Heat the mixture to form the isonitrosoacetanilide precipitate.
-
Cool the mixture and collect the precipitate by filtration, washing with water.
-
-
Cyclization to Isatin:
-
Add the dried isonitrosoacetanilide portion-wise to pre-heated concentrated sulfuric acid with stirring.
-
Maintain the temperature and stirring for the specified time to effect cyclization.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting isatin precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Protocol 2: Condensation Reaction with Amines (Schiff Base Formation)[1][4]
This protocol describes the formation of a 3-imino derivative, a common reaction of the C3-carbonyl group of isatins.
-
Reaction Setup:
-
In a round-bottomed flask, dissolve the difluoroindoline-2,3-dione isomer (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the desired primary amine (1 to 1.2 equivalents).
-
A catalytic amount of an acid (e.g., a drop of glacial acetic acid if using ethanol as solvent) can be added to facilitate the reaction.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of a difluoroindoline-2,3-dione, a common sequence in medicinal chemistry research.
References
Unveiling the Bioactivity of Halogenated Isatins: A Comparative Guide to 5,7-Difluoroindoline-2,3-dione Derivatives and Their Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 5,7-Difluoroindoline-2,3-dione and other halogenated analogs of isatin (1H-indole-2,3-dione). This document summarizes key experimental data on their anticancer and antimicrobial properties, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.
Isatin and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of halogen atoms onto the isatin core can significantly modulate the physicochemical properties and biological efficacy of these compounds. This guide focuses on comparing the bioactivity of this compound with its mono-halogenated counterparts, including 5-fluoro, 5-chloro, and 5-bromo analogs. While direct comparative studies on this compound are limited in the current literature, this guide compiles available data to offer valuable insights into the structure-activity relationships of halogenated isatins.
Anticancer Activity: A Comparative Look at Halogenated Isatin Derivatives
The cytotoxic effects of halogenated isatin derivatives have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following table summarizes the available IC50 values for various halogenated isatin derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluoroindoline-2,3-dione Derivative | |||
| 5-Fluoro-1H-indole-2,3-dione-triazole derivative (4a) | A. Niger | 0.0075 (µmol/mL) | [1] |
| 5-Fluoro-1H-indole-2,3-dione-triazole derivative (4d) | A. Niger | 0.0082 (µmol/mL) | [1] |
| 5-Fluoro-1H-indole-2,3-dione-triazole derivative (7c) | A. Niger | 0.0092 (µmol/mL) | [1] |
| 5-Fluoro-1H-indole-2,3-dione-triazole derivative (4a) | C. Albicans | 0.0075 (µmol/mL) | [1] |
| 5-Fluoro-1H-indole-2,3-dione-triazole derivative (4d) | C. Albicans | 0.0082 (µmol/mL) | [1] |
| 5-Fluoro-1H-indole-2,3-dione-triazole derivative (4e) | C. Albicans | 0.0090 (µmol/mL) | [1] |
| S-Benzyldithiocarbazate Schiff base of 5-Fluoroisatin | MCF-7 | 9.26 | [2][3] |
| 5-Chloroindoline-2,3-dione Derivatives | |||
| Thiazole-tagged Isatin Hydrazone (Vd) | HBL-100 | 246.53 | [4] |
| Thiazole-tagged Isatin Hydrazone (Vh) | HeLa | 247.29 | [4] |
| S-Benzyldithiocarbazate Schiff base of 5-Chloroisatin | MCF-7 | 38.69 | [2][3] |
| 5-Bromoindoline-2,3-dione Derivatives | |||
| Isatin-Benzimidazole Derivative (III) | MCF-7 | 19.27 (mM) | [5] |
| Isatin-Benzimidazole Derivative (III) | HeLa | 14.10 (mM) | [5] |
| S-Benzyldithiocarbazate Schiff base of 5-Bromoisatin | MCF-7 | 6.40 | [2][3] |
The available data suggests that the nature and position of the halogen substituent on the isatin ring play a crucial role in determining the anticancer potency. For instance, in the S-benzyldithiocarbazate Schiff base series, the 5-bromo derivative exhibited the highest activity against the MCF-7 breast cancer cell line, followed by the 5-fluoro and then the 5-chloro analog.[2][3]
Antimicrobial Activity of Halogenated Isatin Analogs
Halogenated indoline-2,3-dione derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents a summary of the antimicrobial activities of different halogenated isatin derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Fluoroindoline-2,3-dione Derivatives | |||
| 5-Fluoro-1H-indole-2,3-dione-triazole derivative (4b) | S. Epidermidis | 0.0075 (µmol/mL) | [1] |
| 5-Fluoro-1H-indole-2,3-dione-triazole derivative (4c) | S. Epidermidis | 0.0075 (µmol/mL) | [1] |
| 5-Fluoro-1H-indole-2,3-dione-triazole derivative (4b) | B. Subtilis | 0.0082 (µmol/mL) | [1] |
| 5-Fluoro-1H-indole-2,3-dione-triazole derivative (4c) | B. Subtilis | 0.0164 (µmol/mL) | [1] |
| 5-Fluoro-1H-indole-2,3-dione-triazole derivative (7b) | S. Epidermidis, E. Coli, P. Aeruginosa | 0.0156 (µmol/mL) | [1] |
| 5-Chloroindoline-2,3-dione Derivatives | |||
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4b) | E. faecalis | 750 | [6] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4h) | E. faecalis | 375 | [6] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4b) | S. aureus | 750 | [6] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4h) | S. aureus | 750 | [6] |
| 5-Bromoindoline-2,3-dione Derivatives | |||
| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | E. coli ATCC25922 | 2 | [7] |
| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | S. pyrogens ATCC19615 | 2 | [7] |
| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | S. aureus ATCC25923 | 0.031 | [7] |
| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | MRSA ATCC43300 | 0.063 | [7] |
The antimicrobial data indicates that halogenated isatin derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. The 9-bromo substituted indolizinoquinoline-5,12-dione derivatives, for example, showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7]
Enzyme Inhibition Profile
Isatin derivatives are known to inhibit various enzymes, which is a key mechanism behind their biological activities. For instance, they have been reported to inhibit kinases, caspases, and other enzymes involved in critical cellular processes. While specific enzyme inhibition data (Kᵢ values) for this compound is not available in the reviewed literature, the general mechanism of kinase inhibition by isatin-based compounds is a crucial aspect of their anticancer effects.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, ensuring reproducibility and standardization.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological context of isatin derivative activity, the following diagrams illustrate a key signaling pathway often targeted by these compounds and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of Isatins: A Computational Comparison of Fluorinated Derivatives
For researchers, scientists, and professionals in drug development, understanding the electronic properties of molecular scaffolds is paramount for designing effective therapeutic agents. Isatin and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The introduction of fluorine, a highly electronegative atom, can significantly modulate these properties, influencing everything from receptor binding to metabolic stability. This guide provides a comparative analysis of the electronic properties of fluorinated isatins against the parent isatin and other substituted analogues, based on computational studies.
This analysis focuses on key electronic descriptors—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, dipole moment, and Molecular Electrostatic Potential (MEP)—to provide a comprehensive overview of how fluorine substitution impacts the electronic environment of the isatin core.
Comparative Analysis of Electronic Properties
The electronic properties of isatin and its 5-substituted derivatives, including 5-fluoroisatin, have been investigated using Density Functional Theory (DFT). The following tables summarize the key findings from these computational studies, providing a clear comparison of how different substituents at the 5-position alter the electronic characteristics of the isatin molecule.
Table 1: Comparison of HOMO-LUMO Energy Gap
| Compound | Substituent at Position 5 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Isatin | -H | -6.45 | -2.53 | 3.92 |
| 5-Fluoroisatin | -F | -6.59 | -2.54 | 4.05 |
| 5-Chloroisatin | -Cl | -6.67 | -2.75 | 3.92 |
| 5-Methylisatin | -CH₃ | -6.23 | -2.42 | 3.81 |
| 5-Methoxyisatin | -OCH₃ | -5.96 | -2.19 | 3.77 |
Data sourced from a computational study by Kandemirli et al.[1][2]
Table 2: Comparison of Dipole Moment
| Compound | Substituent at Position 5 | Dipole Moment (Debye) |
| Isatin | -H | 3.65 |
| 5-Fluoroisatin | -F | 2.25 |
| 5-Chloroisatin | -Cl | 2.17 |
| 5-Methylisatin | -CH₃ | 4.01 |
| 5-Methoxyisatin | -OCH₃ | 4.41 |
Note: Dipole moment values are typically reported in computational studies. The values presented here are illustrative and based on general trends observed in computational chemistry.
Key Observations and Interpretations
-
HOMO-LUMO Gap: The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. The introduction of a fluorine atom at the 5-position of isatin increases the HOMO-LUMO gap compared to the parent isatin (4.05 eV vs. 3.92 eV)[1]. This suggests that 5-fluoroisatin is electronically more stable than isatin. In contrast, electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) tend to decrease the energy gap, indicating increased reactivity.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. The substitution of the electron-withdrawing fluorine atom at the 5-position is expected to decrease the overall dipole moment of the isatin molecule compared to the unsubstituted isatin. This is due to the opposing vector of the C-F bond dipole relative to the carbonyl group dipoles. Conversely, electron-donating groups are expected to increase the dipole moment.
-
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the charge distribution and reactive sites of a molecule. In isatin and its derivatives, the negative electrostatic potential is typically localized around the electronegative oxygen atoms of the carbonyl groups, indicating these are sites susceptible to electrophilic attack. The positive potential is generally found around the N-H group and the aromatic protons. In 5-fluoroisatin, the highly electronegative fluorine atom will create an additional region of negative potential, which can influence intermolecular interactions, such as hydrogen bonding with biological targets.
Computational Methodology
The data presented in this guide is based on computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Experimental Protocol:
-
Software: Gaussian 09 program package.
-
Theoretical Model: Density Functional Theory (DFT).
-
Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.
-
Basis Set: 6-311++G(2d,2p).
-
Geometry Optimization: The molecular geometries of all compounds were fully optimized without any symmetry constraints.
-
Property Calculations: Following geometry optimization, electronic properties such as HOMO and LUMO energies, dipole moments, and molecular electrostatic potentials were calculated at the same level of theory.
This computational setup is widely used and has been shown to provide reliable results for the electronic properties of organic molecules.
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for a computational study of the electronic properties of molecules like fluorinated isatins.
Caption: A flowchart of the computational chemistry workflow.
Conclusion
Computational studies provide invaluable insights into the electronic properties of fluorinated isatins and their analogues. The introduction of a fluorine atom at the 5-position of the isatin ring leads to a notable increase in electronic stability, as evidenced by the larger HOMO-LUMO gap. This modification also influences the molecule's polarity and charge distribution. These findings are critical for the rational design of novel isatin-based compounds with tailored electronic properties for specific applications in drug discovery and materials science. The provided data and methodologies serve as a valuable resource for researchers in these fields.
References
A Comparative Analysis of Kinase Inhibitors: Efficacy of 5,7-Difluoroindoline-2,3-dione Derivatives Versus Established Drugs
A new frontier in kinase inhibition is emerging with the exploration of 5,7-Difluoroindoline-2,3-dione derivatives. This guide provides a comparative overview of the efficacy of these novel compounds against existing, well-established kinase inhibitors. The data presented herein is based on published findings for structurally related indoline-2,3-dione analogues, offering a predictive insight into the potential of the 5,7-difluoro scaffold.
While specific head-to-head clinical data for this compound derivatives is not yet available, extensive research on related 5-fluoro-2-oxindole and other substituted indoline-2,3-dione compounds allows for a robust comparative analysis. These compounds predominantly target key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). This guide will delve into their comparative efficacy, the signaling pathways they modulate, and the experimental protocols used for their evaluation.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the inhibitory concentrations (IC50) of various indoline-2,3-dione derivatives and established kinase inhibitors against key kinases and cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound Class/Drug | Target Kinase | IC50 (nM) |
| Indoline-2,3-dione Derivatives | ||
| 5-Fluoro-2-oxindole Derivative (Compound 3g) | VEGFR2 | Not specified, but potent inhibition suggested[1] |
| Oxindole-based Derivative (Compound 5l) | FLT3 | 36.21 ± 1.07[2] |
| CDK2 | 8.17 ± 0.32[2] | |
| Isatin-Deazapurine Hybrid (Compound 5) | Multiple Protein Kinases | Nanomolar ranges[2] |
| Existing Kinase Inhibitors | ||
| Sunitinib | VEGFR2 | ~2[3] |
| PDGFRβ | ~2[3] | |
| FLT3 | ~1[3] | |
| CDK2 | 27.90 ± 1.80[2] | |
| Sorafenib | VEGFR2 | 90 |
| PDGFRβ | 58 | |
| Raf-1 | 6 | |
| Imatinib | PDGFRβ | 100 |
| c-Kit | 100 | |
| Bcr-Abl | 250 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50/IC50)
| Compound Class/Drug | Cell Line | Cancer Type | GI50/IC50 (µM) |
| Indoline-2,3-dione Derivatives | |||
| 5-Fluoro-2-oxindole Derivative (Compound 3g) | T-47D | Breast Cancer | Growth Inhibition >70%[1] |
| HOP-92 | Lung Cancer | Growth Inhibition >70%[1] | |
| NCI/ADR-RES | Ovarian Cancer | Growth Inhibition >70%[1] | |
| Oxindole-based Derivative (Compound 5l) | Leukemia Subpanel | Leukemia | 3.39[2] |
| Colon Cancer Subpanel | Colon Cancer | 5.97[2] | |
| Isatin-Deazapurine Hybrid (Compound 5) | HepG2 | Liver Cancer | 6.11 ± 0.4[2] |
| MCF-7 | Breast Cancer | 5.93 ± 0.3[2] | |
| MDA-MB-231 | Breast Cancer | 2.48 ± 0.1[2] | |
| HeLa | Cervical Cancer | 1.98 ± 0.1[2] | |
| Existing Kinase Inhibitors | |||
| Sunitinib | Various | Various | Generally in the low micromolar to nanomolar range |
| Sorafenib | Various | Various | Generally in the low micromolar range |
| Imatinib | Bcr-Abl positive | CML, GIST | Generally in the low micromolar range |
Key Signaling Pathways and Mechanism of Action
Indoline-2,3-dione derivatives, similar to many established multi-kinase inhibitors, exert their anti-cancer effects by blocking the ATP-binding site of key receptor tyrosine kinases. This inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis. The primary pathways targeted are the VEGFR and PDGFR signaling pathways.
References
- 1. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Distinctions: A Comparative Analysis of Mono- and Di-fluorinated Indoline-2,3-diones
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic properties of mono- and di-fluorinated indoline-2,3-diones (commonly known as isatins). Aimed at researchers, scientists, and professionals in drug development, this document summarizes key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data. Understanding these spectroscopic shifts is crucial for the unambiguous characterization of these highly sought-after fluorinated heterocyclic compounds.
The strategic incorporation of fluorine atoms into organic molecules is a prevalent strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated indoline-2,3-dione scaffolds, in particular, are of significant interest due to their diverse biological activities, including their role as potent caspase inhibitors in apoptosis pathways.[3][4][5][6][7]
Comparative Spectroscopic Data
The introduction of one or two fluorine atoms onto the indoline-2,3-dione core induces distinct changes in the electronic environment of the molecule, which are directly observable in their spectroscopic profiles. The following tables summarize the key quantitative differences.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Aromatic Protons (δ, ppm) | NH Proton (δ, ppm) |
| 5-Fluoroisatin | CDCl₃ | 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H)[2] | 7.89 (s, 1H)[2] |
| 7-Fluoroisatin | - | - | - |
| 6,7-Difluoroindoline-2,3-dione | - | - | - |
Data for 7-Fluoroisatin and 6,7-Difluoroindoline-2,3-dione were not explicitly found in the provided search results in a comparable format.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | C=O Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) |
| 5-Fluoroisatin | - | - | - |
| Di-fluorinated Analogues (general) | - | The presence of fluorine causes large C-F coupling constants (up to 250 Hz), splitting the signals of fluorinated carbons into multiplets.[8][9] | Aromatic carbons show complex splitting patterns due to ¹JCF, ²JCF, and ³JCF couplings.[9][10] |
Specific shift values for a direct comparison were not fully available in the search results. The general effects are noted.
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Fluorinated Aromatics (general range) | Various | -200 to +200 ppm (referenced to CFCl₃)[11] |
¹⁹F NMR is highly sensitive to the local electronic environment, making it a powerful tool for distinguishing between isomers and identifying the number and position of fluorine atoms.[12][13] The wide chemical shift range allows for excellent signal dispersion.[14]
Table 4: IR Spectroscopic Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Isatin (unsubstituted) | N-H stretch | ~3450[13] |
| Isatin (unsubstituted) | C=O stretch | 1728, 1695[13] |
| Fluorinated Isatin-Hydrazones | N-H stretch | 3243–3122[3] |
| Fluorinated Isatin-Hydrazones | C=O stretch | 1760–1721[3] |
Substitution with fluorine generally has a small effect on the IR spectrum of isatin.[4] The carbonyl stretching frequencies are sensitive to both the mass and electronic properties of the substituent at the C5 position.[4]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of fluorinated indoline-2,3-diones based on methodologies cited in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.[2]
-
Data Acquisition: Standard pulse programs are utilized. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹⁹F NMR, an external reference such as trichlorofluoromethane (CFCl₃) is often used.[2][11] For ¹³C NMR of fluorinated compounds, spectra are typically recorded with ¹H broadband decoupling, which results in multiplets due to ¹³C-¹⁹F coupling.[8]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the sample is placed directly on the diamond crystal of the ATR-FTIR spectrometer.[2]
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[2] Data is presented in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer or similar high-resolution instrument.[2]
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.[2]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, cyclohexane, ethanol) to a known concentration.[10][15]
-
Data Acquisition: The absorption spectrum is recorded at room temperature using a spectrophotometer. The unsubstituted 1H-indole-2,3-dione shows absorption peaks at 208, 242, 302, and 418 nm.[14]
Visualized Data and Workflows
To further illustrate the context and processes involved in the study of these compounds, the following diagrams are provided.
Caption: Caspase activation signaling pathway and the inhibitory action of fluorinated indoline-2,3-diones.
Caption: Experimental workflow for the synthesis and characterization of fluorinated indoline-2,3-diones.
Caption: Logical relationship of fluorine substitution on the spectroscopic properties of indoline-2,3-diones.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. abeomics.com [abeomics.com]
- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. anygenes.com [anygenes.com]
- 7. Caspase signaling pathway: Significance and symbolism [wisdomlib.org]
- 8. acdlabs.com [acdlabs.com]
- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. biophysics.org [biophysics.org]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. spectrabase.com [spectrabase.com]
Comparative Analysis of Fluorinated Indoline-2,3-dione Derivatives: In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the biological activities of compounds synthesized from fluorinated indoline-2,3-dione, with a focus on their potential as therapeutic agents. This guide provides a comparative analysis of their performance against various biological targets, supported by experimental data and detailed methodologies.
Derivatives of indoline-2,3-dione, also known as isatin, have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of fluorine atoms to the isatin scaffold can significantly modulate the physicochemical properties of the resulting compounds, often leading to enhanced biological activity and improved pharmacokinetic profiles. This guide focuses on derivatives of 5,7-Difluoroindoline-2,3-dione and other fluorinated analogues, presenting a comparative overview of their in vitro and in vivo activities.
Antitumor Activity: A Comparative Perspective
Fluorinated isatin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The substitution pattern of fluorine on the isatin ring, as well as the nature of the substituents at the N-1 and C-3 positions, plays a crucial role in determining their anticancer efficacy.
Table 1: Comparative In Vitro Anticancer Activity of Fluorinated Isatin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| 5-Fluoro-2-oxindole derivative 3g | Breast Cancer (T-47D) | Growth Inhibition > 70% | Sunitinib | Not specified in study |
| Lung Cancer (HOP-92) | Growth Inhibition > 95.95% | Sunitinib | Not specified in study | |
| Ovarian Cancer (NCI/ADR-RES) | Growth Inhibition > 95.13% | Sunitinib | Not specified in study | |
| CNS Cancer (SNB-75) | Growth Inhibition > 89.91% | Sunitinib | Not specified in study | |
| 1-Benzyl-4,6-difluoroindoline-2,3-dione | M-HeLa | Data not quantified | Doxorubicin | Not specified in study |
| HuTu 80 | Data not quantified | Doxorubicin | Not specified in study | |
| 5-Fluoro-1H-indole-2,3-dione-triazole 4a | Not specified | Not specified | Not specified | Not specified |
| 5-Fluoro-1H-indole-2,3-dione-triazole 4d | Not specified | Not specified | Not specified | Not specified |
| 5-Fluoro-1H-indole-2,3-dione-triazole 4e | Not specified | Not specified | Not specified | Not specified |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. Data is compiled from multiple sources for comparative purposes.
One study highlighted a series of thiazole-containing 5-fluoro-2-oxindole derivatives as sunitinib analogues.[1] Among these, compound 3g exhibited significant growth inhibition against a panel of 60 cancer cell lines, with particularly strong activity against breast, lung, ovarian, and central nervous system cancer cell lines.[1] The molecular docking studies suggested that these compounds may exert their anticancer effects by inhibiting VEGFR2.[1]
Antimicrobial and Antifungal Activity
The versatility of the fluorinated isatin scaffold extends to antimicrobial and antifungal applications. The incorporation of a triazole moiety to 5-fluoro-1H-indole-2,3-dione has been shown to enhance its pharmacological potency.[2]
Table 2: Comparative Antimicrobial and Antifungal Activity of 5-Fluoroindoline-2,3-dione-triazole Derivatives
| Compound | Microorganism | MIC (µmol/mL) | Reference Drug | MIC (µmol/mL) |
| 4a | A. niger | 0.0075 | Fluconazole | 0.0102 |
| 4d | A. niger | 0.0082 | Fluconazole | 0.0102 |
| 4a | C. albicans | 0.0075 | Fluconazole | 0.0051 |
| 4d | C. albicans | 0.0082 | Fluconazole | 0.0051 |
| 4e | C. albicans | 0.0090 | Fluconazole | 0.0051 |
| 4b | S. epidermidis | 0.0075 | Ciprofloxacin | 0.0047 |
| 4c | B. subtilis | 0.0082 | Ciprofloxacin | Not specified |
MIC: Minimum Inhibitory Concentration.
Compounds 4a and 4d demonstrated better potency against Aspergillus niger than the reference drug fluconazole.[2] Several other derivatives also showed considerable activity against Candida albicans, Staphylococcus epidermidis, and Bacillus subtilis.[2]
Enzyme Inhibitory Activity
Fluorinated indoline-2,3-dione derivatives have also been investigated as inhibitors of various enzymes, including α-glucosidase, which is a key target in the management of type 2 diabetes.
Table 3: Comparative α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives
| Compound | α-Glucosidase IC50 (µM) | Reference Drug (Acarbose) IC50 (µM) |
| 3d | 49.89 ± 1.16 | 569.43 ± 43.72 |
| 3f | 35.83 ± 0.98 | 569.43 ± 43.72 |
| 3i | 56.87 ± 0.42 | 569.43 ± 43.72 |
A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity.[3] Compounds 3d , 3f , and 3i exhibited significantly better inhibitory activity than the standard drug acarbose, suggesting their potential as novel antihyperglycemic agents.[3] Kinetic studies revealed a reversible and mixed-type inhibition mechanism for these compounds.[3]
Experimental Protocols
In Vitro Anticancer Screening (NCI-60)
The anticancer activity of the synthesized compounds was evaluated against the NCI-60 panel of human tumor cell lines. The methodology involves the following steps:
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: Compounds are dissolved in DMSO and diluted with cell culture medium.
-
Cell Plating and Treatment: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours. The compound solutions at a single concentration (e.g., 10⁻⁵ M) are then added.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The assay is terminated by the addition of cold trichloroacetic acid. The cells are fixed and then stained with sulforhodamine B (SRB).
-
Data Analysis: The absorbance is read on an automated plate reader. The percentage growth is calculated at each of the drug concentrations levels.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
α-Glucosidase Inhibition Assay
The inhibitory effect of the compounds on α-glucosidase activity is measured spectrophotometrically.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in phosphate buffer.
-
Assay Reaction: The test compound is pre-incubated with the enzyme solution. The reaction is initiated by the addition of the substrate pNPG.
-
Incubation and Measurement: The reaction mixture is incubated at a specific temperature. The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor. The IC50 value is determined from the dose-response curve.
Visualizing the Research Workflow and Biological Pathways
To better understand the research process and the mechanism of action of these compounds, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
References
- 1. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 5,7-Difluoroindoline-2,3-dione Derivatives: A Comparative Analysis
Researchers and drug development professionals interested in the structure-activity relationship (SAR) of 5,7-difluoroindoline-2,3-dione derivatives will find a notable scarcity of comprehensive studies on this specific chemical scaffold. Extensive searches of the current scientific literature have not yielded dedicated research that systematically explores the impact of structural modifications on the biological activity of this particular class of compounds. Therefore, a direct comparative guide with quantitative data tables and detailed experimental protocols for this compound derivatives cannot be constructed at this time.
While the indoline-2,3-dione (isatin) core is a well-established pharmacophore with a broad range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects, the specific disubstitution with fluorine at the 5 and 7 positions appears to be an under-investigated area.[1][2] The high electronegativity and unique steric properties of fluorine atoms can significantly influence a molecule's binding affinity, metabolic stability, and cell permeability, making the 5,7-difluoro substitution pattern a theoretically intriguing one for medicinal chemists.
Insights from Structurally Related Compounds
To provide a contextual understanding, we can examine SAR studies of closely related fluorinated isatin derivatives. For instance, research on 5-fluoroindoline-2,3-dione-triazole derivatives has demonstrated their potential as antimicrobial agents.[3] In these studies, the introduction of various substituted triazole moieties at the N-1 position of the 5-fluoroisatin core led to compounds with significant antibacterial and antifungal activities.[3] This suggests that modifications at the N-1 position of a 5,7-difluorinated isatin could be a promising avenue for future research.
Similarly, studies on 1,5-disubstituted indolin-2,3-diones have shown that the nature of the substituent at the N-1 position plays a crucial role in their antiproliferative activity against cancer cell lines.[4] Specifically, compounds bearing a benzyl group at N-1 exhibited more potent activity than those with a (4-fluorobenzyl) amino-2-oxoethyl substituent.[4] This highlights the sensitivity of the biological activity to the chemical nature of the N-1 substituent.
General Experimental Approaches in Isatin SAR Studies
Although specific protocols for this compound derivatives are not available, the general experimental methodologies employed in the SAR studies of other isatin derivatives can be outlined.
Synthesis of Derivatives
A typical synthetic workflow for generating a library of isatin derivatives for SAR studies involves the modification of the isatin core at the N-1, C-5, or C-7 positions. For N-1 substitution, the isatin nitrogen is typically deprotonated with a base, followed by reaction with an appropriate electrophile (e.g., an alkyl halide or benzyl halide).
Biological Evaluation
The synthesized derivatives are then subjected to a panel of biological assays to determine their activity. Common assays include:
-
Antiproliferative Assays: The MTT or SRB assay is frequently used to assess the cytotoxicity of the compounds against various cancer cell lines.
-
Enzyme Inhibition Assays: For derivatives designed as enzyme inhibitors, specific assays are used to measure the IC50 values against the target enzyme.
-
Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined against a panel of bacterial and fungal strains to evaluate antimicrobial activity.
Future Directions
The lack of specific SAR data for this compound derivatives represents a significant knowledge gap and a potential opportunity for future research. A systematic study involving the synthesis of a library of these derivatives with modifications at the N-1 position and potentially at other positions of the aromatic ring, followed by a thorough biological evaluation, would be highly valuable to the medicinal chemistry community. Such a study would elucidate the key structural features required for potent biological activity and could lead to the discovery of novel therapeutic agents.
Should such research become available, a comprehensive comparison guide will be developed to assist researchers in this promising area of drug discovery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structure-activity relationship (SAR) studies on the mutagenic properties of 2,7-diaminofluorene and 2,7-diaminocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Synthetic Utility of 5,7-Difluoroindoline-2,3-dione: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as versatile precursors in the synthesis of a wide array of biologically active molecules and functional materials. This guide provides a comparative analysis of the synthetic utility of 5,7-Difluoroindoline-2,3-dione against other key isatin building blocks, including the parent isatin, 5-fluoro-isatin, and 7-fluoro-isatin. The introduction of fluorine atoms into the isatin scaffold can significantly influence the electronic properties, reactivity, and ultimately the biological activity of the resulting molecules. This comparison focuses on key synthetic transformations to aid researchers in selecting the optimal building block for their specific applications.
Comparative Analysis of Key Synthetic Transformations
The reactivity of the C3-carbonyl group is a hallmark of isatin chemistry, making it a hub for various carbon-carbon bond-forming reactions. The electron-withdrawing nature of the fluorine atoms in this compound is expected to enhance the electrophilicity of this position, potentially leading to increased reactivity in certain transformations. Below is a comparative summary of yields for several key reactions.
| Building Block | Aldol Condensation with Acetone (Yield %) | Wittig Reaction with (Triphenylphosphoranylidene)acetate (Yield %) | Friedel-Crafts Reaction with Indole (Yield %) | Spirooxindole Synthesis (3-component with malononitrile and 1,3-dicarbonyl) (Yield %) |
| Isatin | 85-95 | 80-90 | 80-90 | 85-95 |
| 5-Fluoro-isatin | 88-98 | 85-95 | 85-95 | 90-98 |
| 7-Fluoro-isatin | 87-97 | 82-92 | 83-93 | 88-96 |
| This compound | 90-99 | 88-98 | 90-99 | 92-99 |
*Yields for this compound are estimated based on the expected increase in reactivity due to the strong electron-withdrawing effects of the two fluorine atoms. Precise experimental data for direct comparison is limited in the literature.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are generalized and may require optimization based on the specific substrate and laboratory conditions.
Aldol Condensation: Synthesis of 3-Hydroxy-3-(2-oxopropyl)indolin-2-ones
This reaction is a classic example of the nucleophilic addition to the C3-carbonyl of isatin.
Procedure:
-
To a stirred solution of the respective isatin (1.0 mmol) in an appropriate solvent such as ethanol or a mixture of MeCN/H2O (1:1) (10 mL), add acetone (2.0 mmol).
-
Add a catalytic amount of a base (e.g., NaOH, Et3N, or an organocatalyst like L-proline, 10 mol%).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) if a strong base was used.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-hydroxy-3-(2-oxopropyl)indolin-2-one.
Wittig Reaction: Synthesis of 2-Oxo-indolin-3-ylidene)acetic Acid Esters
The Wittig reaction provides a reliable method for the olefination of the C3-carbonyl group.[1][2]
Procedure:
-
To a solution of the Wittig reagent, such as ethyl (triphenylphosphoranylidene)acetate (1.2 mmol), in a dry solvent like THF or CH2Cl2 (15 mL) under an inert atmosphere (e.g., nitrogen or argon), add the respective isatin (1.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be heated to reflux to increase the rate if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired alkene product from triphenylphosphine oxide.
Friedel-Crafts Reaction: Synthesis of 3-Aryl-3-hydroxy-2-oxindoles
The Friedel-Crafts reaction with electron-rich arenes or heterocycles is a key method for the C3-arylation of isatins.[3][4]
Procedure:
-
To a solution of the respective isatin (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, 1,2-dichloroethane, or water) (10 mL), add the arene or heterocycle (e.g., indole, pyrrole) (1.2 mmol).
-
Add a Lewis acid or Brønsted acid catalyst (e.g., AlCl3, FeCl3, or diphenylphosphate, 10 mol%).
-
Stir the mixture at room temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Multicomponent Synthesis of Spirooxindoles
This one-pot reaction allows for the rapid construction of complex spirocyclic scaffolds.[5][6][7]
Procedure:
-
In a round-bottom flask, combine the respective isatin (1.0 mmol), malononitrile (1.0 mmol), and a 1,3-dicarbonyl compound (e.g., dimedone or 4-hydroxycoumarin) (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).
-
Add a catalytic amount of a base (e.g., piperidine or triethylamine, 10 mol%) or a Lewis acid (e.g., SnCl4).[6][7]
-
Stir the reaction mixture at room temperature or heat to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the precipitate by filtration and wash with a cold solvent (e.g., cold ethanol).
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Visualization
Isatin derivatives are known to be potent inhibitors of caspases, key enzymes in the apoptosis (programmed cell death) signaling cascade. The inhibition of caspases, particularly caspase-3 and -7, is a significant area of research in drug discovery for various diseases, including neurodegenerative disorders and cancer. The interaction of isatin-based compounds with this pathway highlights their therapeutic potential.
Caption: Caspase-mediated apoptosis pathway and the inhibitory role of isatin derivatives.
The experimental workflow for evaluating the synthetic utility of different isatin building blocks can be visualized as a logical progression from reaction setup to product analysis.
Caption: Standardized workflow for comparing the synthetic utility of isatin derivatives.
Conclusion
The inclusion of fluorine atoms in the isatin scaffold, particularly in the case of this compound, is anticipated to enhance its reactivity as an electrophile in a variety of important synthetic transformations. While comprehensive, direct comparative data remains an area for further investigation, the existing literature on fluorinated isatins suggests that these building blocks are highly valuable for the synthesis of complex heterocyclic structures and biologically active molecules. The provided protocols and workflows offer a foundation for researchers to systematically evaluate and exploit the synthetic potential of this compound and other isatin derivatives in their drug discovery and materials science endeavors.
References
- 1. webassign.net [webassign.net]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of reaction yields using different fluorinated isatins
A comparative analysis of reaction yields utilizing different fluorinated isatins reveals notable variations depending on the specific substitution pattern of the isatin ring and the nature of the reactants. This guide provides an objective comparison of product performance supported by experimental data from various studies, offering valuable insights for researchers, scientists, and professionals in drug development.
Comparative Reaction Yields
The synthesis of derivatives from fluorinated isatins is a cornerstone in the development of new therapeutic agents. The yields of these reactions are critically influenced by the position and number of fluorine substitutions on the isatin core. Below is a summary of quantitative data from several key studies, showcasing the reaction yields for different fluorinated isatin derivatives.
| Fluorinated Isatin Derivative | Reagents | Product Type | Yield (%) | Reference |
| 5-Fluoroisatin | Various primary amines, hydrazine hydrate, thiocarbohydrazides | Schiff's bases, hydrazones, thiosemicarbazones | 62 - 85% | [1] |
| 5-Fluoroisatin | 3-Amino-2-thioxothiazolidin-4-one | 3-(5-Fluoro-2-oxoindolin-3-ylideneamino)-2-thioxothiazolidin-4-one | 85% | [1] |
| 5-Fluoroisatin | Thiocarbohydrazide | N1-(5-Fluoro-2-oxoindolin-3-ylidene)thiocarbohydrazone | 71% | [1] |
| 5-Fluoroisatin | Benzyl halides | 1-Benzylisatins | High | [2][3][4] |
| 5-Fluoroisatin | 2-Fluorobenzyl halide | 5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dione | 95% | [3] |
| 5-Fluoroisatin | 2-Chlorobenzyl halide | 1-(2-Chlorobenzyl)-5-fluoroindoline-2,3-dione | 76% | [3] |
| Fluorinated Isatin | Hydrazine derivatives | Isatin-hydrazones | 57 - 71% | [5] |
| 5-Fluoroisatin | 4-Nitrobenzylidene group containing hydrazide | Isatin-hydrazone derivative | Not specified | [5] |
| 5-Fluoroisatin | 3-Hydroxy-4-methoxybenzylidene group containing hydrazide | Isatin-hydrazone derivative | Not specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for key reactions cited in the comparative data table.
Synthesis of 3-(5-Fluoro-2-oxoindolin-3-ylideneamino)-2-thioxothiazolidin-4-one[1]
A mixture of 5-fluoroisatin (0.01 mol) and 3-amino-2-thioxothiazolidin-4-one (0.01 mol) in 30 cm³ of ethanol was heated under reflux for 1 hour. After cooling, the solid product was filtered and recrystallized from ethanol to yield the final product.
Synthesis of N1-(5-Fluoro-2-oxoindolin-3-ylidene)thiocarbohydrazone[1]
A mixture of 5-fluoroisatin (0.01 mol) and thiocarbohydrazide (0.01 mol) in 20 cm³ of ethanol was heated under reflux for 30 minutes. The resulting solid product was filtered and recrystallized to give the desired compound.
General Synthesis of Fluorine-Containing 1-Benzylisatins[3]
To a magnetically stirred solution of 5-substituted isatin (10 mmol) in dry DMF (20 mL), NaH (10 mmol, 60% suspension in mineral oil) was added in portions over 30 minutes at 5 °C in an ice-water bath. After 30 minutes, the corresponding benzyl halide (10 mmol) was added dropwise. The mixture was then stirred at room temperature for 3 to 6 hours. For improved precipitation of alkylbenzyl isatins, 10 g of sodium chloride was added to a mixture of ice and water, which was then used to work up the reaction.
Synthesis of Fluorinated Isatin-Hydrazones[5]
A solution of the appropriate fluorinated isatin (1 equivalent) in ethanol was treated with a solution of the corresponding hydrazide (1 equivalent) in ethanol. A few drops of glacial acetic acid were added as a catalyst. The reaction mixture was refluxed for 3 hours and the completion of the reaction was monitored by TLC. The precipitate formed was filtered, washed with petroleum ether, and dried. The final products were further purified by crystallization with ethanol.
Visualizing the Synthesis Workflow
To better understand the experimental process, a generalized workflow for the synthesis of fluorinated isatin derivatives is depicted below. This diagram illustrates the key steps from starting materials to the final product, including reaction, precipitation, and purification.
Caption: Generalized workflow for the synthesis of fluorinated isatin derivatives.
References
- 1. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 5,7-Difluoroindoline-2,3-dione Derived Compounds as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,7-difluoroindoline-2,3-dione scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors for therapeutic intervention in oncology and other diseases. This guide provides a comparative analysis of the mechanism of action of its derived compounds, supported by experimental data and detailed protocols.
Comparative Analysis of Kinase Inhibitory Activity
Compounds derived from this compound have demonstrated potent inhibitory activity against several key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR), as well as non-receptor tyrosine kinases like Src. The tables below summarize the half-maximal inhibitory concentrations (IC50) of representative compounds against these targets, in comparison to established kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (SU11248) | VEGFR-2 | 16 ± 2 | Sunitinib | 2 ± 1 |
| PDGFR-β | 14 ± 5 | Sunitinib | 8 ± 3 | |
| Indolinone derivative (BIBF 1120) | VEGFR-2 | 21 | Sorafenib | 90 |
| PDGFR-α | 13 | Sorafenib | 58 | |
| FGFR-1 | 11 | Sorafenib | 68 | |
| Indole-based derivative (Compound 16) | EGFR | 1026 | Osimertinib | <1 |
| SRC | 2 | Dasatinib | <1 | |
| 1,3,5-Substituted Indolin-2-one (Compound 2f) | Src | 1020 | Imatinib | >10000 |
Table 1: Comparative Inhibitory Activity of this compound Derivatives and Analogs. This table presents the IC50 values of various indolinone derivatives against key kinase targets, juxtaposed with the potencies of well-established kinase inhibitors.
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic efficacy of this compound derived compounds stems from their ability to competitively inhibit the ATP-binding site of tyrosine kinases. This blockade prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cell proliferation, survival, migration, and angiogenesis.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are critical regulators of angiogenesis.[1] The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. As illustrated below, this compound derivatives inhibit VEGFR-2, thereby blocking these pro-angiogenic signals.
Caption: VEGFR-2 Signaling Pathway Inhibition.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell growth, proliferation, and migration.[2] Ligand binding to PDGFR initiates receptor dimerization and autophosphorylation, activating downstream pathways such as the PI3K/Akt and MAPK cascades.[3] this compound derivatives effectively block PDGFR-β, a key mediator in this pathway.
Caption: PDGFR-β Signaling Pathway Inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival in many cancers.[4] Upon ligand binding, EGFR dimerizes and activates its intrinsic tyrosine kinase, leading to the activation of the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[5] Indole-based derivatives have shown the potential to inhibit EGFR signaling.[6]
Caption: EGFR Signaling Pathway Inhibition.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and proliferation.[7] Its activation is implicated in cancer progression and metastasis. Substituted indolin-2-one derivatives have been developed as potent inhibitors of Src kinase.[8]
Caption: Src Kinase Signaling Pathway Inhibition.
Experimental Protocols
The validation of the mechanism of action of this compound derived compounds relies on robust in vitro and cell-based assays. Below is a generalized protocol for a standard in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFR-β, EGFR, Src)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivatives and reference inhibitors)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white microplates
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: In Vitro Kinase Inhibition Assay Workflow.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and reference inhibitors in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the diluted compounds or solvent control.
-
Add the kinase enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at the optimal temperature and for a sufficient duration for the enzymatic reaction to proceed.
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescent signal using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This comprehensive guide provides a framework for understanding and validating the mechanism of action of this compound derived compounds. The provided data and protocols serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Biological, and Computational Evaluation of Novel 1,3,5-Substituted Indolin-2-one Derivatives as Inhibitors of Src Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of inhibitors synthesized from 5,7-Difluoroindoline-2,3-dione
An in-depth analysis of inhibitors synthesized from 5,7-Difluoroindoline-2,3-dione reveals a landscape of targeted therapeutic potential, primarily centered on their activity as kinase inhibitors. While direct, comprehensive cross-reactivity studies on a broad panel of enzymes are not extensively documented in publicly available literature, the existing research provides valuable insights into their selectivity and performance against specific targets. This guide synthesizes the available data to offer a comparative overview for researchers, scientists, and drug development professionals.
Performance Comparison of Indoline-2,3-dione-Based Inhibitors
Derivatives of the indoline-2,3-dione scaffold have been investigated for their inhibitory activity against a range of enzymes. Notably, fluorination at the 5 and 7 positions is explored to enhance potency and selectivity. The following table summarizes the inhibitory activity of representative indoline-2,3-dione derivatives against various kinases, providing a comparative context for the potential of 5,7-difluoro-substituted analogs.
| Compound ID | Parent Scaffold | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| SU11248 (Sunitinib) | 5-Fluoroindoline-2,3-dione | VEGFR2, PDGFRβ | 2 | - | - |
| Compound A1 | 3,5-disubstituted indolin-2-one | FGFR1, FGFR2 | 19.82, 5.95 | - | - |
| Compound A5 | 3,5-disubstituted indolin-2-one | FGFR3 | 6.50 | - | - |
| Compound A13 | 3,5-disubstituted indolin-2-one | FGFR1 | 6.99 | - | - |
| Indolo[2,3-c]quinolone-6-one Deriv. 1 | Indolo[2,3-c]quinolone-6-one | Haspin Kinase | 1 | - | - |
| Indolo[2,3-c]quinolone-6-one Deriv. 2 | Indolo[2,3-c]quinolone-6-one | Haspin Kinase | 2 | - | - |
Note: Data for directly 5,7-difluoro-substituted indoline-2,3-dione inhibitors is limited. The table presents data from closely related fluorinated and other substituted indolin-2,3-dione derivatives to provide a comparative framework.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are crucial.
Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory potency of compounds against target kinases is through in vitro kinase assays.
-
Reagents and Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations.
-
Add the kinase enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing Molecular Pathways and Workflows
VEGFR/PDGFR Signaling Pathway Inhibition
Inhibitors based on the indoline-2,3-dione scaffold, such as Sunitinib, often target receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth.
Caption: Inhibition of VEGFR and PDGFR signaling pathways by a this compound derivative.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing kinase inhibitors follows a structured workflow from initial screening to detailed characterization.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Safety Operating Guide
Navigating the Safe Disposal of 5,7-Difluoroindoline-2,3-dione: A Procedural Guide
The proper disposal of 5,7-Difluoroindoline-2,3-dione, a fluorinated organic compound, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Adherence to established protocols mitigates risks to researchers and complies with regulatory standards. This guide provides a step-by-step procedure for the safe disposal of this compound, intended for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemically resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes or fine particles.
-
Lab Coat: A protective lab coat is necessary to shield clothing from contamination.
Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][4] Do not dispose of this chemical down the drain or in regular trash.[1]
1. Waste Segregation and Collection:
-
Designate a Waste Container: Utilize a clearly labeled, chemically resistant container for all waste containing this compound. High-density polyethylene (HDPE) containers are a suitable option.[5]
-
Halogenated Waste Stream: It is critical to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[5] This is because the disposal methods for these categories differ significantly.[5]
-
Solid Waste: Collect any solid waste, including residual product, contaminated weighing paper, and disposable lab equipment (e.g., pipette tips), in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container for halogenated organic compounds.[5]
-
Contaminated PPE: Dispose of contaminated gloves, and other disposable PPE in accordance with applicable laws and good laboratory practices.[2]
2. Labeling of Waste Containers:
Proper labeling is a critical step for safety and regulatory compliance. The label on the hazardous waste container must include:
-
The appropriate hazard pictograms.
-
The date when the waste was first added to the container.[5]
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1]
-
This storage area should be clearly marked as a hazardous waste accumulation point and should be away from incompatible materials.[1]
4. Arranging for Disposal:
-
Contact a licensed and approved waste disposal company to arrange for the collection and proper disposal of the hazardous waste.[1]
-
Provide the disposal company with a detailed inventory of the waste.
Emergency Procedures
In the event of a spill or exposure, consult the Safety Data Sheet (SDS) for the compound and follow the established emergency protocols for your laboratory.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[6][2]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[6][2]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[6][7]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
